molecular formula C11H12FNO2 B1455779 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid CAS No. 1289387-38-7

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Número de catálogo: B1455779
Número CAS: 1289387-38-7
Peso molecular: 209.22 g/mol
Clave InChI: JTTUTTJHLWTABB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTUTTJHLWTABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the methodologies and data interpretation required for the complete structural elucidation of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from sample preparation to advanced spectroscopic analysis, ensuring scientific integrity and a thorough understanding of the molecule's architecture.

Introduction

This compound is a novel organic molecule featuring a strained four-membered azetidine ring, a carboxylic acid functional group, and a fluorinated benzyl moiety. The unique combination of these structural elements imparts specific physicochemical properties that are of significant interest in medicinal chemistry. The azetidine ring acts as a conformationally constrained scaffold, while the fluorobenzyl group can influence metabolic stability and binding interactions.[1][2] Accurate structural confirmation is a critical prerequisite for its further investigation as a potential therapeutic agent. This guide details the comprehensive analytical workflow employed to verify its molecular structure.

Synthesis and Sample Preparation

The target compound is synthesized via nucleophilic substitution, reacting azetidine-3-carboxylic acid with 2-fluorobenzyl bromide in the presence of a suitable base.

Synthetic Pathway: Azetidine-3-carboxylic acid + 2-Fluorobenzyl bromide → this compound

Following synthesis, the crude product is purified by column chromatography on silica gel to yield a pale yellow crystalline powder.[2] For analytical purposes, the purified compound is dissolved in appropriate deuterated solvents (e.g., DMSO-d₆ for NMR) or prepared as a dilute solution for mass spectrometry and as a solid for IR spectroscopy.

Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for unambiguous structure determination. This involves Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments for detailed connectivity and spatial arrangement.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which in turn confirms its elemental composition.

Experimental Protocol:

  • Instrument: Q-TOF Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Analysis: The sample is introduced via direct infusion. The protonated molecular ion [M+H]⁺ is analyzed.

Data Interpretation: The fragmentation pattern in the MS/MS spectrum is crucial for confirming the connectivity of the benzyl and azetidine moieties. A characteristic fragmentation of protonated benzylamines is the cleavage of the C-N bond, leading to the formation of a benzyl cation.[3][4]

m/z (Observed) m/z (Calculated) Formula Assignment
224.0925224.0930C₁₁H₁₃FNO₂[M+H]⁺
109.0403109.0402C₇H₆F[2-fluorobenzyl]⁺

The primary fragmentation involves the loss of the azetidine-3-carboxylic acid moiety, resulting in the stable 2-fluorobenzyl cation at m/z 109.0403, a key diagnostic peak.

M [M+H]⁺ m/z = 224.0925 F1 [2-fluorobenzyl]⁺ m/z = 109.0403 M->F1 - C₄H₇NO₂ F2 Azetidine-3-carboxylic acid

Caption: Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample: Solid powder.

  • Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum is characterized by the presence of a very broad O-H stretching band from the carboxylic acid, which often overlaps with C-H stretches.[5][6][7] The carbonyl stretch is also a prominent feature.

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
3050-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1710StrongC=O stretch (Carboxylic acid)
1250StrongC-F stretch
1320-1210StrongC-O stretch

The broadness of the O-H stretch is indicative of hydrogen bonding between carboxylic acid molecules in the solid state.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of all atoms and their relative stereochemistry. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is necessary.

Experimental Protocol:

  • Instrument: 500 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Experiments: ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, HMBC.

¹H NMR Data Interpretation: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
12.50br s1HCOOH
7.45-7.15m4HAr-H
3.70s2HAr-CH₂-N
3.55t, J=7.5 Hz2HAzetidine H₂/H₄
3.20t, J=7.5 Hz2HAzetidine H₂/H₄
3.30p, J=7.5 Hz1HAzetidine H₃

¹³C NMR Data Interpretation: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift (δ, ppm) Assignment
175.0COOH
161.0 (d, ¹JCF = 245 Hz)Ar-C-F
131.5 (d, ³JCF = 8 Hz)Ar-CH
129.0 (d, ⁴JCF = 2 Hz)Ar-CH
125.0 (d, ³JCF = 4 Hz)Ar-CH
124.5 (d, ²JCF = 14 Hz)Ar-C-CH₂
115.5 (d, ²JCF = 22 Hz)Ar-CH
58.0Ar-CH₂-N
55.0Azetidine C₂/C₄
35.0Azetidine C₃

¹⁹F NMR Data Interpretation: The ¹⁹F NMR spectrum is simple, showing a single resonance for the fluorine atom, confirming its presence and providing information about its electronic environment.[8][9][10][11] The large one-bond C-F coupling constant (¹JCF) observed in the ¹³C NMR is a key identifier.[12]

2D NMR Correlation Analysis:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A key correlation would be observed between the azetidine methine proton (H₃) and the adjacent methylene protons (H₂/H₄).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the molecule. Key HMBC correlations would include:

    • The benzylic protons (Ar-CH₂) to the aromatic carbons and the azetidine carbons (C₂/C₄).

    • The azetidine protons (H₂/H₄) to the benzylic carbon (Ar-CH₂) and the azetidine methine carbon (C₃).

    • The azetidine methine proton (H₃) to the carboxylic acid carbon (COOH).

cluster_Azetidine Azetidine Ring Analysis cluster_Benzyl Benzyl Group Connectivity H3 Azetidine H₃ (δ 3.30) H2_H4 Azetidine H₂/H₄ (δ 3.55, 3.20) H3->H2_H4 COSY C2_C4 Azetidine C₂/C₄ (δ 55.0) H3->C2_C4 HMBC COOH COOH (δ 175.0) H3->COOH HMBC C3 Azetidine C₃ (δ 35.0) H2_H4->C3 HMBC Ar_CH2 Benzylic H (δ 3.70) Ar_CH2->C2_C4 HMBC Ar_C Aromatic Carbons Ar_CH2->Ar_C HMBC

Caption: Key 2D NMR Correlations for Structure Confirmation.

Conclusion

The collective evidence from high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments provides an unambiguous structural confirmation of this compound. The molecular formula is confirmed by HRMS, the key functional groups are identified by IR, and the precise atomic connectivity is established through detailed NMR analysis. This rigorous elucidation serves as a cornerstone for any further investigation into the biological activity and therapeutic potential of this novel compound.

References

discovery and isolation of N-substituted azetidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Isolation of N-Substituted Azetidine Compounds

Abstract

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique conformational constraints, ability to improve physicochemical properties such as metabolic stability and lipophilicity, and function as a versatile synthetic building block have driven significant innovation in its synthesis.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the discovery, synthesis, and isolation of N-substituted azetidines. We delve into the mechanistic rationale behind key synthetic transformations, present detailed experimental protocols, and offer field-proven insights into purification and characterization, ensuring a self-validating system of knowledge for practical application.

The Strategic Value of the Azetidine Scaffold in Drug Discovery

The utility of the azetidine ring is rooted in its inherent strain, estimated at 25 kcal/mol, which makes it more stable and easier to handle than the related aziridine ring, yet reactive enough for controlled ring-opening reactions.[2][4][7] This "strain-release" reactivity provides a powerful tool for synthetic diversification.[2] In drug design, the introduction of an azetidine ring serves several key purposes:

  • Vectorial Exit Points: The rigid, three-dimensional structure of the azetidine ring provides well-defined vectors for substituents, allowing for precise exploration of chemical space around a pharmacophore.

  • Improved Physicochemical Properties: Azetidines can lower the lipophilicity (logP) and increase the aqueous solubility of a molecule compared to more traditional lipophilic groups, which is highly desirable for improving drug-like properties.[5]

  • Metabolic Stability: The azetidine core can block sites of metabolism, increasing a drug candidate's resistance to oxidative degradation by cytochrome P450 enzymes.[5][8]

  • Bioisosterism: The azetidine moiety can act as a bioisostere for other functional groups, including larger rings like piperidines or even aromatic rings, while introducing novel structural and conformational features.[8]

The growing importance of this scaffold is evidenced by its presence in numerous FDA-approved drugs and clinical candidates, such as the antihypertensive agent Azelnidipine and the antibacterial Cefotiam.[1][9][10]

Core Synthetic Strategies for Assembling the Azetidine Ring

The construction of the strained four-membered azetidine ring has historically been a challenge.[3][11] However, modern synthetic chemistry has produced several robust and reliable strategies. The choice of method is dictated by the desired substitution pattern, available starting materials, and required stereochemical control.

Intramolecular Cyclization: The Workhorse Approach

The most prevalent and versatile method for forming the azetidine ring is the intramolecular nucleophilic substitution (S(_N)2) reaction of a precursor containing a nitrogen nucleophile and a leaving group in a 1,3-relationship.[12][13][14]

Causality of Experimental Choices:

  • The Precursor: The reaction typically starts from a γ-amino alcohol or a γ-haloamine. γ-amino alcohols are often preferred due to their stability and the ability to convert the hydroxyl group into a superior leaving group in situ or in a preceding step.

  • The Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. While halides (I > Br > Cl) can be used, sulfonate esters such as tosylates (Ts), mesylates (Ms), and triflates (Tf) are far more common due to their high reactivity and clean displacement. The choice between them is often a balance of reactivity and cost.

  • The Base: A non-nucleophilic base is crucial to deprotonate the amine (or sulfonamide) to generate the active nucleophile without competing in the S(N)2 reaction. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilylazide (LiHMDS). The choice of base can influence the reaction rate and selectivity.

Workflow for Azetidine Synthesis via Intramolecular Cyclization

G cluster_0 Precursor Preparation cluster_1 Ring Closure cluster_2 Workup & Isolation cluster_3 N-Functionalization (Optional) Start γ-Amino Alcohol Activation Activate Hydroxyl (e.g., Mesylation, Tosylation) Start->Activation MsCl or TsCl, Base (e.g., Et3N) Base Add Strong Base (e.g., NaH) Activation->Base Activated Precursor Cyclization Intramolecular S_N2 Cyclization Workup Aqueous Quench & Extraction Cyclization->Workup Crude Azetidine Base->Cyclization Purification Purification (Chromatography/Distillation) Workup->Purification Deprotection Deprotection (if needed) Purification->Deprotection Pure N-Protected Azetidine Substitution N-Alkylation/Acylation Deprotection->Substitution Final Final Substitution->Final Final N-Substituted Azetidine

Caption: General workflow for synthesizing N-substituted azetidines via intramolecular cyclization.

[2+2] Cycloadditions: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical routes to functionalized azetidines.[15][16][17][18]

Mechanistic Considerations & Challenges: This reaction is typically initiated by UV or visible light irradiation, which excites the imine to a singlet or triplet state.[16][17] This excited state then reacts with the alkene to form the azetidine ring. However, the synthetic utility has been hampered by several challenges:

  • Competing Pathways: Photo-excited imines can undergo rapid E/Z isomerization, which dissipates energy and reduces the quantum yield of the desired cycloaddition.[15][16] Using cyclic imines or imines conjugated to an aromatic system can mitigate this issue.

  • Regio- and Stereoselectivity: The reaction can produce different regio- and stereoisomers, requiring careful control of substrates and reaction conditions.

  • Substrate Scope: Historically, the reaction was limited to specific classes of activated alkenes or imines.

Recent advances using visible-light photocatalysis have significantly expanded the scope and efficiency of this transformation, allowing for the use of unactivated alkenes and milder reaction conditions.[5][15][19] These methods often employ an iridium or copper-based photocatalyst that facilitates the reaction via a triplet energy transfer mechanism.[19][20]

Ring Expansion and Rearrangement Strategies

Building the azetidine ring from a smaller, more readily available heterocycle like an aziridine is an increasingly popular strategy.[14][21][22]

Key Methodologies:

  • [4][15]-Stevens Rearrangement: This approach involves the formation of an aziridinium ylide, typically by reacting an N-substituted aziridine with a diazo compound in the presence of a catalyst. The ylide then undergoes a[4][15]-Stevens rearrangement to afford the ring-expanded azetidine.[21] Biocatalytic versions of this reaction using engineered cytochrome P450 enzymes have achieved exceptional enantioselectivity.[21][23]

  • Nucleophilic Ring Opening and Re-closure: A newer strategy involves the nucleophilic ring-opening of a propargylic aziridine, followed by a gold-catalyzed 4-exo-dig cyclization to stereoselectively form alkylidene azetidines.[22]

These methods provide access to unique substitution patterns that can be difficult to achieve through traditional cyclization routes.

Table 1: Comparison of Core Azetidine Synthesis Strategies

StrategyAdvantagesDisadvantagesTypical SubstratesKey Causality
Intramolecular Cyclization Highly versatile, reliable, good for stereocontrol from chiral precursors.[12][13]Requires multi-step precursor synthesis, can have competing elimination reactions.[12]γ-amino alcohols, γ-haloamines.Efficiency is driven by the quality of the leaving group and the strength of the non-nucleophilic base.
Aza Paternò-Büchi Atom-economical, direct [2+2] formation.[15][17]Can have low quantum yields, side reactions (isomerization), limited historical scope.[16][17]Imines (often cyclic) and alkenes.Reaction is initiated by photochemical excitation; modern photocatalysts improve efficiency by mediating energy transfer.[5][19]
Ring Expansion of Aziridines Access to unique substitution patterns, can be highly enantioselective with biocatalysis.[21][22][23]Substrate scope can be limited, may require specific catalysts (e.g., Rh, Cu, Au, or enzymes).[21][22]N-substituted aziridines and a carbon source (e.g., diazo compounds).The reaction is driven by the release of ring strain from the three-membered aziridine to form the four-membered azetidine.

Isolation and Purification: A Self-Validating Protocol

The successful isolation of a pure N-substituted azetidine is as critical as its synthesis. Due to their basic nitrogen atom and potential for ring strain-related reactivity, a systematic approach to purification is essential.

Initial Workup and Extraction

Following the reaction, a standard aqueous workup is typically employed.

  • Quenching: The reaction is first quenched to neutralize any remaining reactive reagents. For reactions using NaH, a careful, slow addition of water or isopropanol is required. For acid-catalyzed reactions, a quench with a base like saturated sodium bicarbonate (NaHCO(_3)) is used.

  • Extraction: The product is extracted from the aqueous phase into an organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether. The choice of solvent depends on the polarity of the target azetidine.

  • Washing and Drying: The combined organic layers are washed with brine to remove bulk water, then dried over an anhydrous salt like sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4)).

Chromatographic Purification

Flash column chromatography is the most common method for purifying azetidine derivatives.[24][25]

Causality in Chromatography:

  • Stationary Phase: Silica gel is the standard stationary phase. Due to the basicity of the azetidine nitrogen, tailing of the product peak is a common issue. This occurs because the acidic silanol groups on the silica surface can interact strongly with the basic amine.

  • Mobile Phase: To mitigate tailing and improve separation, a small amount of a basic additive is often included in the eluent system (e.g., 0.1-1% triethylamine or ammonia in methanol). This deactivates the acidic sites on the silica gel, leading to sharper peaks and better recovery. A typical eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Crystallization and Salt Formation

For solid compounds, crystallization can be an excellent method to obtain material of very high purity (>99%).[24] If the free base azetidine is an oil or difficult to crystallize, converting it to a salt can be a powerful purification strategy.

  • Procedure: The crude azetidine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate). A solution of an acid, such as HCl in ether or trifluoroacetic acid (TFA), is added dropwise. The corresponding ammonium salt often precipitates out of the solution and can be collected by filtration. This method is highly effective for removing non-basic impurities.

Detailed Experimental Protocol: Synthesis of N-Boc-azetidine

This protocol describes a typical intramolecular cyclization to produce a versatile N-protected azetidine intermediate.

Reaction Scheme: γ-amino alcohol → γ-amino mesylate → N-Boc-azetidine

Step 1: Mesylation of the γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH(_2)Cl(_2)) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et(_3)N, 1.5 eq) dropwise to the solution.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO(_3) solution and transfer to a separatory funnel.

  • Extract the aqueous layer three times with CH(_2)Cl(_2).

  • Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1% Et(_3)N) to afford the pure N-substituted azetidine.

Characterization

The identity and purity of the final N-substituted azetidine must be confirmed through spectroscopic analysis.

  • ¹H and ¹³C NMR: Provides structural confirmation. The characteristic signals for the azetidine ring protons typically appear as multiplets in the region of 2.0-4.0 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups (e.g., the disappearance of the O-H stretch from the starting alcohol).

Mechanistic Diagram for Intramolecular Cyclization

G Start γ-Amino Alcohol Activated Activated Mesylate Start->Activated + MsCl, Et3N (Activation) p1 Activated->p1 Anion Amide Anion p2 Anion->p2 TransitionState [S_N2 Transition State] p3 TransitionState->p3 Product Azetidine Ring p1->Anion p2->TransitionState p3->Product - MsO⁻ (Ring Closure)

Caption: Key mechanistic steps in the formation of an azetidine via intramolecular cyclization.

Conclusion

The synthesis and isolation of N-substituted azetidines are now well-established processes, underpinned by a deep understanding of reaction mechanisms and purification science. While intramolecular cyclization remains the most robust and widely used method, advances in photocatalysis and ring-expansion chemistry are continually broadening the horizons of accessible structures. For the drug development professional, a causal understanding of why certain reagents and conditions are chosen is paramount for troubleshooting, optimization, and the successful application of these powerful scaffolds in the creation of next-generation therapeutics.

References

theoretical properties of fluorinated azetidine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of Fluorinated Azetidine Carboxylic Acids

Abstract

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry. Azetidine carboxylic acids, as constrained analogs of proline, offer a unique three-dimensional scaffold for drug design.[1] When combined, the fluorinated azetidine carboxylic acid motif provides a powerful tool for exquisitely tuning molecular properties. This guide delves into the core theoretical principles governing the behavior of these structures. We will explore how the strategic placement of fluorine atoms dictates conformational preferences through potent stereoelectronic and electrostatic effects, modulates key physicochemical properties such as acidity (pKa) and lipophilicity (logP), and ultimately enhances metabolic stability. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanics-driven understanding of this privileged scaffold.

Introduction: The Strategic Value of Fluorinated Azetidines

Saturated heterocycles are increasingly sought after in drug discovery for their ability to provide novel three-dimensional exit vectors and improved physicochemical properties compared to their flat, aromatic counterparts.[2] Among these, the azetidine ring, a four-membered nitrogen heterocycle, serves as a valuable structural alert, often used as a more rigid and compact proline bioisostere.[1][3] Its constrained nature can pre-organize a molecule into a bioactive conformation, potentially increasing potency and selectivity.

The introduction of fluorine, the most electronegative element, imparts profound changes to a molecule's properties.[4] This is not merely a steric modification but a deep electronic perturbation. Fluorination can:

  • Modulate Basicity/Acidity: The powerful inductive effect of fluorine can drastically alter the pKa of nearby functional groups, which is critical for controlling the charge state of a drug under physiological conditions.[5][6]

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, allowing fluorine to act as a "metabolic shield," blocking oxidation by cytochrome P450 enzymes at otherwise labile positions.[7][8]

  • Influence Conformation: Through subtle but powerful stereoelectronic interactions, fluorine can lock the molecule into a desired conformation, reducing the entropic penalty of binding to a biological target.[9][10]

  • Tune Lipophilicity: While often assumed to increase lipophilicity, fluorine's effect is complex and can be leveraged to either increase or decrease this property, aiding in the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]

This guide will systematically unpack these effects within the context of the azetidine carboxylic acid scaffold, providing a theoretical framework for their rational design in drug discovery programs.

The Conformational Landscape of Fluorinated Azetidines

The puckered nature of the four-membered azetidine ring is highly sensitive to substitution. Fluorine, in particular, exerts an unusually strong influence on the ring's preferred conformation through a combination of stereoelectronic and electrostatic forces.

The Azetidine Ring Pucker

Unlike a planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to relieve torsional strain. This puckering can be described by a dihedral angle, and the substituents can occupy pseudo-axial or pseudo-equatorial positions. The energy barrier to ring inversion is typically low, meaning the ring is conformationally mobile unless locked by specific interactions.

The Fluorine Gauche Effect: A Stereoelectronic Driver

A dominant force in the conformational preference of fluorinated heterocycles is the "gauche effect." This phenomenon is rationalized by hyperconjugation, a stabilizing interaction between a filled bonding orbital (σ) and an adjacent empty anti-bonding orbital (σ). In a fluorinated azetidine, the most significant interaction is between the C-H bonding orbital (the best σ-donor) and the C-F anti-bonding orbital (the best σ-acceptor). This σC-H → σC-F interaction is maximized when the C-H and C-F bonds are oriented anti-periplanar to each other, which forces the fluorine atom into a gauche relationship with the nitrogen.[13][14][15] This effect stabilizes conformations that might otherwise be considered sterically unfavorable.[16]

The C–F···N+ Charge-Dipole Interaction: An Electrostatic Switch

The conformational landscape changes dramatically upon protonation of the azetidine nitrogen. In the charged state, a powerful electrostatic attraction emerges between the positively charged nitrogen (N+) and the partial negative charge on the fluorine atom (Cδ+–Fδ-).[9] This charge-dipole interaction can overcome other conformational biases, often causing a complete inversion of the ring pucker to bring the fluorine and the protonated nitrogen into closer proximity.[17] This interaction is a key feature to consider, as the drug molecule will exist in its protonated form at physiological pH. Computational studies have shown this stabilizing interaction is only possible when the C–F and C–N bonds are aligned gauche to one another.[9]

cluster_0 Neutral Azetidine (pH > pKa) cluster_1 Protonated Azetidine (pH < pKa) Neutral F atom distant from N (Gauche effect dominates) Protonated Ring Pucker Inversion F atom proximal to N+ (Charge-dipole dominates) Neutral->Protonated Protonation Protonated->Neutral Deprotonation

Caption: Conformational switching of a fluorinated azetidine upon nitrogen protonation.

Modulation of Physicochemical Properties

The electronic perturbation caused by fluorine directly translates into measurable changes in the fundamental physicochemical properties of the molecule.

Acidity and Basicity (pKa): The Inductive Effect in Action

Fluorine's extreme electronegativity creates a strong dipole moment in the C-F bond, leading to a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the azetidine ring.

  • Amine Basicity: The inductive withdrawal of electron density from the nitrogen atom makes its lone pair less available for protonation. Consequently, fluorination significantly lowers the basicity (decreases the pKa) of the azetidine nitrogen. The magnitude of this effect is dictated by the number of fluorine atoms and their proximity to the nitrogen center.[5][6]

  • Carboxylic Acid Acidity: Conversely, the -I effect stabilizes the carboxylate anion (–COO-) formed upon deprotonation of the carboxylic acid. This stabilization of the conjugate base makes the parent acid more willing to donate its proton, thus increasing its acidity (decreasing its pKa).[4][18]

These pKa shifts are critical for controlling a drug's charge state, which in turn influences its solubility, membrane permeability, and potential for ionic interactions with its target receptor.

Table 1: Predicted pKa Values for Azetidine-2-Carboxylic Acid and its Fluorinated Derivatives

Compound Position of Fluorine Predicted pKa (Amine) Predicted pKa (Acid) ΔpKa (Amine) vs. Parent
Azetidine-2-carboxylic acid N/A ~10.5 ~3.7 0.0
3-Fluoroazetidine-2-carboxylic acid C3 ~8.5 ~3.1 -2.0
3,3-Difluoroazetidine-2-carboxylic acid C3 ~6.0 ~2.5 -4.5
4-Fluoroazetidine-2-carboxylic acid C4 ~9.0 ~3.3 -1.5

Note: These are representative values derived from computational predictions and literature trends to illustrate the magnitude of the effect. Actual experimental values may vary.[5][6][19]

Lipophilicity (LogP): A Complex Interplay of Forces

The impact of fluorination on lipophilicity (typically measured as the octanol-water partition coefficient, logP) is one of the most misunderstood aspects of its use in medicinal chemistry. Replacing a C-H bond with a C-F bond does not guarantee an increase in lipophilicity.[20] The outcome depends on the overall change to the molecule's size, polarity, and hydration shell.

Fluorination can decrease lipophilicity (make the compound more hydrophilic) in cases where the newly introduced C-F dipole is exposed to the solvent. This can lead to more ordered and favorable interactions with water molecules. Conversely, if the fluorine atoms are part of a larger, non-polar face of the molecule (e.g., a CF3 group), they can effectively "shield" the polar parts of the molecule from water, thereby increasing lipophilicity.[12] The effect is highly context-dependent, relying on the relative disposition of the fluorine atoms and other polar groups.[5] Qualitative analysis of the Molecular Electrostatic Potential Surface (MEPS) can provide insight into how fluorination modulates the electronic distribution and, consequently, its interaction with different solvent environments.[5]

Table 2: Illustrative LogP Changes Upon Fluorination of a Model Azetidine

Fluorination Pattern ΔLogP vs. Non-fluorinated Rationale
Monofluorination (exposed position) -0.2 to +0.1 Can decrease LogP if the C-F dipole increases favorable water interactions.[20]
Gem-difluorination (exposed) -0.4 to 0.0 Often leads to a more significant decrease in LogP due to a stronger local dipole.[5]
Trifluoromethyl group +0.5 to +1.0 The hydrophobic nature of the CF3 group typically dominates, increasing LogP.[2]

Note: ΔLogP values are illustrative and highly dependent on the parent molecular structure.

Implications for Drug Development

The theoretical properties discussed above have direct and actionable consequences for the design and optimization of drug candidates.

Enhancing Metabolic Stability

A primary application of fluorination is to block metabolic oxidation. Cytochrome P450 enzymes in the liver often hydroxylate electron-rich C-H bonds, marking the compound for clearance. By replacing a metabolically labile hydrogen with a fluorine atom, this pathway is effectively blocked due to the high strength of the C-F bond, which the enzyme cannot easily break.[7] This can significantly prolong the metabolic half-life of a drug, improving its pharmacokinetic profile.[8]

Rational Drug Design Workflow

A modern, theory-driven approach to leveraging fluorinated azetidines involves a synergistic loop of computational modeling and experimental validation. The goal is to predict the effects of fluorination in silico before committing to costly and time-consuming synthesis.

Start Lead Compound (Non-fluorinated Azetidine) InSilico In Silico Fluorine Scanning (Virtual Analogs) Start->InSilico DFT DFT Calculations (Predict Properties) InSilico->DFT Analysis Analyze Predicted Data: - pKa - LogP - Conformation - Binding Energy DFT->Analysis Select Select Optimal Candidates Analysis->Select Synth Chemical Synthesis Select->Synth Exp Experimental Validation (NMR, pKa, LogP, Metabolism Assay) Synth->Exp Exp->Start Iterate Design End Optimized Lead Exp->End

Caption: Iterative workflow for the rational design of fluorinated azetidines.

Methodologies for Property Prediction and Validation

Protocol: Computational Prediction of pKa and Conformation

This protocol outlines a standard, self-validating workflow using Density Functional Theory (DFT) for the theoretical evaluation of fluorinated azetidine carboxylic acids.

Objective: To calculate the aqueous pKa and determine the lowest energy conformation.

Methodology:

  • Structure Preparation:

    • Build the 3D structure of the fluorinated azetidine carboxylic acid using a molecular editor.

    • Generate three separate input files: the neutral molecule (HA), the protonated amine (H2A+), and the deprotonated carboxylate (A-).

  • Gas-Phase Geometry Optimization:

    • Rationale: To find the lowest energy structure of each species in a vacuum, free from solvent effects.

    • Method: Perform a full geometry optimization and frequency calculation for all three species (HA, H2A+, A-).

    • Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set.[21][22] The inclusion of diffuse (++) and polarization (d,p) functions is critical for accurately describing anionic species and non-covalent interactions.[21]

    • Validation: Confirm that the frequency calculations yield zero imaginary frequencies, indicating a true energy minimum.

  • Aqueous-Phase Single-Point Energy Calculation:

    • Rationale: To calculate the energy of each molecule in a solvated environment, which is essential for pKa prediction.

    • Method: Using the optimized gas-phase geometries, perform a single-point energy calculation for each species.

    • Solvation Model: Employ an implicit solvation model like the Solvation Model based on Density (SMD).[21] The SMD model is robust across various solvents and provides superior accuracy for acid dissociation calculations.

  • Gibbs Free Energy Calculation:

    • Rationale: The pKa is directly related to the Gibbs free energy of the acid-base reaction in solution.

    • Calculation: The Gibbs free energy in solution (Gaq) is the sum of the gas-phase Gibbs free energy (from the frequency calculation) and the solvation free energy (from the single-point energy calculation).

  • pKa Prediction using the Thermodynamic Cycle:

    • Rationale: This cycle relates the gas-phase and solution-phase energies to the experimental pKa value.

    • Equation for Amine pKa:

      • ΔGaq = Gaq(HA) - Gaq(H2A+)

    • Equation for Acid pKa:

      • ΔGaq = Gaq(A-) - Gaq(HA)

    • The calculated ΔGaq can then be correlated to experimental pKa values using established linear regression models for a set of known compounds to improve predictive accuracy.[23][24]

Experimental Validation: The Role of 19F NMR

Theoretical models, while powerful, must be grounded in experimental reality. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for validating computational conformational analyses in solution.

  • 19F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it an excellent NMR probe. The chemical shift of 19F is highly sensitive to its local electronic environment.[25] By observing changes in the 19F chemical shift upon pH titration, one can infer the protonation state and the resulting conformational changes.

  • Scalar Couplings (J-couplings): Measuring the through-bond coupling constants (e.g., 3JH-F) can provide precise dihedral angle information, which directly reports on the ring pucker and validates the conformations predicted by DFT.[16]

  • Nuclear Overhauser Effect (NOE): Through-space NOE correlations between 19F and nearby protons can confirm the spatial proximity of atoms, providing definitive proof for specific conformations, such as the close approach of fluorine to the axial proton on the nitrogen in the protonated state.[26]

Conclusion

Fluorinated azetidine carboxylic acids represent a sophisticated class of building blocks for medicinal chemistry. Their theoretical properties are governed by a fascinating interplay of stereoelectronic and electrostatic forces that are both predictable and tunable. The fluorine gauche effect and charge-dipole interactions provide powerful control over the three-dimensional conformation of the azetidine ring. The inductive effect of fluorine offers a reliable strategy for modulating the pKa of both the amine and carboxylic acid functionalities, which is essential for optimizing drug-like properties. While the impact on lipophilicity is more nuanced, a deep understanding of the underlying principles allows for its rational control. By integrating high-level computational methods like DFT with experimental validation techniques such as 19F NMR, researchers can harness the unique properties of these scaffolds to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

role of the 2-fluorobenzyl group in molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Strategic Role of the 2-Fluorobenzyl Group in Modern Molecular Design

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the diverse array of fluorinated motifs, the 2-fluorobenzyl group stands out for its profound and often predictable influence on molecular properties. This is not merely an inert substitution; the ortho-fluorine atom acts as a powerful modulator of electronic character, steric hindrance, and conformational preference. Its introduction can block metabolic pathways, enhance binding affinity through conformational locking, and introduce novel non-covalent interactions. This guide provides a detailed exploration of the fundamental physicochemical principles governing the behavior of the 2-fluorobenzyl group and illustrates its practical application in drug discovery and development through established protocols and compelling case studies.

Introduction: The Strategic Value of Fluorine in Molecular Design

Organofluorine chemistry has transitioned from a niche curiosity to an indispensable tool in the design of functional molecules. The unique properties of fluorine—its high electronegativity, small van der Waals radius (not much larger than hydrogen), and the exceptional strength of the carbon-fluorine bond—allow it to exert significant electronic and steric effects with minimal structural perturbation.[1][2][3][4] These attributes are strategically leveraged to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[5] The 2-fluorobenzyl group, in particular, serves as a versatile building block for introducing these desirable properties, enabling breakthroughs in the potency, selectivity, and metabolic stability of therapeutic agents and advanced materials.[6][7]

Fundamental Physicochemical Properties of the 2-Fluorobenzyl Group

The utility of the 2-fluorobenzyl moiety stems from a unique interplay of electronic, steric, and conformational effects originating from the ortho-position of the fluorine atom.

Electronic Effects: The Inductive Influence

The primary electronic contribution of the ortho-fluorine is its powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and influences the electron density of the entire benzyl system.

  • Aromatic Ring: The fluorine atom deactivates the aromatic ring towards electrophilic substitution.

  • Benzylic Carbon: It modulates the reactivity of the benzylic carbon, influencing reactions at this position. The combination of the fluorine's electronic properties and the benzylic chloride's reactivity makes these compounds versatile intermediates.[7]

  • Acidity/Basicity: When attached to a system containing acidic protons or basic nitrogens, the 2-fluorobenzyl group can significantly alter pKa values, a critical parameter for drug solubility and receptor interaction.[8]

Steric and Conformational Control

Perhaps the most significant role of the 2-fluorobenzyl group is its ability to control molecular conformation. The ortho-fluorine atom imposes a steric barrier that restricts free rotation around the bond connecting the phenyl ring and the benzylic carbon.

This restriction leads to a well-defined conformational landscape with distinct energy minima.[9][10] Computational studies, such as those on 2-fluorobenzoic acid, have identified multiple stable conformers arising from rotation around key single bonds.[11] In many systems, this leads to a preference for a perpendicular conformation, where the substituent at the benzylic position is oriented away from the fluorine atom to minimize steric repulsion.[10] This "conformational locking" is a powerful tool in drug design, as it can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target.

G cluster_0 Conformational Restriction by 2-Fluorobenzyl Group A Unsubstituted Benzyl Group B Free Rotation (Low Energy Barrier) A->B C Multiple Low-Energy Conformations B->C D 2-Fluorobenzyl Group E Steric Hindrance (High Energy Barrier) D->E F Few Preferred Conformations (Conformational Locking) E->F

Caption: Logical flow of conformational control by the 2-fluorobenzyl group.

Role in Non-Covalent Interactions

The polarized C-F bond allows the fluorine atom to participate in a range of non-covalent interactions that can be crucial for molecular recognition and crystal packing.

  • Hydrogen Bonding: While a weak hydrogen bond acceptor, the fluorine atom can form intramolecular O-H···F or N-H···F hydrogen bonds, which further stabilize specific conformations.[9][11]

  • Halogen Bonding: The fluorine atom can act as a halogen bond acceptor in interactions with electrophilic regions of other halogens (e.g., Cl···F).[1] This directional interaction is increasingly recognized as important in drug-receptor binding.[1]

  • Other Interactions: The 2-fluorobenzyl group can also engage in weaker C-H···F interactions and influence π–π stacking arrangements.[1]

The 2-Fluorobenzyl Group in Drug Discovery

The fundamental properties of the 2-fluorobenzyl group translate directly into tangible benefits in drug design, impacting both pharmacokinetics and pharmacodynamics.

A Tool for Modulating Pharmacokinetics (ADME)

A primary application of the 2-fluorobenzyl moiety is to enhance a drug candidate's metabolic stability.[6][8]

  • Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing a fluorine atom at the ortho-position can effectively shield an adjacent site from oxidative metabolism, a common strategy to increase a drug's half-life.[12][13] While direct studies on 2-fluorobenzyl itself are specific to the parent molecule, the principle of using fluorine to block metabolism is well-established. For instance, studies on other fluorinated compounds have shown significant improvements in stability.[14][15]

  • Modulating Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[3] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility or increased binding to off-target proteins.

Table 1: Illustrative Impact of Fluorination on Metabolic Stability (Note: Data below is representative of the general strategy of using fluorine to enhance stability, as seen in various drug discovery programs.)

Compound PairModificationImpact on In Vitro Half-Life (t½)Reference
Risperidone vs. 9-FluororisperidoneFluorination at the 9-position16x more stable[15]
Celecoxib vs. 4'-FluorocelecoxibFluorination at the 4'-position of a phenyl ring4x more stable[15]
Ezetimibe ScaffoldIntroduction of p-fluorophenyl groupsMetabolically more stable than non-fluorinated precursor[15]
A Modulator of Pharmacodynamics

The conformational and electronic effects of the 2-fluorobenzyl group are powerful tools for optimizing a drug's interaction with its biological target.

  • Enhancing Receptor Binding and Potency: By locking the molecule into a bioactive conformation, the 2-fluorobenzyl group can lead to a significant increase in binding affinity and potency. This principle has been successfully applied in the development of potent antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor.[16]

  • Serving as a Key Pharmacophore: In some cases, the group itself is a critical part of the pharmacophore—the essential set of features required for biological activity.[17][18] For example, in a series of EGFR/HDAC3 dual-target inhibitors, the 2-fluorobenzamide moiety was found to be crucial for chelating with a Zn2+ ion in the active site of HDAC3.[19]

  • Bioisosteric Replacement: The 2-fluorobenzyl group can be used as a bioisostere, replacing other chemical groups to improve properties while retaining biological activity.[20][21][22] Its unique steric and electronic profile makes it a valuable replacement for unsubstituted benzyl or other substituted aryl groups to solve problems related to metabolism or off-target activity.[23]

Synthetic and Analytical Methodologies

The practical application of the 2-fluorobenzyl group relies on robust synthetic protocols and rigorous analytical workflows.

Key Synthetic Protocol: N-Alkylation using 2-Fluorobenzyl Bromide

The most common method for introducing the 2-fluorobenzyl group is through nucleophilic substitution using a reactive precursor like 2-fluorobenzyl bromide or chloride.[6]

Protocol: Synthesis of an N-(2-Fluorobenzyl) Derivative

  • Reactant Preparation: Dissolve the amine-containing starting material (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the initial exothermic reaction.

  • Alkylation: Slowly add a solution of 2-fluorobenzyl bromide (1.1 eq.) or 2-fluorobenzoyl chloride[24] dropwise to the cooled mixture with constant stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired N-(2-fluorobenzyl) compound.

Analytical Workflow: Conformational Analysis

Understanding the conformational preferences imparted by the 2-fluorobenzyl group is critical. This is typically achieved through a synergistic combination of computational modeling and experimental spectroscopy.

G start Target Molecule with 2-Fluorobenzyl Group dft Computational Analysis (DFT) [B3LYP/6-311++G(d,p)] start->dft spectroscopy Spectroscopic Analysis (IR, Microwave) start->spectroscopy scan Potential Energy Surface Scan (Rotate Dihedral Angles) dft->scan optimize Identify & Optimize Low-Energy Conformers scan->optimize compare Compare Experimental Spectra with Calculated Frequencies optimize->compare matrix_iso Matrix Isolation Spectroscopy (Trap Individual Conformers) spectroscopy->matrix_iso matrix_iso->compare result Validated Conformational Landscape compare->result

Caption: Workflow for conformational analysis of 2-fluorobenzyl compounds.[11]

Methodology: Combined Computational and Spectroscopic Analysis

  • Computational Modeling:

    • Method: Employ Density Functional Theory (DFT) using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[11]

    • Procedure: Perform a full conformational search by systematically rotating the key dihedral angles (e.g., the C-C bond between the ring and the benzylic carbon). This generates a potential energy surface map.

    • Analysis: Identify the global and local energy minima on the surface. Perform full geometry optimization and frequency calculations for these stable conformers to predict their relative energies and vibrational spectra.

  • Spectroscopic Validation:

    • Method: Use a technique sensitive to conformational changes, such as Fourier-Transform Infrared (FTIR) spectroscopy or microwave spectroscopy.

    • Procedure: For IR, acquire spectra in a non-polar solvent or using matrix isolation techniques to observe individual conformers without interference from intermolecular interactions.[11]

    • Validation: Compare the experimentally observed vibrational frequencies to those predicted by the DFT calculations for each conformer. A strong match provides experimental validation of the computed conformational landscape.

Case Studies

Case Study 1: Potent GnRH Receptor Antagonists

In the development of nonpeptide antagonists for the human Gonadotropin-Releasing Hormone (GnRH) receptor, structure-activity relationship (SAR) studies identified the 8-(2-fluorobenzyl) group as a key feature for high potency in an imidazolo[1,2-a]pyrimid-5-one scaffold.[16] The conformational restriction imposed by the ortho-fluorine likely orients the benzyl group in an optimal fashion for binding within the receptor pocket, highlighting its role in enhancing pharmacodynamic properties.

Case Study 2: EGFR/HDAC3 Dual-Target Inhibitors for TNBC

Researchers designing dual-target inhibitors for triple-negative breast cancer (TNBC) developed a series of N-benzyl-2-fluorobenzamide derivatives. Molecular modeling revealed that the 2-fluorobenzamide moiety plays a critical role by chelating with a key Zn2+ ion in the active channel of histone deacetylase 3 (HDAC3), while a separate fluorobenzyl group occupied the ATP-binding pocket of the epidermal growth factor receptor (EGFR).[19] This demonstrates the group's ability to function as a specific, targeted pharmacophore for metal-binding enzymes.

Future Outlook

The role of the 2-fluorobenzyl group in molecular design continues to evolve. As our understanding of subtle non-covalent interactions like halogen bonding deepens, more sophisticated and rational designs incorporating this moiety will emerge. Advances in synthetic chemistry, particularly late-stage fluorination, may soon allow for the introduction of the 2-fluorobenzyl group into complex molecules at later stages of a synthesis, providing greater flexibility in drug discovery campaigns. Its predictable influence on conformation and metabolism ensures that the 2-fluorobenzyl group will remain a valuable and frequently used tool in the arsenal of medicinal chemists and materials scientists for the foreseeable future.

References

Spectroscopic Characterization of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic techniques and expected data for the characterization of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid , a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical grounding and practical insights into its analytical validation. While direct experimental data for this specific compound is not widely published, this guide synthesizes established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for its characterization.

Introduction: The Structural Significance of this compound

This compound is a substituted azetidine, a class of saturated four-membered heterocyclic amines. Azetidine scaffolds are increasingly utilized in drug discovery as they can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility. The presence of the 2-fluorobenzyl group can influence receptor binding and pharmacokinetic profiles through steric and electronic effects. The carboxylic acid moiety provides a handle for further chemical modification or can act as a key pharmacophoric feature.

Given its potential role in the development of novel therapeutics, rigorous structural confirmation and purity assessment are paramount. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical shift (δ), reported in parts per million (ppm), is indicative of the local electronic environment of each proton. Spin-spin coupling between neighboring protons results in signal splitting, providing information about connectivity.

Expected ¹H NMR Spectrum: Based on the structure of this compound and data from related compounds like 1-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid, the following proton signals are anticipated.[1] The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm.[2] The protons of the 2-fluorobenzyl group will exhibit characteristic aromatic signals, and the protons of the azetidine ring will appear in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet-
Aromatic (Fluorobenzyl)7.0 - 7.5multiplet-
Benzyl (-CH₂-)~3.6 - 3.8singlet-
Azetidine Methine (-CH-)~3.3 - 3.5multiplet-
Azetidine Methylene (-CH₂-)~3.0 - 3.4multiplet-

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shift of exchangeable protons like the carboxylic acid proton.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons.

Expected ¹³C NMR Spectrum: The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[2] The aromatic carbons will resonate between 110 and 165 ppm, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The aliphatic carbons of the azetidine ring and the benzyl methylene group will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)170 - 180
Aromatic (C-F)158 - 162 (doublet)
Aromatic (Other)115 - 135
Benzyl (-CH₂-)55 - 65
Azetidine Methine (-CH-)50 - 60
Azetidine Methylene (-CH₂-)45 - 55

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial.

  • Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration and acquisition time.

  • Data Processing: Similar to ¹H NMR data processing.

G cluster_nmr NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation G cluster_ms LC-MS Analysis Workflow Sample_Dilution Sample Dilution (1-10 µg/mL) LC_Separation Liquid Chromatography (C18 Column) Sample_Dilution->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization Mass_Analysis Mass Analysis (High Resolution) ESI_Ionization->Mass_Analysis Data_Interpretation Data Interpretation (Molecular Formula Confirmation) Mass_Analysis->Data_Interpretation

References

A-Zet-Screen: A Technical Guide to the Preliminary Biological Evaluation of Novel Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine ring, a nitrogen-containing four-membered heterocycle, represents a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that allows for precise presentation of substituents, often leading to enhanced target affinity and selectivity.[1][2] The versatility of the azetidine core is evidenced by its presence in a wide array of biologically active compounds, demonstrating activities ranging from antimicrobial and anticancer to central nervous system modulation.[3][4][5] This guide provides a comprehensive, technically-grounded framework for the preliminary biological screening of novel azetidine derivatives, designed to efficiently identify and characterize their therapeutic potential. Our approach is structured as a multi-tiered cascade, beginning with computational assessments and progressing through a series of robust in vitro assays.

Part 1: Foundational In Silico & Physicochemical Analysis

Before committing to resource-intensive wet lab experiments, a foundational in silico and physicochemical analysis is crucial. This initial step serves to predict the "drug-likeness" of the novel azetidine derivatives and identify any potential liabilities early in the discovery pipeline.[6]

ADMET Prediction: The Virtual First Pass

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid method to evaluate the pharmacokinetic and safety profiles of compounds.[6][7] Utilizing computational models, we can predict a range of properties that are critical for a compound's success as a drug.[8]

Key Parameters & Rationale:

  • Aqueous Solubility: Poor solubility can hinder absorption and formulation. Early prediction allows for prioritization of more soluble analogs.

  • Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting compounds, this parameter predicts the ability of a molecule to cross into the brain.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions, a common cause of adverse effects.

  • Hepatotoxicity: Early flag for potential liver toxicity.

  • Plasma Protein Binding: Affects the free concentration of the drug available to interact with its target.

Lipinski's Rule of Five: Gauging "Drug-Likeness"

Formulated by Christopher A. Lipinski, the "Rule of Five" provides a set of simple physicochemical parameters to evaluate the potential for oral bioavailability of a compound.[9][10] While not an absolute determinant of success, adherence to these guidelines increases the probability that a compound will have favorable absorption and permeation properties.[10][11]

The Criteria:

  • Molecular Weight (MW): ≤ 500 Daltons[12]

  • LogP (Octanol-Water Partition Coefficient): ≤ 5[12]

  • Hydrogen Bond Donors (HBD): ≤ 5[12]

  • Hydrogen Bond Acceptors (HBA): ≤ 10[12]

Compounds that violate more than one of these rules may face challenges with oral absorption.[10]

Experimental Protocol: In Silico Analysis
  • Structure Preparation: Obtain the 2D or 3D structure of the novel azetidine derivatives in a suitable format (e.g., SDF, MOL2).

  • Software Selection: Utilize validated in silico ADMET prediction software (e.g., SwissADME, pkCSM, StarDrop).

  • Parameter Calculation: Input the molecular structures into the software to calculate the key ADMET properties and Lipinski's Rule of Five parameters.

  • Data Analysis: Compile the predicted data into a summary table for comparative analysis. Prioritize compounds with favorable predicted profiles for synthesis and in vitro screening.

Data Presentation: Predicted Physicochemical Properties
Compound IDMW (Da)LogPHBDHBAPredicted Aqueous SolubilityPredicted BBB PermeabilityLipinski Violations
AZ-001450.63.826GoodHigh0
AZ-002520.75.237ModerateHigh2
AZ-003480.54.115GoodLow0

Part 2: In Vitro Cytotoxicity Assessment

A fundamental step in the biological evaluation of any new chemical entity is the assessment of its potential to induce cell death.[13][14] In vitro cytotoxicity assays provide crucial information about the concentration-dependent toxicity of a compound and help to establish a therapeutic window.[15][16]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate mammalian cells (e.g., HeLa for cancer, HEK293 for non-cancerous) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with a serial dilution of the azetidine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin.[13]

  • Incubation: Incubate the treated plates for 24 to 48 hours at 37°C in a humidified CO2 incubator.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity (IC50 Values in µM)
Compound IDHeLa (Cervical Cancer)HEK293 (Non-cancerous)Selectivity Index (SI)
AZ-00115.8>100>6.3
AZ-0025.285.416.4
AZ-003>100>100-
Doxorubicin0.81.21.5

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

Visualization: Cytotoxicity Screening Workflow

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Azetidine Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance (570nm) solubilize->read end end read->end Calculate IC50

Caption: Workflow for MTT-based cytotoxicity screening.

Part 3: Antimicrobial Activity Screening

Given that the azetidine scaffold is a core component of many β-lactam antibiotics, evaluating novel derivatives for antimicrobial activity is a logical and promising screening avenue.[1][5]

Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20] This method is considered a gold standard for susceptibility testing.[21]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the azetidine derivatives.[22]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[23][24]

Data Presentation: Antimicrobial Activity (MIC in µg/mL)
Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)
AZ-0013264
AZ-002816
AZ-003>128>128
Ampicillin0.254

Visualization: Antimicrobial Screening Logic

G cluster_results Interpretation start Novel Azetidine Derivatives mic Determine MIC via Broth Microdilution start->mic gram_pos Gram-Positive (e.g., S. aureus) mic->gram_pos gram_neg Gram-Negative (e.g., E. coli) mic->gram_neg active Active (Low MIC) gram_pos->active Potent Inhibition inactive Inactive (High MIC) gram_neg->inactive Weak Inhibition

Caption: Logical flow of antimicrobial activity screening.

Part 4: Antioxidant Activity Evaluation

Oxidative stress is implicated in a wide range of diseases, making the discovery of novel antioxidants a significant therapeutic goal. Several assays can be employed to evaluate the radical scavenging potential of the azetidine derivatives.

DPPH and ABTS Radical Scavenging Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for determining antioxidant activity.[25][26] Both assays are based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable radical, causing a color change that can be measured spectrophotometrically.[27][28]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Sample Preparation: Prepare various concentrations of the azetidine derivatives in methanol.

  • Reaction Mixture: To each concentration of the sample, add a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Antioxidant Activity (IC50 in µg/mL)
Compound IDDPPH Scavenging IC50ABTS Scavenging IC50
AZ-00145.238.9
AZ-00212.79.8
AZ-003>200>200
Ascorbic Acid5.64.1

Conclusion

This technical guide outlines a systematic and efficient cascade for the preliminary biological screening of novel azetidine derivatives. By integrating in silico predictions with a tiered series of robust in vitro assays, researchers can rapidly identify compounds with promising therapeutic potential while minimizing resource expenditure. The data generated from this screening paradigm provides a solid foundation for subsequent lead optimization, mechanism of action studies, and preclinical development. The inherent versatility of the azetidine scaffold ensures that such screening efforts will continue to be a fruitful endeavor in the quest for novel therapeutics.[4]

References

Introduction: The Rise of Strained Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Arylmethyl Azetidine-3-Carboxylic Acids: Synthesis, Properties, and Medicinal Chemistry Applications

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold.[1] Its inherent ring strain imparts unique conformational properties and metabolic stability, making it an attractive bioisostere for more common five- and six-membered rings like pyrrolidine and piperidine.[2] Specifically, azetidine-3-carboxylic acid serves as a conformationally constrained β-amino acid analogue, offering a rigid framework for orienting functional groups in three-dimensional space.[2][3]

The strategic substitution on the azetidine nitrogen is a cornerstone of its utility in drug design. The introduction of an N-arylmethyl group provides a versatile handle to modulate a compound's physicochemical properties, such as lipophilicity and aromatic interactions (e.g., π-π stacking or cation-π interactions), which are critical for target engagement and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, structural characteristics, and therapeutic applications of N-arylmethyl azetidine-3-carboxylic acids, tailored for researchers and scientists in drug development.

Part 1: Synthesis of the N-Arylmethyl Azetidine-3-Carboxylic Acid Core

The construction of N-arylmethyl azetidine-3-carboxylic acids can be broadly approached via two strategies: 1) initial synthesis of the azetidine-3-carboxylic acid core followed by N-functionalization, or 2) a convergent synthesis where the N-arylmethyl moiety is incorporated early in the synthetic sequence.

N-Alkylation of Azetidine-3-Carboxylic Acid Esters

A common and straightforward method involves the direct alkylation of a pre-formed azetidine-3-carboxylic acid ester with a suitable arylmethyl halide (e.g., benzyl bromide). This requires the use of a base to deprotonate the secondary amine of the azetidine. The carboxylate is typically protected as an ester (e.g., methyl or ethyl) to prevent unwanted side reactions.

G A Azetidine-3-carboxylic acid ester C Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF) B Arylmethyl Halide (e.g., Bn-Br) D N-Arylmethyl Azetidine-3-carboxylate Ester C->D N-Alkylation E Hydrolysis (e.g., LiOH, H2O) D->E F Final Product: N-Arylmethyl Azetidine-3-carboxylic Acid E->F Saponification SAR cluster_0 N-Arylmethyl Azetidine Scaffold cluster_1 Biological Target (e.g., STAT3) cluster_2 SAR Observations Scaffold Azetidine Core Target Binding Pocket Scaffold->Target Binding ArylSub Substituents on Aryl Ring (e.g., F, Cl, OMe) Scaffold->ArylSub Modification Site Potency Modulates Potency and Selectivity ArylSub->Potency PK Affects Solubility and Metabolism ArylSub->PK

References

Methodological & Application

Application Notes and Protocol: N-Alkylation of Azetidine-3-Carboxylic Acid with 2-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the N-alkylation of azetidine-3-carboxylic acid with 2-fluorobenzyl bromide, yielding N-(2-fluorobenzyl)azetidine-3-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the azetidine motif imparts unique conformational constraints and physicochemical properties. This guide offers a detailed experimental protocol, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals engaged in synthetic medicinal chemistry.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their inherent ring strain and non-planar geometry offer a unique structural scaffold that can improve metabolic stability, aqueous solubility, and binding affinity of drug candidates. Specifically, N-substituted azetidine-3-carboxylic acids are valuable building blocks in the design of novel therapeutics.

The N-alkylation of azetidine-3-carboxylic acid is a fundamental transformation for introducing diverse substituents onto the azetidine nitrogen. The reaction with 2-fluorobenzyl bromide is of particular interest, as the 2-fluorobenzyl group is a common moiety in bioactive molecules, often introduced to modulate electronic properties and metabolic pathways. This protocol details a robust and reproducible method for this specific N-alkylation, addressing common challenges such as over-alkylation and purification.

Mechanistic Rationale

The N-alkylation of a secondary amine, such as azetidine-3-carboxylic acid, with an alkyl halide like 2-fluorobenzyl bromide proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.[1] The lone pair of electrons on the nitrogen atom of the azetidine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide. This concerted reaction involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.

A base is required to deprotonate the carboxylic acid and to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of base is critical to ensure selective mono-alkylation and to prevent side reactions.[2] A non-nucleophilic, moderately strong base is ideal. The presence of the carboxylic acid group necessitates careful pH control during the workup to ensure the final product is in its desired protonation state for isolation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dissolve Azetidine-3-carboxylic acid and Base in Solvent B Add 2-Fluorobenzyl bromide A->B Step 1 C Stir at Controlled Temperature B->C Step 2 D Monitor Reaction Progress (TLC/LC-MS) C->D Step 3 E Quench Reaction D->E Step 4 F Solvent Extraction E->F Step 5 G Purification F->G Step 6 H Characterization (NMR, MS) G->H Step 7 I Purity Assessment (HPLC) H->I Step 8

Caption: Workflow for the N-alkylation of azetidine-3-carboxylic acid.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Azetidine-3-carboxylic acid≥98%Commercially Available
2-Fluorobenzyl bromide≥98%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Deionized waterIn-house

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidine-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (sufficient to make a 0.2 M solution with respect to the limiting reagent).

  • Reactant Addition: Stir the suspension at room temperature for 10 minutes. To this mixture, add 2-fluorobenzyl bromide (1.1 eq) dropwise over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir vigorously under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (DCM) and wash with deionized water (2 x 20 mL).

  • Workup - pH Adjustment: Adjust the pH of the aqueous phase to approximately 3-4 with 1 M HCl. Extract the aqueous layer with DCM (3 x 30 mL). The product may be in either the organic or aqueous phase depending on the pH, so it is advisable to analyze both layers.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[3][4]

Data Summary

ParameterValue
Molar Ratio (Azetidine:Bromide:Base)1 : 1.1 : 2.5
SolventAcetonitrile
Temperature60 °C
Reaction Time4-6 hours
Expected Yield75-85%
Purity (post-purification)>98% (by HPLC)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; inefficient extraction.Increase reaction time or temperature slightly. Ensure proper pH adjustment during workup to facilitate extraction of the zwitterionic product.
Presence of Starting Material Insufficient reaction time or temperature; deactivated alkylating agent.Confirm the quality of the 2-fluorobenzyl bromide. Increase reaction time and monitor closely.
Formation of Over-Alkylated Product The product amine is more nucleophilic than the starting amine.Use a slight excess of the azetidine starting material. Add the benzyl bromide slowly to the reaction mixture.
Purification Difficulties The product is highly polar and may be water-soluble.Utilize reverse-phase chromatography or ion-exchange chromatography for purification.

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of azetidine-3-carboxylic acid with 2-fluorobenzyl bromide. The described method is scalable and yields the desired product in good yield and high purity. By understanding the underlying reaction mechanism and potential challenges, researchers can effectively synthesize this valuable building block for applications in drug discovery and development.

References

The Strategic Application of 1-(2-Fluorobenzyl)azetidine-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Among these, small, strained heterocyclic systems have garnered significant attention for their ability to confer conformational rigidity, a key attribute in optimizing ligand-target interactions. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable motif.[1] Its constrained nature reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[2] Azetidine carboxylic acids, in particular, serve as versatile building blocks for the synthesis of diverse compound libraries and as bioisosteres for natural amino acids like proline.[3]

This guide provides an in-depth exploration of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid , a specialized building block poised for significant applications in medicinal chemistry, particularly in the realm of central nervous system (CNS) drug discovery. The strategic incorporation of a 2-fluorobenzyl group introduces specific physicochemical properties that can favorably modulate a molecule's metabolic stability and ability to cross the blood-brain barrier.[4][5]

Rationale for Use: The Synergy of the Azetidine Core and the 2-Fluorobenzyl Moiety

The utility of this compound in medicinal chemistry stems from the synergistic contributions of its core components: the azetidine-3-carboxylic acid scaffold and the N-(2-fluorobenzyl) substituent.

  • The Azetidine-3-carboxylic Acid Scaffold : This moiety acts as a conformationally restricted analogue of gamma-aminobutyric acid (GABA) and other neurotransmitters. Its rigid structure allows for the precise spatial orientation of appended functional groups, facilitating targeted interactions with receptors and enzymes.[3]

  • The 2-Fluorobenzyl Group : The introduction of a fluorine atom onto the benzyl ring offers several advantages. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the molecule, influence pKa, and form favorable interactions with biological targets.[4] Crucially, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[6] In the context of CNS drug discovery, the strategic placement of fluorine can also increase lipophilicity, which is often a prerequisite for crossing the blood-brain barrier.[5]

Synthetic Protocol: A Reliable Route to this compound

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification start Azetidine-3-carboxylic acid ester Ethyl azetidine-3-carboxylate start->ester SOCl2, Ethanol, Reflux product_ester Ethyl 1-(2-fluorobenzyl)azetidine-3-carboxylate ester->product_ester K2CO3, Acetonitrile, Reflux reagent 2-Fluorobenzyl bromide reagent->product_ester final_product This compound product_ester->final_product LiOH, THF/H2O, rt

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Step 1: Esterification of Azetidine-3-carboxylic Acid

  • Setup : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine-3-carboxylic acid (1.0 eq).

  • Reagent Addition : Suspend the starting material in anhydrous ethanol (10 volumes). Cool the suspension to 0 °C in an ice bath.

  • Reaction : Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup : Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude ethyl azetidine-3-carboxylate hydrochloride salt, which can be used in the next step without further purification.

Step 2: N-Alkylation with 2-Fluorobenzyl Bromide

  • Setup : In a 250 mL round-bottom flask, dissolve the crude ethyl azetidine-3-carboxylate hydrochloride from the previous step in acetonitrile (10 volumes).

  • Reagent Addition : Add potassium carbonate (3.0 eq) and 2-fluorobenzyl bromide (1.1 eq).

  • Reaction : Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 1-(2-fluorobenzyl)azetidine-3-carboxylate. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 3: Saponification to the Carboxylic Acid

  • Setup : Dissolve the purified ethyl 1-(2-fluorobenzyl)azetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 volumes).

  • Reagent Addition : Add lithium hydroxide monohydrate (1.5 eq).

  • Reaction : Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Workup : Once the reaction is complete, concentrate the mixture to remove the THF. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 3-4 with 1N HCl.

  • Isolation : The product may precipitate upon acidification and can be collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Characterization Data (Expected)
Parameter Expected Value
Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (br s, 1H, COOH), 7.4-7.1 (m, 4H, Ar-H), 3.8 (s, 2H, Ar-CH₂), 3.6-3.4 (m, 2H, azetidine-CH₂), 3.3-3.1 (m, 2H, azetidine-CH₂), 3.0-2.8 (m, 1H, azetidine-CH)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 175.0 (C=O), 161.0 (d, J=245 Hz, C-F), 131.0, 129.0, 124.0, 115.0 (d, J=22 Hz), 60.0 (Ar-CH₂), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH)
Mass Spectrometry (ESI+) m/z: 210.09 [M+H]⁺

Application Notes: A Versatile Building Block for CNS Drug Discovery

Primary Application: Scaffolding for GABA Uptake Inhibitors

A primary and highly promising application of this compound is in the design and synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. GABA is the primary inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Inhibiting the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs) prolongs its inhibitory effect and is a validated therapeutic strategy.

The azetidine-3-carboxylic acid core of the title compound serves as a rigid scaffold that can mimic the binding conformation of GABA. The N-(2-fluorobenzyl) substituent can be envisioned to occupy a lipophilic pocket within the GABA transporter, potentially enhancing binding affinity and selectivity.

Workflow for Library Synthesis of Potential GABA Uptake Inhibitors

G cluster_0 Amide Coupling cluster_1 Esterification cluster_2 Bioisosteric Replacement cluster_3 Screening Cascade start This compound product1 Amide Library start->product1 HATU, DIPEA, DMF product2 Ester Library start->product2 DCC, DMAP, CH2Cl2 product3 Tetrazole Analogues start->product3 Multi-step synthesis reagents1 Diverse Amines (R-NH2) reagents1->product1 screening In vitro GAT Inhibition Assay product1->screening reagents2 Diverse Alcohols (R-OH) reagents2->product2 product2->screening product3->screening sar Structure-Activity Relationship (SAR) screening->sar

Caption: Parallel synthesis and screening workflow for GABA uptake inhibitors.

Protocol: Parallel Amide Synthesis

This protocol is amenable to a 96-well plate format for the rapid generation of a diverse amide library.

  • Stock Solutions : Prepare a 0.2 M stock solution of this compound in anhydrous DMF. Prepare a 0.2 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF. Prepare a library of diverse primary and secondary amines as 0.2 M stock solutions in anhydrous DMF.

  • Reaction Setup : To each well of a 96-well plate, add the amine stock solution (1.0 eq).

  • Reagent Addition : Add the this compound stock solution (1.0 eq), followed by the HATU stock solution (1.1 eq), and finally N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction : Seal the plate and shake at room temperature for 16 hours.

  • Workup and Purification : Quench the reactions by adding water. The products can be purified by preparative HPLC-MS.

Secondary Applications and Bioisosterism

Beyond its use as a scaffold, the carboxylic acid moiety can be replaced with known bioisosteres to modulate physicochemical properties and explore alternative binding interactions.[7]

  • Tetrazoles : The carboxylic acid can be converted to a tetrazole, a common acidic bioisostere that can offer improved metabolic stability and oral bioavailability.[7]

  • Acylsulfonamides : These groups can also mimic the acidic nature of a carboxylic acid while altering lipophilicity and hydrogen bonding patterns.

The rigid azetidine core makes this compound an excellent starting point for fragment-based drug discovery (FBDD) campaigns. The core fragment can be elaborated to grow into specific binding pockets of a target protein.

Conclusion: A Building Block with High Potential

This compound is a strategically designed building block that combines the conformational constraints of the azetidine ring with the beneficial properties of a fluorinated benzyl substituent. Its primary application lies in the development of CNS-active agents, particularly as a scaffold for GABA uptake inhibitors. The provided synthetic protocols offer a reliable means of accessing this compound and its derivatives for library synthesis and lead optimization. As the demand for novel CNS therapeutics continues to grow, the judicious use of such specialized building blocks will be instrumental in the successful discovery of next-generation medicines.

References

Application Notes and Protocols: 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid as a Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 1-(2-fluorobenzyl)azetidine-3-carboxylic acid as a strategic building block in modern pharmaceutical design. We will explore the synthetic rationale for its use, detailing the synergistic benefits of the conformationally constrained azetidine core and the metabolically robust 2-fluorobenzyl moiety. This document furnishes detailed, actionable protocols for the synthesis of the title compound and its subsequent incorporation into target molecules via standard amide coupling methodologies. The causality behind experimental choices, self-validating protocol design, and mechanistic insights are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, rigid scaffolds have gained significant traction as they offer a means to navigate chemical space with greater precision, often leading to improved potency and selectivity while maintaining favorable drug-like properties. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable motif in this context. Its strained ring system imparts a degree of conformational rigidity that can pre-organize substituents for optimal interaction with biological targets, a feature not readily achievable with more flexible acyclic or larger ring systems. Azetidine carboxylic acids, in particular, serve as constrained analogues of natural amino acids like proline, making them invaluable tools for probing and modulating protein-protein interactions and enzymatic activity.

The strategic introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and bioavailability. The strong carbon-fluorine bond is resistant to oxidative metabolism, and the presence of fluorine can alter the pKa of nearby functional groups and influence molecular conformation, often leading to improved target engagement and a more desirable pharmacokinetic profile. The 2-fluorobenzyl group is of particular interest as the ortho-fluorine atom can induce specific conformational preferences and engage in favorable non-covalent interactions within a binding pocket, while also sterically shielding the benzylic position from metabolic attack.

The combination of these two pharmacophoric elements in This compound yields a building block of significant potential, offering a unique three-dimensional vector for molecular elaboration with embedded features conducive to favorable drug-like properties. This guide will provide the practical knowledge to leverage this potential in your research endeavors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided below. These values are calculated and should be confirmed experimentally.

PropertyValueNotes
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 210.22 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)Limited solubility in non-polar solvents.
Storage Store in a cool, dry place away from light and moisture.Recommend storage at 2-8 °C under an inert atmosphere.
Handling Standard laboratory PPE (gloves, safety glasses, lab coat) required.Avoid inhalation of dust. Handle in a well-ventilated area.

Synthesis of this compound

The synthesis of the title compound can be achieved through a straightforward N-alkylation of a suitable azetidine-3-carboxylic acid precursor. The following protocol is based on established methodologies for the N-alkylation of azetidines. A common precursor is an ester of azetidine-3-carboxylic acid, which is then hydrolyzed in the final step.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A Ethyl azetidine-3-carboxylate (or HCl salt) D Ethyl 1-(2-fluorobenzyl)azetidine-3-carboxylate A->D Reacts with B 2-Fluorobenzyl bromide B->D C Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., ACN, DMF) C->D Conditions E Ethyl 1-(2-fluorobenzyl)azetidine-3-carboxylate G This compound E->G Hydrolysis F Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) F->G Conditions

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(2-fluorobenzyl)azetidine-3-carboxylate

  • Rationale: This step introduces the 2-fluorobenzyl group onto the azetidine nitrogen. Using the ethyl ester of azetidine-3-carboxylic acid protects the carboxylic acid functionality during the alkylation. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation, while acetonitrile is an excellent solvent for this type of substitution reaction.

  • Materials:

    • Ethyl azetidine-3-carboxylate hydrochloride (1 equivalent)

    • 2-Fluorobenzyl bromide (1.1 equivalents)

    • Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)

    • Anhydrous acetonitrile (ACN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl azetidine-3-carboxylate hydrochloride, anhydrous potassium carbonate, and anhydrous acetonitrile.

    • Stir the suspension at room temperature for 10 minutes.

    • Add 2-fluorobenzyl bromide to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-(2-fluorobenzyl)azetidine-3-carboxylate.

Step 2: Synthesis of this compound

  • Rationale: Saponification is a standard method for converting an ester to a carboxylic acid. Lithium hydroxide is a strong base that effectively hydrolyzes the ester under mild conditions. A mixture of THF and water ensures that both the ester and the hydroxide salt are soluble, facilitating the reaction. Acidification is required to protonate the carboxylate salt and yield the final product.

  • Materials:

    • Ethyl 1-(2-fluorobenzyl)azetidine-3-carboxylate (1 equivalent)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve ethyl 1-(2-fluorobenzyl)azetidine-3-carboxylate in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide monohydrate to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl. A precipitate may form.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Application in Pharmaceutical Synthesis: Amide Coupling

This compound is an ideal building block for incorporation into larger molecules via amide bond formation. The carboxylic acid can be activated and coupled with a primary or secondary amine to generate a wide array of derivatives. The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.

Comparison of Common Amide Coupling Reagents
Coupling Reagent SystemBaseTypical SolventKey AdvantagesPotential Drawbacks
EDC / NHS None or mild baseDCM, DMF, WaterWater-soluble byproducts, good for bioconjugation.Can be slower than other methods.
HATU / DIPEA DIPEA, TEADMF, NMPHigh efficiency, fast reaction times, good for hindered substrates.Potential for guanidinylation of primary amines.
PyBOP / DIPEA DIPEA, TEADMF, DCMGood for sterically hindered couplings, no guanidinylation.Phosphoramide byproduct can be difficult to remove.
T3P / Pyridine Pyridine, DIPEATHF, EtOAcHigh reactivity, clean conversion, broad substrate scope.Can be sensitive to moisture.

General Amide Coupling Workflow

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up & Purification A This compound C Activated Ester Intermediate (in situ) A->C Activation B Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) B->C Conditions D Activated Ester Intermediate F Target Amide Product D->F Coupling E Primary or Secondary Amine (R-NH₂ or R₂NH) E->F G Reaction Mixture H Aqueous Work-up G->H I Column Chromatography H->I J Pure Amide Product I->J

Caption: General workflow for amide coupling reactions.

Protocol: HATU-Mediated Amide Coupling
  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that rapidly forms an activated ester, minimizing side reactions and often providing high yields even with challenging substrates. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the generated acids. DMF is an excellent polar aprotic solvent for this reaction.

  • Materials:

    • This compound (1 equivalent)

    • Amine (primary or secondary, 1.1 equivalents)

    • HATU (1.1 equivalents)

    • DIPEA (2.5 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 5% aqueous LiCl solution (optional, for DMF removal)

    • 1 M HCl

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and HATU in anhydrous DMF.

    • Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to aid in the removal of DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Potential Therapeutic Applications

While there are no marketed drugs to date that contain the exact this compound moiety, the structural elements of this building block suggest its utility in several therapeutic areas where related compounds have shown promise.

  • Metabolic Diseases: Fluorinated azetidine and pyrrolidine amides have been investigated as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. The conformational constraint of the azetidine ring can enhance binding to the active site of the enzyme.

  • Oncology: The azetidine scaffold has been incorporated into antitumor agents, such as analogues of the potent microtubule inhibitor TZT-1027. In these contexts, the azetidine moiety serves to restrict conformation, potentially leading to enhanced potency and selectivity.

  • Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored for the treatment of memory and learning disorders by modulating excitatory amino acid receptor systems. The non-polar, metabolically stable 2-fluorobenzyl group could improve blood-brain barrier penetration, making this building block attractive for CNS-targeted drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for modern medicinal chemistry. It strategically combines the conformational rigidity of the azetidine core with the beneficial pharmacokinetic properties imparted by the 2-fluorobenzyl group. The synthetic and coupling protocols provided herein are robust and adaptable, offering a clear path for researchers to incorporate this promising scaffold into their drug discovery programs. The potential for application across a range of therapeutic areas, from metabolic diseases to oncology and CNS disorders, underscores the significant utility of this compound in the development of next-generation pharmaceuticals.

Application Note: A Guide to the Characterization of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid as a STAT3 Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose constitutive activation is a hallmark of numerous human cancers and inflammatory diseases, making it a high-priority therapeutic target.[1][2] Small-molecule inhibitors offer a promising avenue for modulating its activity. This guide provides a comprehensive framework for the evaluation of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid , a compound belonging to the azetidine class of potential STAT3 inhibitors.[3][4] We present a multi-tiered strategy encompassing biochemical and cell-based assays to determine its mechanism of action, cellular efficacy, and functional consequences. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to rigorously assess the compound's potential as a direct or indirect inhibitor of the STAT3 signaling cascade.

Introduction: The Rationale for Targeting STAT3

The STAT3 protein is a latent cytoplasmic transcription factor that plays a central role in relaying signals from cytokines and growth factors to the nucleus, thereby controlling the expression of genes involved in fundamental cellular processes like proliferation, survival, differentiation, and angiogenesis.[2][5]

Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process.[6] However, in many pathological states, particularly cancer, the Janus kinase (JAK)/STAT3 pathway is persistently activated.[7] This aberrant signaling drives tumor progression, promotes metastasis, and contributes to therapy resistance.[8] Consequently, the direct inhibition of STAT3 has become a focal point for oncology drug discovery.[9][10] Small molecules can inhibit STAT3 through various mechanisms, most notably by targeting the SH2 domain to prevent dimerization or by targeting the DNA-binding domain to block transcriptional activity.[9][11]

The azetidine scaffold has recently emerged as a promising chemotype for developing potent and selective STAT3 inhibitors.[3][12][13] This document outlines a systematic approach to characterize This compound , a representative of this class, using established and robust assay methodologies.

The Canonical STAT3 Signaling Pathway

The activation cascade begins when a cytokine (e.g., IL-6) or growth factor binds to its cell surface receptor, leading to the activation of associated Janus kinases (JAKs).[6][14] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[2] This phosphorylation event induces a conformational change, facilitating the formation of STAT3 homodimers through reciprocal phosphotyrosine-SH2 domain interactions.[5] These active dimers then translocate into the nucleus, bind to specific DNA consensus sequences in the promoters of target genes (e.g., c-Myc, Cyclin D1, Bcl-xL), and initiate their transcription.[5][8]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT3_mono STAT3 (Monomer) JAK->STAT3_mono 3. Tyr705 Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_mono->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA Target Gene Promoter STAT3_dimer_nuc->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Regulation Cytokine Cytokine / Growth Factor (e.g., IL-6) Cytokine->Receptor 1. Binding Inhibitor 1-(2-Fluorobenzyl)azetidine- 3-carboxylic acid Inhibitor->STAT3_dimer Inhibition Point (Prevents Dimerization or DNA Binding)

Figure 1: A simplified diagram of the canonical STAT3 signaling pathway and potential points of inhibition.

Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for reproducible results.

Physicochemical Properties (Representative)

PropertyValueNotes
Molecular FormulaC₁₁H₁₂FNO₂
Molecular Weight209.22 g/mol
AppearancePale yellow crystalline powder[15]Varies by synthesis batch.
Purity>97%[15]Confirm with certificate of analysis.

Protocol for 10 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).

  • Calculation: To prepare a 10 mM stock, weigh 2.09 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.

  • Procedure:

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh 2.09 mg of the compound into the tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Experimental Workflow for Inhibitor Characterization

A tiered approach is recommended to efficiently characterize the compound's activity, moving from direct biochemical assays to more complex cell-based systems.

Workflow cluster_tier1 Tier 1: Biochemical Assays (Direct Target Engagement) cluster_tier2 Tier 2: Cell-Based Assays (Cellular Pathway Inhibition) cluster_tier3 Tier 3: Functional Assays (Phenotypic Outcome) ELISA STAT3 DNA-Binding ELISA (Measures inhibition of STAT3 binding to DNA) Hit_Confirmation Hit Confirmation & IC₅₀ Determination ELISA->Hit_Confirmation FP Fluorescence Polarization (FP) Assay (Measures disruption of SH2 domain-mediated dimerization) FP->Hit_Confirmation WB Western Blot for p-STAT3 (Tyr705) (Measures inhibition of STAT3 activation) Reporter STAT3 Luciferase Reporter Assay (Measures inhibition of transcriptional activity) WB->Reporter Viability Cell Viability / Proliferation Assay (Measures impact on cancer cell survival) Reporter->Viability Lead_Candidate Lead Candidate Viability->Lead_Candidate Start Test Compound: This compound Start->ELISA Start->FP Hit_Confirmation->WB

Figure 2: A tiered experimental workflow for characterizing STAT3 inhibitors.

Protocols: Biochemical Assays

Biochemical assays utilize purified, recombinant STAT3 protein to determine if a compound directly interacts with STAT3, independent of upstream cellular machinery.

Protocol 4.1: STAT3 DNA-Binding ELISA

Principle: This assay measures the ability of activated STAT3 to bind to its specific DNA consensus sequence immobilized on a microplate. A compound that inhibits this interaction, either by binding to the DNA-binding domain or by preventing dimerization, will reduce the signal.[11]

Materials:

  • Recombinant human STAT3 protein

  • STAT3 DNA-binding ELISA kit (commercial kits are available) or components:

    • 96-well plate pre-coated with STAT3 consensus sequence oligonucleotide

    • Primary antibody against STAT3

    • HRP-conjugated secondary antibody

    • TMB substrate solution

    • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer

  • Test compound serial dilutions

Procedure:

  • Compound Preparation: Prepare a 2x serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Stattic).[11]

  • Binding Reaction: To each well, add recombinant STAT3 protein and the corresponding dilution of the test compound or control.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature) to allow STAT3 to bind to the immobilized DNA.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound protein and compound.

  • Antibody Incubation: Add the primary anti-STAT3 antibody to each well and incubate for 1 hour. This antibody will bind to the STAT3 captured on the plate.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the wash step.

  • Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Reaction Stop: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocols: Cell-Based Assays

Cell-based assays are essential to confirm that the compound can cross the cell membrane and inhibit the STAT3 pathway in a physiological context.

Protocol 5.1: Western Blot for Phospho-STAT3 (Tyr705)

Principle: This is the gold-standard assay to measure the activation state of STAT3. A successful inhibitor will reduce the level of phosphorylated STAT3 (p-STAT3) at the Tyr705 residue without affecting the total amount of STAT3 protein.[16][17]

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) or a cell line responsive to cytokine stimulation (e.g., HeLa, A549).[4][18]

  • Cell culture medium, FBS, and supplements

  • Cytokine for stimulation (e.g., IL-6, Oncostatin M), if needed

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, PVDF membrane, and electrophoresis/transfer equipment

  • ECL detection reagent and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight, reaching 70-80% confluency.

  • Serum Starvation (for stimulated models): If using a cytokine-stimulated model, serum-starve the cells for 4-6 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

  • Stimulation (for stimulated models): After compound pretreatment, stimulate the cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of supplemented RIPA buffer to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20-30 µg), add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.

    • Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

  • Stripping and Reprobing: After imaging, the membrane can be stripped and reprobed for total STAT3 and a loading control (GAPDH) to ensure equal protein loading and to assess specificity.

Protocol 5.2: STAT3-Dependent Luciferase Reporter Assay

Principle: This assay quantifies the transcriptional activity of STAT3. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing STAT3 binding sites. Inhibition of the STAT3 pathway results in a decrease in luciferase expression and a corresponding drop in luminescence.[19][20]

Materials:

  • HEK293T or a similar easily transfectable cell line

  • STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro])

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • IL-6 for stimulation

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the STAT3 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Incubate for 24 hours.

  • Compound Treatment: Treat the transfected cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulation: Add IL-6 (20 ng/mL) to the wells to activate the STAT3 pathway and incubate for another 6-8 hours.[20]

  • Lysis and Measurement: Lyse the cells and measure the Firefly and Renilla luciferase activities sequentially using a luminometer according to the dual-luciferase kit instructions.

  • Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of the inhibitor concentration to calculate the EC₅₀.

Protocol 5.3: Cell Viability Assay (MTT or equivalent)

Principle: This assay measures the downstream effect of STAT3 inhibition on cell survival and proliferation. Since STAT3 regulates anti-apoptotic and pro-proliferative genes, its inhibition is expected to reduce the viability of cancer cells that depend on this pathway.[17]

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary and Interpretation

Consolidating quantitative data into a table allows for a clear comparison of the compound's potency across different assays.

Table 1: Representative Biological Activity Data

Assay TypeAssay NameCell Line / SystemEndpoint MeasuredHypothetical IC₅₀/EC₅₀
Biochemical DNA-Binding ELISARecombinant STAT3Inhibition of DNA Binding1.5 µM
Biochemical Fluorescence PolarizationRecombinant STAT3Disruption of Dimerization2.1 µM
Cell-Based Western BlotMDA-MB-231p-STAT3 (Tyr705) Inhibition~1.0 µM (by densitometry)
Cell-Based Luciferase ReporterHEK293T (IL-6 stimulated)Transcriptional Inhibition0.8 µM
Functional MTT Cell ViabilityMDA-MB-231Growth Inhibition1.9 µM

Interpretation: A compound that is active in both biochemical and cell-based assays is likely a direct inhibitor of STAT3. If it is only active in cell-based assays, it may be acting on an upstream component of the pathway (e.g., a JAK kinase) or require metabolic activation. The relative potency across assays provides insights into its mechanism and therapeutic potential.

References

Application Notes & Protocols: A Framework for the Biological Evaluation of N-Benzyl Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity provides a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets. The N-benzyl group, in particular, offers a versatile anchor for synthetic modification, allowing for the exploration of a vast chemical space. N-benzyl azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects, making them a focal point of significant research interest.

This guide provides a comprehensive, structured framework for the biological evaluation of novel N-benzyl azetidine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of steps to explain the causal logic behind experimental choices. The protocols herein are designed as self-validating systems to ensure scientific rigor from initial screening to preliminary in vivo assessment.

A Phased Approach to Biological Evaluation

A logical, phased approach is critical to efficiently evaluate a new chemical series. This ensures that resources are focused on the most promising candidates. Our evaluation workflow progresses from broad, high-throughput in vitro screening to more complex, hypothesis-driven mechanistic studies and finally to preliminary in vivo characterization.

G cluster_0 Phase 1: Foundational In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MoA) Studies cluster_2 Phase 3: Preliminary In Vivo Assessment p1_start Library of N-Benzyl Azetidine Derivatives p1_assay1 Antimicrobial Susceptibility (MIC Determination) p1_start->p1_assay1 p1_assay2 Anticancer Cytotoxicity (IC50 Determination) p1_start->p1_assay2 p1_end Identification of 'Hits' (Active Compounds) p1_assay1->p1_end p1_assay2->p1_end p2_start Validated 'Hits' p1_end->p2_start Advance Promising Candidates p2_target Target Engagement Assay (e.g., Western Blot for p-STAT3) p2_start->p2_target p2_pathway Pathway Analysis (e.g., Downstream Effects) p2_target->p2_pathway p2_end Target & Pathway Validation p2_pathway->p2_end p3_start Lead Candidates p2_end->p3_start Select Leads with Confirmed MoA p3_pk Pharmacokinetic (PK) Profiling in Murine Model p3_start->p3_pk p3_end ADME Characterization (Bioavailability, Half-life) p3_pk->p3_end

Figure 1: A phased workflow for the biological evaluation of novel N-benzyl azetidine derivatives.

Phase 1: Foundational In Vitro Screening

The initial goal is to cast a wide net to identify which derivatives possess biological activity and at what potency. This phase utilizes robust, high-throughput assays to generate foundational data on a library of compounds.

Rationale for Initial Assays

Given the known broad-spectrum activity of azetidines, we recommend parallel screening for two of the most commonly reported activities: antimicrobial and anticancer effects. This dual-screening approach maximizes the potential for identifying valuable lead compounds.

  • Antimicrobial Screening: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's potency.[1][2]

  • Anticancer Screening: Cytotoxicity assays are a cornerstone of oncology drug discovery.[3][4] The MTT assay is a reliable, colorimetric method for assessing a compound's effect on cell viability and determining its half-maximal inhibitory concentration (IC₅₀).[5][6]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the MIC, the lowest concentration of a compound that completely inhibits visible microbial growth.[2]

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • N-benzyl azetidine derivatives dissolved in DMSO (10 mg/mL stock)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)[7]

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Compound Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 2 µL of the 10 mg/mL compound stock solution to the first well of a row and mix thoroughly. This creates the starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well.

  • Inoculation: Dilute the standardized inoculum into fresh broth so that the final concentration in each well, after adding 100 µL, will be approximately 5 x 10⁵ CFU/mL.[8] Add 100 µL of this diluted inoculum to each well.

  • Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only). Run a parallel dilution series for a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[2]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC₅₀ value.[5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the N-benzyl azetidine derivatives in complete medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO).[5]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Summarize the screening data in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis and hit selection.

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. MCF-7 Cells
NBA-0014-Chloro-benzyl168.5
NBA-0024-Methoxy-benzyl>12825.1
NBA-0033,4-Dichloro-benzyl84.2
Control Ampicillin 2 N/A
Control Doxorubicin N/A 0.9

Phase 2: Mechanism of Action (MoA) Elucidation

Once active "hits" are identified, it is crucial to understand how they work. MoA studies help validate the molecular target and the biological pathways affected by the compound, which is essential for successful drug development.[9][10][11] As many small molecule inhibitors target signaling pathways crucial for cell growth and survival, we will use the STAT3 pathway as a representative example for MoA studies.[12][13]

Rationale for STAT3 Pathway Investigation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when abnormally activated, is implicated in various cancers by promoting cell proliferation and survival.[14][15] It is a well-validated cancer drug target, and small molecule inhibitors that block its activation are of significant therapeutic interest.[16]

G receptor Cytokine Receptor jak JAK Kinase receptor->jak Ligand Binding stat3 STAT3 (Inactive) jak->stat3 Phosphorylation p_stat3 p-STAT3 (Active) stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus gene Target Gene Transcription inhibitor N-Benzyl Azetidine Derivative inhibitor->jak Inhibition

Figure 2: Simplified STAT3 signaling pathway and the site of inhibitor action.

Protocol: Western Blot for Phospho-STAT3 (p-STAT3)

This assay determines if the compound inhibits the activation of STAT3 by measuring the levels of its phosphorylated (active) form.

Materials:

  • Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate (ECL) and imaging system

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of the hit N-benzyl azetidine derivative for a specified time (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Denature protein lysates and separate them by molecular weight using SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Strip the membrane and re-probe for total STAT3 and GAPDH to ensure equal protein loading. Quantify the band intensities to determine the reduction in p-STAT3 levels relative to the total STAT3 and loading control.

Phase 3: Preliminary In Vivo Assessment

Promising candidates with a confirmed mechanism of action must be evaluated in a living system. Pharmacokinetic (PK) studies are essential to understand a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is critical for determining its potential as a drug.[17]

Rationale for Pharmacokinetic Studies

A compound can be highly potent in vitro but fail in vivo if it is not absorbed, is metabolized too quickly, or does not reach its target tissue. Murine PK studies provide crucial data on key parameters like bioavailability and half-life, guiding further development and dose selection for efficacy studies.[18][19]

Protocol: Murine Pharmacokinetic (PK) Study

This protocol provides a basic framework for a single-dose PK study in mice.[20]

Materials:

  • Male or female mice (e.g., C57BL/6 strain), 8-10 weeks old

  • Test compound formulated for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge and freezer (-80°C) for plasma preparation

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology:

  • Animal Dosing:

    • Divide mice into two groups: IV and PO administration.

    • Administer a single dose of the compound (e.g., 2 mg/kg IV and 10 mg/kg PO).[21]

  • Blood Sampling: Collect blood samples (approx. 20-30 µL) via tail vein or saphenous vein at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[20]

  • Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the compound in the plasma samples.

    • Prepare a standard curve using known concentrations of the compound in blank plasma.

  • Data Analysis:

    • Plot plasma concentration versus time for both IV and PO routes.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation

Key pharmacokinetic parameters should be summarized in a table for clear interpretation.

ParameterAbbreviationIV Route (2 mg/kg)PO Route (10 mg/kg)
Maximum Concentration (ng/mL)Cₘₐₓ1500850
Time to Maximum Concentration (h)Tₘₐₓ0.080.5
Area Under the Curve (ng·h/mL)AUC21004200
Half-life (h)t₁/₂2.52.8
Clearance (L/h/kg)CL0.95N/A
Oral Bioavailability (%)F%N/A40%

Conclusion

This application note outlines a systematic, multi-phased strategy for the comprehensive biological evaluation of novel N-benzyl azetidine derivatives. By progressing from broad initial screening to detailed mechanistic studies and essential in vivo profiling, researchers can efficiently identify and validate promising therapeutic candidates. This integrated approach, grounded in sound scientific principles, ensures that the most robust and promising compounds are advanced through the drug discovery pipeline.

References

Topic: A Strategic Guide to Developing Novel Antimicrobial Agents from 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The azetidine ring, a strained four-membered heterocycle, is a valuable pharmacophore that imparts unique conformational rigidity and physicochemical properties to bioactive molecules.[1][2] This guide provides a comprehensive strategic framework and detailed protocols for the development of antimicrobial agents derived from 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid. We outline a logical, multi-stage process encompassing rationale design, derivative synthesis, a tiered screening cascade, and preliminary mechanism of action (MOA) studies, providing researchers with a robust roadmap for navigating the early stages of drug discovery.

Introduction: Rationale for the Target Scaffold

The selection of this compound as a starting point is predicated on a rational drug design strategy that combines two key structural motifs with known bioactivity:

  • The Azetidine Core: The azetidine ring is a recurring motif in a wide array of pharmacologically active compounds.[3] Its strained ring system provides a rigid scaffold that can facilitate precise interactions with biological targets. Azetidine carboxylic acids, in particular, serve as constrained amino acid analogues and have been used as building blocks for various biologically active compounds.[4][5] Their incorporation can enhance metabolic stability and refine binding geometries.

  • The 2-Fluorobenzyl Moiety: This group is a hallmark of the highly successful fluoroquinolone class of antibiotics.[] The fluorine atom at the C-6 position of the quinolone core is known to significantly enhance antibacterial activity, partly by improving inhibition of its target enzymes and increasing cell membrane permeability.[] While our scaffold is not a quinolone, the presence of the fluorobenzyl group suggests a potential for similar interactions with bacterial targets, specifically DNA gyrase and topoisomerase IV.

This strategic combination forms the basis of our primary hypothesis: that derivatives of this compound may function as novel bacterial topoisomerase inhibitors.

The Overall Development Workflow

The path from a starting scaffold to a viable lead candidate is a systematic process of synthesis, testing, and analysis. The workflow described herein is designed to efficiently identify promising derivatives and elucidate their mode of action.

Antimicrobial_Development_Workflow Start Scaffold Selection 1-(2-Fluorobenzyl)azetidine- 3-carboxylic acid Synthesis PART I: Synthesis of Focused Library Start->Synthesis Screening PART II: Antimicrobial Screening (Tiered Cascade) Synthesis->Screening  Compound  Library MOA PART III: Mechanism of Action Studies Screening->MOA  Active 'Hits'  (Low MIC) Lead Lead Candidate Identification MOA->Lead  Confirmed  Target Activity

Caption: A streamlined workflow for antimicrobial agent development.

Part I: Synthesis of a Focused Compound Library

Scientific Rationale: The carboxylic acid moiety of the parent compound is an ideal chemical "handle" for derivatization. By converting it into a series of amides, we can rapidly explore the structure-activity relationship (SAR) and modulate properties like cell permeability, solubility, and target affinity. This approach is a cornerstone of medicinal chemistry for optimizing lead compounds.[7]

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a representative amide coupling reaction. Researchers should adapt the specific reagents and conditions based on the amine being used.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Acid Chloride Formation: a. To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic drop of DMF. b. Cool the mixture to 0 °C in an ice bath. c. Add oxalyl chloride (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution. e. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Proceed immediately to the next step.

  • Amide Coupling: a. Dissolve the crude acid chloride in anhydrous DCM. b. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. c. Cool the amine solution to 0 °C. d. Add the acid chloride solution dropwise to the amine solution. e. Stir the reaction at room temperature for 2-4 hours or until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: a. Quench the reaction with water or saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Part II: Tiered Antimicrobial Screening Cascade

Scientific Rationale: A tiered or cascaded approach to screening is efficient and cost-effective. A rapid, qualitative primary screen identifies any compounds with activity, which are then subjected to a more rigorous, quantitative secondary screen to determine their potency.[10]

Protocol 2: Primary Screening via Agar Disk Diffusion

This method provides a qualitative assessment of antimicrobial activity.[11][12]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile blank paper disks (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL)

  • Positive control (e.g., Ciprofloxacin disk)

  • Negative control (solvent-only disk)

  • 0.5 McFarland turbidity standard

  • Sterile swabs and saline

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.[3]

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Application: a. Aseptically apply sterile blank paper disks to the agar surface. b. Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disk. c. Apply the positive and negative control disks to the same plate.

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours.

  • Result Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each disk. A larger zone indicates greater sensitivity of the microbe to the compound.

Protocol 3: Secondary Screening via Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.[13][14]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum prepared as in Protocol 2 and diluted to a final concentration of ~5×10⁵ CFU/mL in the wells.[14]

  • Test compounds and positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

Step-by-Step Methodology:

  • Compound Dilution: a. Prepare a stock solution of each "hit" compound from the primary screen. b. In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls:

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: A row with a serial dilution of a standard antibiotic.

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15] This can be assessed visually or with a microplate reader.

Data Presentation: Example MIC Data Table

Compound IDDerivative (Amide)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PA-01Morpholine32>128
PA-02Piperidine1664
PA-03Benzylamine416
PA-044-Fluorobenzylamine2 8
Ciprofloxacin(Positive Control)0.50.25

Part III: Preliminary Mechanism of Action (MOA) Studies

Scientific Rationale: Based on our initial hypothesis, the most probable targets are bacterial DNA gyrase and topoisomerase IV. These enzymes control DNA topology and are essential for DNA replication.[16][17] Fluoroquinolones inhibit these enzymes by stabilizing a DNA-enzyme complex, leading to double-strand DNA breaks and cell death.[18][19] An in vitro enzymatic assay can directly test for inhibition of these targets.

Fluoroquinolone_MOA cluster_replication Bacterial DNA Replication cluster_gyrase Gram-Negative Bacteria cluster_topoIV Gram-Positive Bacteria ReplicationFork Replication Fork SupercoiledDNA Positive Supercoils Ahead of Fork ReplicationFork->SupercoiledDNA Creates TopoIV Topoisomerase IV (ParC/ParE) Decatenates daughter chromosomes ReplicationFork->TopoIV Required after DNAGyrase DNA Gyrase (GyrA/GyrB) Relaxes positive supercoils SupercoiledDNA->DNAGyrase Targeted by DSB Double-Strand Breaks & Replication Block DNAGyrase->DSB Stabilized Cleavage Complex TopoIV->DSB Stabilized Cleavage Complex Inhibitor Azetidine Derivative (Hypothesized) Inhibitor->DNAGyrase Inhibitor->TopoIV CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Hypothesized mechanism of action via inhibition of topoisomerases.

Protocol 4: DNA Gyrase/Topoisomerase IV Inhibition Assay

This protocol is a general outline for a commercially available supercoiling (for gyrase) or relaxation/de-catenation (for topoisomerase IV) assay kit.

Materials:

  • Commercial DNA gyrase or topoisomerase IV assay kit (typically includes the enzyme, supercoiled or catenated DNA substrate, and reaction buffer)

  • Active compounds from secondary screening (e.g., PA-04)

  • Positive control inhibitor (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Gel imaging system

Step-by-Step Methodology:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures according to the kit manufacturer's instructions. A typical reaction includes:

    • Reaction Buffer

    • DNA Substrate

    • Test compound at various concentrations

    • Enzyme (Gyrase or Topoisomerase IV)

  • Controls:

    • No Enzyme Control: Shows the state of the initial DNA substrate.

    • No Inhibitor Control: Shows the full activity of the enzyme.

    • Positive Inhibitor Control: Shows the expected inhibition pattern.

  • Incubation: Incubate the reactions at the temperature and for the duration specified by the manufacturer (e.g., 37 °C for 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (often containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: a. Load the samples onto an agarose gel. b. Run the gel until there is good separation between the different forms of the DNA substrate (e.g., supercoiled, relaxed, linear).

  • Visualization and Analysis: a. Stain the gel with a DNA stain and visualize it under UV light. b. For Gyrase: Inhibition is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the "no inhibitor" control. c. For Topoisomerase IV: Inhibition is indicated by the persistence of the catenated DNA (which remains in the well) or the supercoiled plasmid (in a relaxation assay) compared to the decatenated/relaxed product in the control lane. d. The concentration at which 50% inhibition is observed (IC₅₀) can be determined by densitometry analysis of the gel bands.

Conclusion and Future Directions

This guide provides a foundational framework for initiating an antimicrobial discovery program based on the this compound scaffold. By following the logical progression of synthesis, tiered screening, and mechanistic validation, researchers can efficiently identify and characterize novel compounds with therapeutic potential. Positive results from this workflow—specifically, compounds with low MIC values and confirmed on-target activity—would warrant progression to further studies, including:

  • Cytotoxicity Assays: Evaluating the toxicity of lead compounds against mammalian cell lines.

  • Expanded Spectrum Analysis: Testing against a broader panel of clinical isolates and resistant strains.

  • In Vivo Efficacy Studies: Assessing the performance of lead candidates in animal models of infection.

References

Application Notes and Protocols for Assessing the Antitumor Activity of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Profile of Azetidine Scaffolds in Oncology

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1][2] Its inherent ring strain imparts unique conformational properties and chemical reactivity, making it a valuable component in the design of novel therapeutics.[1] In the realm of oncology, a growing body of evidence highlights the potential of azetidine-containing compounds to exhibit potent antitumor activities.[3][4][5] These compounds have been shown to target various critical pathways involved in cancer progression, including the inhibition of key signaling proteins like Signal Transducer and Activator of Transcription 3 (STAT3).[1][6][7]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework of established protocols for the systematic evaluation of the antitumor efficacy of novel azetidine compounds. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind experimental choices, ensuring a robust and reproducible assessment pipeline from initial in vitro screening to preclinical in vivo validation.

Part 1: Foundational In Vitro Assessment of Antitumor Activity

The initial phase of evaluating any potential anticancer agent involves a suite of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cells. This stage is crucial for identifying promising lead compounds and elucidating their mechanisms of action at a cellular level.

Cell Viability and Cytotoxicity Assays: The First Line of Screening

The primary objective is to quantify the dose-dependent effect of the azetidine compound on cancer cell viability. Tetrazolium-based colorimetric assays are the workhorses for this purpose due to their simplicity, scalability for high-throughput screening, and reproducibility.[8][9]

Principle of Tetrazolium-Based Assays: Metabolically active, viable cells possess mitochondrial reductase enzymes that can cleave the tetrazolium salt (e.g., MTT, XTT) into a colored formazan product.[8][10] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.[10]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1][8][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an azetidine compound.

Materials:

  • Selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)[12]

  • Complete culture medium

  • Azetidine compound stock solution (dissolved in DMSO)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the azetidine compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).[13]

  • Incubation: Incubate the plate for a specified duration (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.[1]

Table 1: Example of In Vitro Cytotoxicity Data for Azetidine Compounds

Compound Cell Line Assay IC50 (µM) Reference
H182 MDA-MB-231 CyQuant 1.0 [6]
H182 MDA-MB-468 CyQuant 1.0 [6]
Compound 1a A549 MTT 0.0022 [12]
Compound 1a HCT116 MTT 0.0021 [12]
Compound 8a HepG2 MTT 13.5 µg/ml [14]

| Compound 8a | MCF-7 | MTT | 10 µg/ml |[14] |

Delving Deeper: Apoptosis and Cell Cycle Analysis

While viability assays provide a global measure of cytotoxicity, it is imperative to understand the underlying mechanism of cell death. Many anticancer drugs exert their effects by inducing apoptosis (programmed cell death) or by arresting the cell cycle at specific phases.[15][16] Flow cytometry is a powerful tool for these analyses.[17][18]

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining [19][20][21][22]

Objective: To quantify the percentage of cells undergoing apoptosis following treatment with the azetidine compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Procedure:

  • Cell Treatment: Seed and treat cells with the azetidine compound at concentrations around the IC50 value for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected per sample.[23]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining [16][23]

Objective: To determine if the azetidine compound induces cell cycle arrest.

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23]

Procedure:

  • Cell Treatment: Treat cells with the azetidine compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and stain them with a PI solution containing RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[23] An accumulation of cells in a particular phase suggests cell cycle arrest.

Visualization of In Vitro Workflow

G cluster_0 In Vitro Assessment Workflow start Select Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 Value viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis

Caption: Workflow for in vitro assessment of azetidine compounds.

Part 2: Preclinical In Vivo Evaluation

Promising candidates from in vitro studies must be evaluated in vivo to assess their antitumor efficacy and systemic toxicity in a living organism.[24] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for this stage of preclinical testing.[25][26][27]

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by implanting human cancer cell lines into immunodeficient mice (e.g., nude or NOD/SCID).[26][28] They are highly reproducible and valuable for large-scale drug screening.[26]

Protocol 4: In Vivo Antitumor Efficacy in a CDX Model [25][29][30]

Objective: To evaluate the ability of an azetidine compound to inhibit tumor growth in vivo.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional, to improve tumor take rate)

  • Azetidine compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[30] Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.[30]

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups with similar mean tumor volumes.

  • Treatment Administration: Administer the azetidine compound and vehicle control to their respective groups. The route of administration (e.g., intraperitoneal, intravenous, oral gavage) and dosing schedule should be based on prior pharmacokinetic studies.[30]

  • Monitoring: Continue to measure tumor volumes and body weights (as an indicator of toxicity) 2-3 times per week.[30] Observe the animals daily for any signs of distress.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed treatment duration.[30]

  • Data Analysis: At the end of the study, tumors are excised and weighed. Calculate the tumor growth inhibition (TGI) percentage. Analyze the data for statistical significance.

Table 2: Example of In Vivo Efficacy Data

Treatment Group Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%)
Vehicle Control 1850 ± 210 -
Azetidine Compound (10 mg/kg) 780 ± 150 57.8

| Positive Control | 650 ± 130 | 64.9 |

Investigating the Mechanism: STAT3 Signaling

Several studies have identified azetidine-based compounds as potent inhibitors of the STAT3 signaling pathway.[1][6][7][31][32] Aberrant STAT3 activation is a hallmark of many cancers, promoting proliferation, survival, and angiogenesis.[1] Therefore, validating the on-target effect of the azetidine compound is a critical step.

Visualization of STAT3 Signaling Pathway Inhibition

G cluster_stat3 STAT3 Signaling Pathway cytokine Cytokine/ Growth Factor receptor Receptor cytokine->receptor jak JAK/Src receptor->jak stat3_active p-STAT3 jak->stat3_active Phosphorylation stat3_inactive STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus gene Target Gene Transcription (Proliferation, Survival) dimer->gene Binds to DNA dna DNA azetidine Azetidine Compound azetidine->stat3_active Inhibits (Covalent Binding)

Caption: Inhibition of the STAT3 signaling pathway by azetidine compounds.

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

A comprehensive understanding of a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is essential for optimizing dosing regimens and predicting clinical outcomes.[33]

  • Pharmacokinetics (PK): These studies measure key parameters such as absorption, distribution, metabolism, and excretion (ADME). This information is vital for determining the bioavailability of the compound and establishing an appropriate dosing schedule for in vivo efficacy studies.

  • Pharmacodynamics (PD): PD studies correlate the drug concentration with its pharmacological effect. For azetidine compounds targeting STAT3, this could involve measuring the levels of phosphorylated STAT3 in tumor tissue at different time points after drug administration to demonstrate target engagement.

Conclusion

The protocols outlined in this guide provide a robust and logical framework for the preclinical assessment of the antitumor activity of novel azetidine compounds. By systematically evaluating cell viability, mechanism of cell death, and in vivo efficacy, researchers can effectively identify and advance promising therapeutic candidates. The integration of mechanistic studies, such as the analysis of STAT3 pathway modulation, and essential PK/PD profiling will provide the comprehensive data package required for informed decision-making in the drug development process.

References

Application Notes and Protocols for the In Vitro Characterization of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid as a Neurotransmitter Transporter Modulator

This compound is a synthetic small molecule featuring an azetidine core, a structure of growing interest in medicinal chemistry due to its favorable physicochemical properties and its utility as a conformational restraint in bioactive molecules.[1][2][3] The structural similarity of the azetidine-3-carboxylic acid scaffold to endogenous amino acid neurotransmitters, such as glycine and γ-aminobutyric acid (GABA), suggests its potential to interact with the proteins that regulate their synaptic concentrations: the solute carrier 6 (SLC6) family of neurotransmitter transporters.[4]

This guide provides a comprehensive framework for the in vitro evaluation of this compound, with a primary focus on its potential activity as an inhibitor of the Glycine Transporter 1 (GlyT1).[5][6] GlyT1 is a critical regulator of glycine levels in the central nervous system, particularly at glutamatergic synapses where glycine acts as an essential co-agonist for N-methyl-D-aspartate (NMDA) receptors.[5][7] Inhibition of GlyT1 elevates synaptic glycine concentrations, thereby enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the cognitive impairments associated with schizophrenia (CIAS).[5][6]

Given the structural overlap between substrates and inhibitors of various SLC6 family members, a thorough characterization of this compound necessitates not only determining its potency at GlyT1 but also assessing its selectivity against related transporters, including Glycine Transporter 2 (GlyT2) and the GABA transporters (GAT1, GAT2, GAT3).[4][8] This document outlines detailed protocols for cell-based radioligand uptake assays and mass spectrometry-based binding assays to construct a comprehensive pharmacological profile of this compound.

Experimental Strategy Overview

The characterization of this compound will proceed through a tiered approach, starting with primary screening for inhibitory activity at the principal target, GlyT1, followed by determination of potency (IC₅₀), and concluding with selectivity profiling against other relevant neurotransmitter transporters.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Data Analysis & Profiling A Compound Synthesis & Quality Control of This compound B Primary Screen: Inhibition of [³H]Glycine Uptake via hGlyT1-expressing cells A->B Test Compound C IC₅₀ Determination: Concentration-Response Curve at hGlyT1 B->C If >50% inhibition at 10 µM D Kinetic Analysis: Substrate Competition Assay (Dixon or Lineweaver-Burk plot) C->D Determine mechanism E hGlyT2 Inhibition Assay ([³H]Glycine Uptake) C->E Assess selectivity H Calculation of IC₅₀ & Kᵢ values C->H Raw Data F hGAT1 & hGAT3 Inhibition Assays ([³H]GABA Uptake) E->F Broaden selectivity panel E->H Raw Data G Advanced Binding Assay (Optional) MS-based competition assay F->G Orthogonal validation F->H Raw Data G->H Raw Data I Selectivity Ratio Determination (e.g., IC₅₀ GlyT2 / IC₅₀ GlyT1) H->I J Comprehensive Pharmacological Profile I->J

Caption: Tiered experimental workflow for characterizing the compound.

Part 1: GlyT1 Inhibition Assay - Radiometric Uptake Protocol

This assay quantifies the ability of this compound to inhibit the uptake of a radiolabeled substrate, [³H]glycine, into mammalian cells heterologously expressing human GlyT1 (hGlyT1). The causality behind this choice is that measuring the reduction in substrate transport is a direct functional assessment of transporter inhibition.[7]

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing human GlyT1 (hGlyT1). A parental cell line not expressing the transporter is essential for determining non-specific uptake.

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Positive Control: Sarcosine or Bitopertin (potent GlyT1 inhibitors).[9]

  • Radioligand: [³H]Glycine (specific activity ~15-30 Ci/mmol).

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Instrumentation: Liquid Scintillation Counter, 96-well cell culture plates, multi-channel pipette.

Step-by-Step Protocol
  • Cell Seeding:

    • Plate the hGlyT1-expressing cells and the parental cells into a 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate for 24-48 hours at 37°C, 5% CO₂ to allow for adherence and formation of a confluent monolayer. The use of a confluent monolayer ensures consistent transporter expression per well.

  • Preparation of Assay Plates:

    • Prepare serial dilutions of this compound in KRH buffer. A typical 10-point concentration curve might range from 1 nM to 100 µM. Also prepare dilutions for the positive control (e.g., Sarcosine from 10 nM to 1 mM).

    • Include "Total Uptake" wells (vehicle, e.g., 0.1% DMSO) and "Non-specific Uptake" wells (a high concentration of a known inhibitor, e.g., 1 mM Sarcosine).

  • Uptake Assay Execution:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 200 µL of pre-warmed (37°C) KRH buffer. This step removes endogenous amino acids that could compete with the radioligand.

    • Add 50 µL of the diluted test compound or control solutions to the appropriate wells and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is introduced.

    • Prepare the radioligand solution by diluting [³H]Glycine in KRH buffer to a final concentration of 50 nM (this should be approximately the Kₘ value for glycine at GlyT1 to ensure sensitive detection of competitive inhibition).

    • Initiate the uptake reaction by adding 50 µL of the [³H]Glycine solution to each well (final radioligand concentration will be 25 nM).

    • Incubate for 10-20 minutes at 37°C. This time should be within the linear range of uptake, which should be determined in preliminary experiments.[10]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold KRH buffer. The cold buffer immediately stops the transport process.

    • Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Uptake:

    • Specific Uptake = (CPM in Total Uptake wells) - (CPM in Non-specific Uptake wells).

  • Determine Percent Inhibition:

    • % Inhibition = 100 * [1 - (CPM in test well - Non-specific CPM) / (Total CPM - Non-specific CPM)]

  • IC₅₀ Calculation:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the specific uptake by 50%.

ParameterDescriptionExpected Value (for a potent inhibitor)
IC₅₀ Concentration for 50% inhibitionLow nM to low µM
Hill Slope Steepness of the curve~1 for competitive inhibition
Max Inhibition Maximum achievable inhibition~100%

Part 2: Selectivity Profiling - GAT and GlyT2 Inhibition Assays

To establish the selectivity of this compound, it is crucial to test its activity against other closely related transporters. The following protocols are adapted from the primary GlyT1 assay.

Protocol for GlyT2 Inhibition

The protocol is identical to the GlyT1 assay, with the following key substitutions:

  • Cell Line: Use a cell line stably expressing human GlyT2 (hGlyT2).[11]

  • Positive Control: Use a known GlyT2 inhibitor such as Org25543.[12]

  • Rationale: GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord.[4] Assessing activity at GlyT2 is critical to predict potential off-target effects on motor control and sensory processing.

Protocol for GAT1 and GAT3 Inhibition
  • Cell Line: Use cell lines stably expressing human GAT1 (hGAT1) or human GAT3 (hGAT3).[13][14]

  • Radioligand: Substitute [³H]Glycine with [³H]GABA.

  • Positive Control: Use Tiagabine for GAT1 and SNAP-5114 for GAT3.[14][15]

  • Rationale: GABA transporters are the primary mechanism for clearing the major inhibitory neurotransmitter, GABA, from the synapse.[16][17] Inhibition of GATs can lead to profound sedative and anticonvulsant effects, making selectivity against these transporters a key aspect of the safety profile for a GlyT1-targeted compound.[8][18]

Part 3: Advanced Characterization - MS Binding Assay

As an orthogonal approach to functional uptake assays, a mass spectrometry (MS)-based binding assay can directly quantify the displacement of a known ligand from the transporter by the test compound. This method avoids the use of radioactivity and can provide a direct measure of binding affinity (Kᵢ).[12][19][20]

G cluster_0 Assay Preparation cluster_1 Separation & Analysis cluster_2 Data Interpretation A Prepare membrane fractions from hGlyT1-expressing cells B Incubate membranes with known reporter ligand (e.g., Org25543 for GlyT2) and test compound A->B Incubation C Rapidly separate bound from free ligand via filtration B->C Filtration D Quantify bound reporter ligand using LC-MS/MS C->D Quantification E Generate competition curve D->E Data Plotting F Calculate Kᵢ value E->F Affinity Determination

Caption: Workflow for an MS-based competitive binding assay.

Protocol Outline
  • Membrane Preparation: Homogenize hGlyT1-expressing cells and isolate the membrane fraction through differential centrifugation.

  • Competition Binding: Incubate the membrane preparation with a known, non-radiolabeled reporter ligand and varying concentrations of this compound.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound ligand from the free ligand.

  • Quantification: Elute the bound ligand and quantify its concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19]

  • Data Analysis: Plot the amount of bound reporter ligand against the concentration of the test compound to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

Summary and Interpretation of Results

The data generated from these assays will provide a comprehensive in vitro pharmacological profile for this compound.

AssayPrimary EndpointInterpretation
hGlyT1 Uptake IC₅₀Potency at the primary target.
hGlyT2 Uptake IC₅₀Selectivity versus the neuronal glycine transporter.
hGAT1 Uptake IC₅₀Selectivity versus the primary neuronal GABA transporter.
hGAT3 Uptake IC₅₀Selectivity versus the primary glial GABA transporter.
MS Binding KᵢDirect measure of binding affinity to the target.

A successful candidate for further development would ideally exhibit high potency for GlyT1 (low nM IC₅₀) and a significant selectivity margin (>100-fold) against GlyT2 and the GAT subtypes. This profile would suggest a lower likelihood of off-target effects and a more specific modulation of NMDA receptor activity.

References

Application Notes & Protocols for the Purification of N-Substituted Azetidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Challenges of Azetidine-Based Scaffolds

N-substituted azetidine-3-carboxylic acids are a class of conformationally constrained amino acids that have garnered significant interest in medicinal chemistry and drug development. Their rigid four-membered ring system offers a unique structural scaffold to design novel therapeutics, peptidomimetics, and bioactive probes. The substituent on the nitrogen atom (N-substituent) provides a critical handle for modulating the molecule's physicochemical properties, including polarity, lipophilicity, and basicity.

However, the inherent zwitterionic nature of these molecules—possessing both a basic azetidine nitrogen and an acidic carboxylic acid—presents considerable challenges for purification. These compounds often exhibit high polarity and aqueous solubility, making them difficult to handle with standard chromatographic techniques like normal-phase or reversed-phase chromatography. This guide provides a comprehensive overview of robust purification strategies, detailing the underlying principles and offering step-by-step protocols tailored for researchers working with this valuable class of compounds.

PART 1: Strategic Approach to Purification

The choice of purification technique is critically dependent on the physicochemical properties imparted by the N-substituent, the nature of impurities from the synthetic route, and the desired scale of purification. A logical workflow can guide the scientist to the most efficient strategy.

Decision-Making Workflow for Purification Strategy

Purification_Workflow start Crude N-Substituted Azetidine-3-Carboxylic Acid is_solid Is the crude material a solid? start->is_solid is_lipophilic Is the N-substituent large & non-polar (e.g., Boc, Benzyl)? is_solid->is_lipophilic No crystallization Protocol 1: Crystallization / Precipitation is_solid->crystallization Yes is_small_scale Small Scale? (<1g) is_lipophilic->is_small_scale No rp_ion_pair Protocol 4: Reversed-Phase HPLC with Ion-Pairing is_lipophilic->rp_ion_pair Yes hilic Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) is_small_scale->hilic Yes ion_exchange Protocol 3: Ion-Exchange Chromatography (IEC) is_small_scale->ion_exchange No

Caption: Decision workflow for selecting a purification method.

PART 2: Detailed Purification Protocols

Protocol 1: Crystallization & pH-Mediated Precipitation

Crystallization is often the most efficient and scalable method for purifying solid materials. For zwitterionic compounds, solubility is highly pH-dependent, being lowest at the isoelectric point (pI). This property can be exploited for effective purification.

Causality: At the pI, the net charge of the molecule is zero, minimizing electrostatic repulsion between molecules and favoring the formation of a stable crystal lattice. This often leads to precipitation from aqueous solutions, leaving more soluble impurities behind. For less polar derivatives (e.g., N-Boc or N-benzyl), traditional recrystallization from organic solvent mixtures is also highly effective.

Experimental Protocol (pH-Mediated Precipitation):

  • Dissolution: Dissolve the crude material in a minimum amount of deionized water. If solubility is low, add a small amount of acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to form the corresponding salt and facilitate dissolution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • pH Adjustment: While stirring vigorously, slowly add a dilute acid or base to the filtrate to adjust the pH towards the estimated pI of the compound. The pI can be estimated based on the pKa of the carboxylic acid (typically ~2-3) and the protonated azetidine nitrogen (pKa can vary widely, ~8-10 for alkyl, <5 for aryl). For many derivatives, the pI will be in the range of pH 4-7.

  • Precipitation: As the pH approaches the pI, the product will begin to precipitate. Monitor the pH carefully and stop adding the acid/base once precipitation is maximal.

  • Isolation: Allow the suspension to stand, preferably at a reduced temperature (0-4 °C), to maximize recovery. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water, followed by a water-miscible organic solvent (e.g., cold ethanol or acetone) to facilitate drying. Dry the purified solid under vacuum.

Experimental Protocol (Organic Solvent Recrystallization for N-Boc/N-Benzyl Derivatives):

  • Solvent Screening: Identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. Common systems include ethyl acetate/hexanes, ethanol/water, or toluene.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate, ethanol).

  • Clarification: If the solution is not clear, perform a hot filtration to remove insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, add a "poor" solvent (e.g., hexanes, water) dropwise until the solution becomes persistently turbid, then gently reheat to clarify and cool again. Seeding with a small crystal of pure product or scratching the inside of the flask can induce crystallization.[1]

  • Isolation & Drying: Cool the mixture in an ice bath to maximize crystal formation, then collect the crystals by vacuum filtration, wash with the cold "poor" solvent, and dry under vacuum.

ParameterpH-Mediated PrecipitationOrganic Recrystallization
Ideal Candidate Polar N-substituents (e.g., H, small alkyl)Non-polar N-substituents (e.g., Boc, Benzyl)
Primary Impurities Removed Highly water-soluble salts, charged speciesCompounds with different polarity profiles
Scalability HighHigh
Common Solvents Water, dilute acid/baseEthyl acetate/hexanes, ethanol/water, acetone
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful chromatographic technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography. It is an ideal choice for the high-resolution purification of N-substituted azetidine-3-carboxylic acids, especially on a smaller, analytical to semi-preparative scale.

Causality: HILIC utilizes a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-rich layer is adsorbed onto the stationary phase surface. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[2][3]

Experimental Protocol (General HILIC Method):

  • Column Selection: Amide-based (e.g., Waters XBridge BEH Amide) or zwitterionic (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) columns are excellent first choices.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate, pH adjusted to ~3.0 with formic acid.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM ammonium formate, pH adjusted to ~3.0 with formic acid.

    • Note: The buffer concentration is a critical parameter affecting peak shape and retention.[2]

  • Sample Preparation: Dissolve the crude material in the initial mobile phase conditions (e.g., 95% Acetonitrile/5% Water) to ensure good peak shape. If solubility is an issue, use a minimum amount of water or DMSO and dilute with acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Gradient:

      • 0-2 min: 0% B

      • 2-15 min: 0% to 100% B (linear gradient)

      • 15-18 min: 100% B

      • 18-20 min: 100% to 0% B

      • 20-25 min: 0% B (re-equilibration)

    • Detection: UV (if chromophore present) or Mass Spectrometry (MS) is ideal.

  • Fraction Collection & Post-Processing: Collect fractions containing the pure product. The volatile mobile phase (acetonitrile, water, ammonium formate) is easily removed by lyophilization or rotary evaporation.

HILIC_Workflow cluster_prep Preparation cluster_hplc HILIC Separation cluster_post Post-Processing dissolve Dissolve Crude Sample in High Organic Mobile Phase filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto Equilibrated Amide or Z-HILIC Column filter->inject gradient Run Water Gradient (e.g., 5% -> 50% H2O in ACN) with 10mM NH4HCO2, pH 3 inject->gradient detect Detect by UV / MS gradient->detect collect Collect Fractions detect->collect lyophilize Lyophilize or Evaporate Fractions to Obtain Pure Solid collect->lyophilize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Halobenzyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(halobenzyl)azetidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these important scaffolds. Azetidines are strained four-membered heterocycles that serve as valuable building blocks in medicinal chemistry.[1][2][3] Their N-alkylation, particularly with halobenzyl groups, is a common synthetic step but is often plagued by specific challenges.

This document moves beyond standard protocols to provide in-depth, field-tested insights in a question-and-answer format. We will explore the causality behind common experimental failures and provide robust, validated troubleshooting strategies.

Section 1: Reaction Optimization & Troubleshooting

This section addresses the most frequently encountered issues during the N-alkylation of azetidine with halobenzyl halides: low conversion rates and the formation of persistent side products.

FAQ 1: My N-alkylation reaction shows low or no conversion. What are the critical parameters to investigate?

Answer: Low conversion in the N-alkylation of azetidine is typically traced back to one of four key parameters: the choice of base, the solvent system, reaction temperature, or the reactivity of the electrophile itself. The reaction is a classic SN2 nucleophilic substitution, where the azetidine nitrogen attacks the benzylic carbon of the halobenzyl halide.

Core Technical Logic: The azetidine nitrogen is a moderately strong nucleophile, but the reaction requires a base to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction. If this acidic byproduct is not scavenged, it will protonate the starting azetidine, rendering it non-nucleophilic and halting the reaction.

Troubleshooting Workflow:

G start Low / No Conversion base Evaluate Base (Strength & Sterics) start->base solvent Assess Solvent (Polarity & Aprotic/Protic) base->solvent Base is appropriate (e.g., K2CO3, Et3N) success Reaction Optimized base->success Switching to stronger/ less hindered base works temp Adjust Temperature solvent->temp Solvent is suitable (e.g., MeCN, DMF) solvent->success Switching to polar aprotic solvent works halide Check Halobenzyl Halide (Reactivity: I > Br > Cl) temp->halide Temp increase shows no effect temp->success Increasing temp (e.g., 60-80°C) works halide->success Switching to bromide or iodide works G cluster_0 Reaction Pathway Azetidine Azetidine (Nucleophile) Product 1-(Halobenzyl)azetidine (Desired Product) Azetidine->Product  Step 1:  Desired N-Alkylation (SN2) Halobenzyl1 Halobenzyl Halide (Electrophile) Halobenzyl1->Product SideProduct Quaternary Azetidinium Salt (Side Product) Product->SideProduct  Step 2:  Undesired Quaternization (SN2) Halobenzyl2 Halobenzyl Halide (Electrophile) Halobenzyl2->SideProduct G start Crude Product impurity_check What are the main impurities? start->impurity_check flash_chrom Flash Column Chromatography (Silica, Gradient Elution) impurity_check->flash_chrom Unreacted Halobenzyl Halide + Minor Nonpolar Impurities acid_base Acid-Base Extraction impurity_check->acid_base Quaternary Salt + Polar Impurities impurity_check->acid_base Mix of Polar & Nonpolar (Use Extraction first) path1 Unreacted Halobenzyl Halide + Minor Nonpolar Impurities path2 Quaternary Salt + Polar Impurities path3 Mix of Polar & Nonpolar acid_base->flash_chrom If impurities remain

References

Technical Support Center: Optimizing N-Benzylation of Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for superior results.

Section 1: Core Principles & Reaction Fundamentals

The N-benzylation of azetidine-3-carboxylic acid is a cornerstone reaction for introducing a key structural motif into molecules destined for pharmaceutical development. The azetidine ring is a valuable, conformationally constrained scaffold, and the N-benzyl group serves both as a versatile protecting group and a pharmacologically relevant moiety.

The reaction is typically a standard SN2 (bimolecular nucleophilic substitution) process. The secondary amine of the azetidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). A base is required to deprotonate the azetidine nitrogen, enhancing its nucleophilicity.

Reaction Mechanism: SN2 Pathway

Below is a diagram illustrating the fundamental steps of the N-benzylation reaction.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Azetidine Azetidine-3-COOH Azetidinate Deprotonated Azetidine (Enhanced Nucleophile) Azetidine->Azetidinate + Base - HB⁺ Base Base (e.g., K₂CO₃) Product 1-Benzylazetidine-3-COOH Azetidinate->Product + Bn-X - X⁻ BnX Benzyl Halide (Bn-X) caption Simplified SN2 mechanism for N-benzylation.

Caption: Simplified SN2 mechanism for N-benzylation.

Section 2: Standard Operating Protocol (SOP)

This protocol provides a robust starting point for the N-benzylation of azetidine-3-carboxylic acid. The rationale behind each parameter is explained to facilitate future optimization.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Setup Dissolve Azetidine-3-COOH and Base in Solvent B 2. Add Benzyl Halide Add dropwise at 0-5 °C A->B C 3. Reaction Warm to RT, stir for 4-16h Monitor by TLC/LC-MS B->C D 4. Aqueous Workup Quench with H₂O, adjust pH C->D E 5. Extraction Extract with organic solvent D->E F 6. Purification Dry, concentrate, and purify (e.g., Chromatography/Recrystallization) E->F G 7. Analysis Confirm structure and purity (NMR, MS, HPLC) F->G caption General experimental workflow for N-benzylation.

Caption: General experimental workflow for N-benzylation.

Detailed Protocol

Materials:

  • Azetidine-3-carboxylic acid (1.0 eq)

  • Benzyl bromide (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 - 3.0 eq)

  • Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, suspend azetidine-3-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.

    • Rationale: Potassium carbonate is a moderately strong inorganic base, sufficient to deprotonate both the carboxylic acid and the secondary amine, minimizing side reactions.[1] Acetonitrile is a polar aprotic solvent that effectively solvates the ions involved without interfering with the reaction.

  • Addition of Benzylating Agent: Cool the suspension to 0-5 °C using an ice bath. Slowly add benzyl bromide (1.1 eq) dropwise over 15-20 minutes.

    • Rationale: A slight excess of the benzylating agent ensures complete consumption of the starting material. Dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize the formation of impurities.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, filter off the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in water and wash with a non-polar solvent like diethyl ether or hexanes to remove excess benzyl bromide and other non-polar impurities. Adjust the aqueous layer's pH to the isoelectric point of the product (typically pH 3-4) with 1M HCl. The product should precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the N-benzylation of azetidine-3-carboxylic acid in a direct question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Detected LowYield Low Yield / Incomplete Reaction Start->LowYield Ester Ester Byproduct Formation Start->Ester MultipleSpots Multiple Spots on TLC / Impurities Start->MultipleSpots Sol_Base Solution: Check Base - Is it strong enough? - Is it fully dissolved/suspended? - Use 2.5-3.0 eq. LowYield->Sol_Base Possible Cause: Insufficient Basicity Sol_Temp Solution: Increase Temperature - Try 40-60 °C. - Extend reaction time. LowYield->Sol_Temp Possible Cause: Low Reactivity Sol_Reagent Solution: Check Reagents - Verify quality of benzyl halide. - Use fresh starting material. LowYield->Sol_Reagent Possible Cause: Reagent Quality Sol_Ester_Base Solution: Use Weaker Base - Try NaHCO₃. - Avoid strong bases like NaH or LDA. Ester->Sol_Ester_Base Primary Cause: O-alkylation Sol_Ester_Solvent Solution: Change Solvent - Use less polar solvent if possible. - Ensure anhydrous conditions. Ester->Sol_Ester_Solvent Secondary Cause: Solvent Effects Sol_OverAlk Cause: Over-alkylation? (Quaternary Salt) Solution: Use 1.0-1.1 eq BnBr. MultipleSpots->Sol_OverAlk Check MS for M+91 Sol_Degradation Cause: Degradation? Solution: Run at lower temp. Check pH during workup. MultipleSpots->Sol_Degradation Check for streaking on TLC caption Decision tree for troubleshooting common issues.

Caption: Decision tree for troubleshooting common issues.

Frequently Asked Questions

Q1: My reaction yield is consistently low, and I recover a lot of starting material. What's the primary cause?

A1: This is a classic sign of incomplete reaction, which can stem from several factors:

  • Insufficient Base: The most common issue. Azetidine-3-carboxylic acid has two acidic protons (amine N-H and carboxylic O-H). You need at least two equivalents of base to deprotonate both sites fully. We recommend 2.5-3.0 equivalents of a base like K₂CO₃ to drive the equilibrium.

  • Reaction Temperature/Time: While the reaction often proceeds at room temperature, sterically hindered or less reactive substrates may require gentle heating (e.g., 40-50 °C) or extended reaction times.

  • Reagent Quality: Ensure your benzylating agent (e.g., benzyl bromide) has not degraded. It should be a clear, colorless liquid. Old reagents can be a source of failure.

Q2: I'm observing a significant byproduct with a mass corresponding to the benzyl ester of my product. How can I prevent this?

A2: This is a critical issue of chemoselectivity . The carboxylate anion is also a nucleophile and can compete with the azetidine nitrogen to attack the benzyl halide, leading to O-alkylation.[2] To favor N-alkylation over O-alkylation:

  • Optimize the Base: Very strong bases can fully deprotonate the carboxylic acid, increasing the concentration of the carboxylate nucleophile. Using a milder base like sodium bicarbonate (NaHCO₃) can sometimes favor N-alkylation.

  • Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the amine versus the carboxylate. Protic solvents can solvate and deactivate the carboxylate more effectively than the amine, but may also interfere with the SN2 reaction. A screen of polar aprotic solvents (CH₃CN, DMF, DMSO) is recommended.

  • Protecting Group Strategy: If chemoselectivity remains a problem, the most robust solution is to temporarily protect the carboxylic acid as an ester (e.g., methyl or ethyl ester), perform the N-benzylation, and then hydrolyze the ester in a final step.[3]

Q3: My TLC plate shows multiple product spots, and the crude NMR is complex. What are the likely side reactions?

A3: Besides the ester formation mentioned above, two other side reactions are common:

  • Over-alkylation: The product, 1-benzylazetidine-3-carboxylic acid, is a tertiary amine and can be further alkylated by benzyl bromide to form a quaternary ammonium salt. This is more likely if a large excess of the alkylating agent is used. To avoid this, use a stoichiometry of benzyl bromide closer to 1.05-1.1 equivalents.

  • Elimination: Benzyl halides can undergo elimination to form stilbene under strongly basic conditions, although this is less common.[4] Ensure your base is not excessively strong or the temperature too high.

Q4: Can I use benzyl alcohol instead of benzyl bromide?

A4: Yes, but this requires a different catalytic system. Direct N-alkylation using alcohols is considered a "green" chemistry approach as the only byproduct is water.[2][5][6] This typically involves transition metal catalysts (e.g., based on Ruthenium or Iridium) and operates via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[7][8][9] While attractive, these methods require more specialized catalyst development and optimization compared to the classical alkyl halide approach.

Section 4: Optimization & Data Summary

Systematic optimization is key to achieving high yield and purity. Below is a summary of how common variables can affect the reaction outcome.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Base NaHCO₃ (3.0 eq)K₂CO₃ (3.0 eq)Cs₂CO₃ (3.0 eq)Reactivity increases from NaHCO₃ < K₂CO₃ < Cs₂CO₃. Weaker bases may improve N- vs. O-alkylation selectivity. Stronger bases increase rate but may promote side reactions.
Solvent Acetonitrile (CH₃CN)DMFDMSOReaction rates are typically fastest in DMSO due to its high polarity and ability to solvate cations, leaving the anions highly reactive. However, DMSO can be difficult to remove. CH₃CN is a good starting point.
Temperature Room Temp (20-25°C)50 °C80 °CIncreasing temperature accelerates the reaction but can also increase the rate of side reactions like elimination or over-alkylation. Optimization is key.
Alkylating Agent Benzyl ChlorideBenzyl BromideBenzyl IodideReactivity follows the order Cl < Br < I. Benzyl bromide offers a good balance of reactivity and stability. Benzyl iodide is highly reactive but less stable and more expensive.

By understanding the fundamental principles and systematically addressing the common pitfalls outlined in this guide, you can confidently optimize the N-benzylation of azetidine-3-carboxylic acid for your specific research and development needs.

References

side product formation in the synthesis of N-substituted azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and handling this valuable, yet challenging, four-membered heterocyclic scaffold. Due to significant ring strain (~25.4 kcal/mol), the azetidine ring is prone to specific side reactions that can complicate synthesis and purification.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Side Product Formations

This section is structured in a problem-and-solution format to directly address challenges you may be facing during your experiments.

Problem 1: Low or No Yield with Formation of an Intractable Solid or High Molecular Weight Smear

Symptoms:

  • During reaction or workup, a solid precipitate forms that is insoluble in common organic solvents.

  • ¹H NMR analysis of the crude reaction mixture shows broad, poorly resolved peaks.

  • LC-MS analysis shows a distribution of high molecular weight species instead of the desired product.

Core Issue: Cationic Ring-Opening Polymerization (CROP)

The most common culprit for these symptoms is the cationic ring-opening polymerization of the azetidine ring. The nitrogen atom of the azetidine is basic and can be readily protonated by trace amounts of acid, initiating a chain reaction.[2] Once the azetidinium ion is formed, another neutral azetidine molecule can act as a nucleophile, attacking the electrophilic carbon of the strained ring. This process propagates, leading to the formation of poly(propylenimine) chains.[3]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Azetidine Azetidine Azetidinium Azetidinium Ion (Reactive) Azetidine->Azetidinium Protonation H_plus H⁺ (Trace Acid) Azetidinium_prop Azetidinium Ion Azetidine_nu Azetidine (Nucleophile) Dimer Dimer Cation Polymer Polymer Chain (Intractable Solid)

Recommended Solutions & Causality
Recommended SolutionJustification & Mechanistic Insight
Rigorous Control of Acidity Cause: The initiation step is protonation.[4] Action: Use freshly distilled, anhydrous solvents. If an acidic reagent is required for a subsequent step, ensure the azetidine is protected or that the acid is introduced after the azetidine has been consumed. Consider using a non-nucleophilic proton sponge to scavenge trace acids.
Use of N-Protecting Groups Cause: Electron-withdrawing protecting groups (e.g., Boc, Cbz, Tosyl) decrease the basicity and nucleophilicity of the azetidine nitrogen.[5][6] This makes the nitrogen less susceptible to protonation and less likely to act as a nucleophile in the propagation step. Action: Protect the azetidine nitrogen early in the synthetic sequence, especially if acidic or strongly electrophilic conditions are required.
Temperature Control Cause: Polymerization is often kinetically favored at higher temperatures.[4] Action: Maintain low reaction temperatures (e.g., 0 °C to room temperature) whenever possible, particularly when handling unprotected or activated azetidines.
Solvent Choice Cause: Alcoholic solvents can promote the formation of azetidinium ions and facilitate polymerization.[4] Action: Opt for non-protic solvents like THF, DCM, or acetonitrile. Ensure they are free of acidic impurities.
Problem 2: Product Mass Detected, but Structure is an Acyclic Amine

Symptoms:

  • LC-MS or HRMS shows a mass corresponding to the expected product, but the compound's polarity is different.

  • ¹H NMR is inconsistent with a cyclic structure, often showing new signals corresponding to a primary or secondary amine and a new functional group (e.g., a halide or hydroxyl).

Core Issue: Nucleophilic Ring-Opening

The inherent ring strain of azetidines makes them susceptible to ring-opening via nucleophilic attack.[7][8] This can be catalyzed by acids, which activate the ring by forming a reactive azetidinium ion, or occur directly with potent nucleophiles.[9] This pathway is a significant concern when attempting to functionalize the ring or when residual nucleophiles are present from previous steps.

Ring_Opening cluster_acid Acid-Catalyzed cluster_direct Direct Attack Azetidine_A N-Substituted Azetidine Azetidinium_A Azetidinium Ion Product_A Ring-Opened Product (e.g., γ-haloamine) Nucleophile_A Nu⁻ Azetidine_D N-Substituted Azetidine Product_D Ring-Opened Product Nucleophile_D Strong Nu⁻

Recommended Solutions & Causality
Recommended SolutionJustification & Mechanistic Insight
Control pH Cause: Strong acids protonate the azetidine nitrogen, creating a highly reactive azetidinium ion that is readily attacked by nucleophiles.[9] Action: Maintain neutral or slightly basic conditions during reactions and workup. Avoid strong acidic washes if a ring-opening nucleophile is present.
N-Sulfonylation/Acylation Cause: N-acyl or N-sulfonyl groups activate the azetidine ring towards nucleophilic attack by withdrawing electron density.[9] While useful for some transformations, this can be a liability. Action: Be aware that N-tosyl or N-Boc azetidines can be more susceptible to ring-opening. Choose reaction partners and conditions carefully. For storage, consider keeping the azetidine as a free base or a salt of a non-nucleophilic acid.
Choice of Nucleophile Cause: Strong, hard nucleophiles are more likely to attack the electrophilic carbons of the azetidine ring. Action: If possible, use softer, less aggressive nucleophiles. If a strong nucleophile is required, use it at low temperatures and for the minimum time necessary.
Protecting Group Strategy Cause: A bulky protecting group can sterically hinder the approach of a nucleophile to the ring carbons. Action: Employing a sterically demanding N-protecting group can sometimes disfavor the ring-opening pathway.
Problem 3: Competing Cyclization Pathways Leading to Pyrrolidine Impurities

Symptoms:

  • When attempting to form an azetidine via intramolecular cyclization (e.g., from a γ-amino alcohol or halide), a five-membered pyrrolidine ring is formed as a major byproduct.

Core Issue: 4-exo-tet vs. 5-endo-tet Ring Closure

The formation of small rings via intramolecular nucleophilic attack is governed by Baldwin's rules. While 4-exo-tet cyclizations to form azetidines are generally allowed, the competing 5-endo-tet pathway to form a thermodynamically more stable pyrrolidine can be a significant side reaction, particularly if the reaction conditions are not optimized.[10]

Cyclization_Competition Start γ-Amino Precursor (e.g., γ-amino alcohol)

Recommended Solutions & Causality
Recommended SolutionJustification & Mechanistic Insight
Choice of Leaving Group Cause: A highly reactive leaving group (e.g., tosylate, mesylate) promotes a more SN2-like, kinetically controlled reaction, which often favors the 4-exo-tet pathway.[11] Action: Convert γ-amino alcohols to good leaving groups like mesylates or tosylates immediately before cyclization.
Use of Lewis Acids Cause: Certain Lewis acids can coordinate to both the nitrogen and the leaving group (or epoxide), pre-organizing the molecule in a conformation that favors the 4-membered ring closure. Action: For the cyclization of epoxy amines, catalysts like La(OTf)₃ have been shown to be highly effective in promoting regioselective aminolysis to form azetidines over pyrrolidines.[11]
Base and Solvent Selection Cause: The reaction conditions can influence the transition state geometry. Non-coordinating bases and polar aprotic solvents often favor the desired kinetic product. Action: Use bases like NaH or KHMDS in solvents like THF or DMF. Avoid conditions that might lead to equilibration towards the more stable pyrrolidine.
Problem 4: Issues with the Mitsunobu Reaction for N-Substitution

Symptoms:

  • Low yield of the desired N-substituted azetidine.

  • A significant amount of a byproduct is formed from the reaction of the azetidine with the azodicarboxylate (DEAD or DIAD).

  • Difficult purification due to triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.[12]

Core Issue: Nucleophilicity and pKa of the Azetidine

The Mitsunobu reaction requires the nucleophile (in this case, the N-H of the azetidine) to be sufficiently acidic (pKa < 13) to protonate the betaine intermediate formed from triphenylphosphine and DEAD/DIAD.[13][14] If the azetidine is not acidic enough, the intermediate can be attacked by the azodicarboxylate anion, leading to a common side product.[13]

Recommended Solutions & Causality
Recommended SolutionJustification & Mechanistic Insight
Verify pKa of Nucleophile Cause: If the N-H pKa is too high, the desired proton transfer is slow, allowing side reactions to occur.[12] Action: This reaction is typically more suitable for N-H nucleophiles like phthalimide or sulfonamides, which are then used to construct the azetidine. For direct N-functionalization of a pre-formed azetidine, other methods like reductive amination or direct alkylation are often preferred.
Optimize Reagent Addition Cause: The order of addition matters. A pre-formed complex of the alcohol, phosphine, and nucleophile is ideal before the azodicarboxylate is introduced. Action: A typical protocol involves dissolving the alcohol, nucleophile, and PPh₃ together and cooling to 0 °C before the slow, dropwise addition of DEAD or DIAD.[15]
Alternative Reagents & Purification Cause: TPPO and the reduced hydrazine are notoriously difficult to remove via standard chromatography. Action: Consider using polymer-bound PPh₃, which can be filtered off.[13] Alternatively, use modified azodicarboxylates like di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct can be more easily removed by filtration.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability and side reactions of azetidines? The core reason is the significant ring strain inherent in the four-membered ring, estimated to be around 25.4 kcal/mol.[1] This strain makes the ring susceptible to reactions that relieve it, such as ring-opening by nucleophiles or polymerization initiated by electrophiles/acids.[2][7]

Q2: How do N-protecting groups influence the stability and reactivity of azetidines? N-protecting groups are critical for controlling reactivity.

  • Electron-withdrawing groups (Boc, Cbz, Tosyl): These groups decrease the basicity and nucleophilicity of the nitrogen atom. This is crucial for preventing acid-catalyzed polymerization and unwanted N-alkylation side reactions.[5] However, they can activate the ring toward nucleophilic attack.[9]

  • Activation for C-H Functionalization: Certain groups, like N-thiopivaloyl or N-Botc, can facilitate the deprotonation (lithiation) of the adjacent C-H bonds, allowing for α-functionalization of the azetidine ring.[16]

Q3: What are the ideal pH conditions for working with and storing N-substituted azetidines? Generally, N-substituted azetidines are most stable under neutral to moderately basic conditions. Strongly acidic conditions (pH < 4) should be avoided as they lead to protonation of the nitrogen, forming the reactive azetidinium ion which is a precursor to both ring-opening and polymerization.[7][9] For long-term storage, keeping the purified compound as a free base in a cold, dry, and inert environment is recommended.

Q4: What are the most effective general strategies for purifying N-substituted azetidines?

  • Silica Gel Chromatography: This is the most common method. The polarity of the azetidine can be tuned by the N-substituent. A small amount of triethylamine or ammonia in the eluent system is often used to prevent streaking on the column, especially for basic (unprotected) azetidines.

  • Acid-Base Extraction: If the azetidine has a basic nitrogen, it can be selectively extracted into an acidic aqueous phase (e.g., dilute HCl), washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization: Many N-substituted azetidines can be isolated as crystalline solids or salts (e.g., hydrochlorides, oxalates), which is an excellent method for achieving high purity.

References

Technical Support Center: Purification of Acidic Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often complex challenges encountered during the purification of acidic azetidine compounds. Drawing on established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your workflow and enhance your purification success.

Introduction: The Challenge of the Strained Zwitterion

Azetidine-containing molecules are prized scaffolds in medicinal chemistry, offering a unique three-dimensional exit vector from a rigid four-membered ring.[1][2] When this scaffold also includes an acidic functional group, such as a carboxylic acid, the resulting molecule often exists as a zwitterion. This dual-charge nature, combined with high polarity and inherent ring strain, creates a triad of purification challenges that can frustrate even seasoned chemists.[3] Standard purification protocols often fail, leading to poor recovery, low purity, and sample degradation. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my acidic azetidine compound so difficult to purify using standard chromatography?

Answer: The primary difficulty arises from the compound's zwitterionic nature at or near neutral pH. An acidic azetidine, like azetidine-2-carboxylic acid, possesses both a basic nitrogen atom within the ring and an acidic carboxylic acid group.[4][5] This means the molecule carries both a positive and a negative charge simultaneously.

  • On Normal Phase Silica Gel: The highly polar, charged nature of the zwitterion leads to extremely strong interactions with the polar silica surface. This results in significant streaking, poor resolution, or complete retention of the compound on the column.

  • On Standard Reverse Phase (e.g., C18): These compounds are often too polar to be adequately retained by the nonpolar stationary phase.[6] They may elute in the void volume with the solvent front, co-eluting with salts and other highly polar impurities, offering no separation.[7]

Q2: What is the best general approach to consider before starting a purification?

Answer: A crucial first step is to analyze the pH-dependent properties of your molecule. The isoelectric point (pI) is the pH at which the molecule has a net-zero charge.

  • At a pH well below the pKa of the carboxylic acid (~2-4) and the pKa of the protonated amine (~8-10), the molecule will be a cation (amine protonated, acid neutral).

  • At a pH well above both pKas, it will be an anion (amine neutral, acid deprotonated).

Manipulating the pH of your mobile phase or extraction buffers can suppress the zwitterionic character and dramatically improve chromatographic behavior. Alternatively, protecting one or both functional groups chemically removes the zwitterionic issue entirely, albeit at the cost of additional synthesis and deprotection steps.[8][9]

Q3: My compound streaks badly on the silica gel TLC plate. What does this mean and how can I fix it?

Answer: Streaking on a silica gel TLC plate is a classic indicator of an overly strong interaction between your compound and the stationary phase. For acidic azetidines, this is typically caused by the charged amine group binding ionically to the acidic silanol groups (Si-OH) on the silica surface.

To mitigate this, you need to modify the mobile phase to disrupt this interaction:

  • Add a Competitive Base: Including a small amount of a base like triethylamine (0.1-1%) or ammonia (e.g., using a mobile phase saturated with ammonia vapor or a solvent system like DCM/MeOH/NH4OH) can neutralize the acidic sites on the silica and/or compete with your compound's amine, leading to sharper spots.

  • Add an Acid: If the carboxylic acid interaction is dominant, adding a small amount of acetic or formic acid (0.1-1%) can protonate the azetidine nitrogen, creating a single cationic species that may chromatograph more cleanly, though it will still be very polar.

Q4: Should I protect the functional groups before purification?

Answer: Yes, this is often the most robust and reliable strategy, especially for large-scale purifications.[9][10] By converting the zwitterion into a neutral, more lipophilic molecule, you can use standard silica gel chromatography effectively.

  • Common Strategy: Protect the azetidine nitrogen with a Boc group (tert-butoxycarbonyl) and convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). The resulting molecule is significantly less polar and will behave predictably on silica gel. The protecting groups can be removed in subsequent steps. This approach is well-documented in the synthesis of various azetidine derivatives.[8][11]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solutions & Explanations
Compound elutes in the void volume on a C18 column. The analyte is too polar and has insufficient hydrophobic character to interact with the C18 stationary phase.[6]1. Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that provide enhanced retention for polar compounds.[12] 2. Switch to Mixed-Mode Chromatography: This is a highly effective technique that combines reverse-phase and ion-exchange properties. An anion-exchange mixed-mode column will retain your deprotonated carboxylic acid.[13] 3. Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a high organic content mobile phase, which is ideal for retaining very polar analytes.
Severe peak tailing or streaking on a normal phase (silica) column. Strong ionic interactions between the basic azetidine nitrogen and acidic silanol groups on the silica surface.1. Modify the Mobile Phase: Add 0.5-1% triethylamine or ammonium hydroxide to your eluent (e.g., DCM/Methanol) to mask the acidic sites on the silica.[14] 2. Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a bonded phase like diol or amino-propyl silica, which have different surface properties. 3. Protect the Functional Groups: As detailed in the FAQs, convert the compound to a neutral derivative (e.g., N-Boc, methyl ester) before chromatography.[9]
Compound appears to decompose on the column. The strained azetidine ring can be susceptible to ring-opening under certain conditions.[3]1. Avoid Acidic Conditions: Silica gel is inherently acidic and can catalyze degradation. Use a mobile phase buffered with a base (e.g., triethylamine) or switch to a neutral stationary phase like neutral alumina. 2. Work Quickly and at Low Temperature: Perform chromatography at a lower temperature (e.g., in a cold room) if possible and do not let the compound sit on the column for extended periods. 3. Check for Reactive Impurities: Ensure solvents are peroxide-free and that no residual reactive reagents from the synthesis are present.
Compound "oils out" or forms a gum during crystallization. The compound has very high solubility in the chosen solvent, or impurities are inhibiting crystal lattice formation. The zwitterionic nature can also lead to complex solvation and precipitation behavior.[15]1. Use a Multi-Solvent System: Find a solvent in which the compound is highly soluble (e.g., water, methanol) and an anti-solvent in which it is insoluble (e.g., acetone, acetonitrile, THF). Dissolve in the minimum amount of the good solvent and slowly add the anti-solvent until persistent cloudiness appears, then warm to clarify and cool slowly. 2. Try Vapor Diffusion: Place a solution of your compound in an open vial inside a larger sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization.
Difficulty extracting the compound from the aqueous phase. The zwitterionic compound is highly water-soluble and has low partition coefficients in common organic solvents.1. Adjust the pH: Acidify the aqueous layer with HCl to a pH < 2 to protonate the carboxylate, making the compound a cation. This may not improve extraction into nonpolar solvents but is a prerequisite for ion-exchange. 2. Use a More Polar Organic Solvent: Try extractions with more polar solvents like n-butanol or add isopropanol to your ethyl acetate or DCM. 3. Evaporate the Aqueous Layer: If the compound is stable and non-volatile, lyophilization (freeze-drying) or evaporation of the water (if no inorganic salts are present) may be the best option to recover the product.

Visual Guides & Data

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting a purification method for a new acidic azetidine compound.

G start Crude Acidic Azetidine Compound check_purity Analyze by LC-MS / NMR Is Purity >95%? start->check_purity final_product Pure Compound check_purity->final_product Yes direct_purify Direct Purification (No Protection) check_purity->direct_purify No protect Protecting Group Strategy: 1. N-Boc Protection 2. Esterification standard_chrom Standard Silica Gel Chromatography protect->standard_chrom deprotect Deprotection Step(s) standard_chrom->deprotect deprotect->final_product direct_purify->protect Low Yield / High Impurity Load is_crystalline Is the compound a solid? direct_purify->is_crystalline High Yield / Fewer Impurities crystallize Attempt Crystallization (Multi-solvent system) is_crystalline->crystallize Yes chrom_options Chromatography Options is_crystalline->chrom_options No / Oil crystallize->final_product Success crystallize->chrom_options Failure ion_exchange Ion-Exchange Chromatography chrom_options->ion_exchange mixed_mode Mixed-Mode Chromatography chrom_options->mixed_mode hilic HILIC chrom_options->hilic ion_exchange->final_product mixed_mode->final_product hilic->final_product

Caption: Decision tree for purification of acidic azetidines.

Analyte Interactions in Mixed-Mode Chromatography

This diagram illustrates how a mixed-mode column with both reverse-phase (C18) and anion-exchange (AEX) properties can effectively retain an acidic azetidine.

G cluster_0 Mixed-Mode Stationary Phase cluster_1 Mobile Phase rp_site C18 aex_site N+R4 analyte Acidic Azetidine (pH > pKa of Acid) analyte->rp_site Hydrophobic Interaction (Azetidine Ring) analyte->aex_site Ionic Interaction (Deprotonated Carboxylate)

Caption: Dual retention mechanism in mixed-mode chromatography.

Recommended Protocols

Protocol 1: Purification using Mixed-Mode Liquid Chromatography

This protocol is designed for analytical or small-scale preparative purification of a polar acidic azetidine.

  • Column Selection: Choose a mixed-mode column with both reverse-phase (C18 or similar) and weak or strong anion-exchange (WAX/SAX) functionalities.

  • Mobile Phase Preparation:

    • Solvent A: 10-20 mM Ammonium Acetate or Ammonium Formate in Water, pH adjusted to 6.5-7.5. The buffer provides counter-ions for the ion-exchange mechanism and controls the pH to ensure the carboxylic acid is deprotonated.[6]

    • Solvent B: Acetonitrile or Methanol.

  • Sample Preparation: Dissolve the crude compound in a small amount of Solvent A or a mixture of Solvent A and B that is weaker than the initial gradient conditions. Filter the sample through a 0.45 µm syringe filter.

  • Chromatography Conditions:

    • Flow Rate: As recommended by the column manufacturer.

    • Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) to allow for both ionic and hydrophobic binding. Increase the gradient of Solvent B to elute compounds based on their hydrophobicity. A typical gradient might be 5% to 95% B over 15-20 minutes.

    • Detection: Use UV detection, as well as Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) if the compound lacks a chromophore.[6]

  • Analysis: The dual retention mechanism provides unique selectivity, often separating polar acidic compounds that are intractable by other methods.[13]

Protocol 2: Purification via N-Boc Protection & Silica Gel Chromatography

This is a robust method suitable for larger quantities where direct purification is problematic.

  • N-Boc Protection:

    • Dissolve the crude acidic azetidine (1 equiv.) in a suitable solvent like 1,4-dioxane/water (1:1) or THF.

    • Add a base such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) (2-3 equiv.).

    • Add Di-tert-butyl dicarbonate (Boc)2O (1.1-1.2 equiv.) portion-wise at room temperature.

    • Stir the reaction for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Acidify the reaction mixture carefully with cold 1N HCl or citric acid to pH ~3-4.

    • Extract the N-Boc protected product with an organic solvent like ethyl acetate or dichloromethane.[8]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography:

    • The resulting N-Boc acid is significantly less polar than the starting material but may still streak.

    • Prepare a silica gel column.

    • Load the crude product onto the column (dry loading is often preferred).

    • Elute with a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Crucially, add 0.5-1% acetic acid to the mobile phase. This keeps the carboxylic acid protonated and prevents it from interacting ionically with the silica, resulting in sharp bands.

  • Deprotection (if required): The N-Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or 4N HCl in dioxane.

References

Technical Support Center: Improving Yield in the N-Alkylation of Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of their target compounds. The inherent bifunctionality of the starting material—a nucleophilic secondary amine and a carboxylic acid—presents unique synthetic hurdles that require careful strategic planning. This document provides in-depth, field-proven insights, troubleshooting guides in a question-and-answer format, and detailed experimental protocols.

Strategic Overview: The Core Dilemma

The primary challenge in the N-alkylation of azetidine-3-carboxylic acid lies in the competing reactivity of the secondary amine and the carboxylic acid. The amine is nucleophilic, while the carboxylic acid is acidic and can interfere with basic reagents or act as a nucleophile itself under certain conditions. This necessitates a strategic choice between two primary synthetic routes.

Strategy_Decision Start Start: Azetidine-3-Carboxylic Acid Strategy Primary Synthetic Decision Start->Strategy Protect Protecting Group Strategy (Recommended) Strategy->Protect Pro Direct Direct Alkylation (Challenging) Strategy->Direct Con Protect_Desc Multi-step but more reliable. Higher yields, cleaner reactions. Protect->Protect_Desc Direct_Desc One-pot but prone to side reactions. Low yield, complex purification. Direct->Direct_Desc

Caption: Initial strategic decision for N-alkylation.

This guide will primarily focus on the Protecting Group Strategy , as it offers a more robust and scalable approach for achieving high yields and purity.

Part 1: The Protecting Group Strategy - A Step-by-Step Workflow

This is the most reliable method for N-alkylation. It involves a three-stage process:

  • Protection: The carboxylic acid is converted into an ester to mask its acidity.

  • Alkylation: The secondary amine of the azetidine ester is alkylated.

  • Deprotection: The ester is hydrolyzed to reveal the desired N-alkylated azetidine-3-carboxylic acid.

Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection Start Azetidine-3- Carboxylic Acid Ester Azetidine-3- Carboxylate Ester Start->Ester Esterification Alkylation N-Alkyl Azetidine-3- Carboxylate Ester Ester->Alkylation Alkylation (SN2) or Reductive Amination Final N-Alkyl Azetidine-3- Carboxylic Acid Alkylation->Final Hydrolysis

Caption: The three-stage protecting group workflow.
Stage 1: Protection via Esterification

Q1: My esterification reaction is not going to completion. What can I do?

A: Incomplete esterification is often due to the equilibrium nature of the reaction (e.g., Fischer esterification) or insufficient activation of the carboxylic acid.[1]

  • For Fischer Esterification (Acid-Catalyzed):

    • Increase Alcohol Excess: Use the alcohol as the solvent to drive the equilibrium forward.

    • Remove Water: If the reaction is run in a solvent like toluene, use a Dean-Stark apparatus to remove the water byproduct.

    • Stronger Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst like H₂SO₄ or TsOH.[1]

  • For Alkylation-Based Esterification:

    • Activate the Carboxylate: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., Cs₂CO₃, DBU) and then react with an alkyl halide (e.g., methyl iodide, ethyl bromide). This is an Sₙ2 reaction and works well for simple esters.

  • For Coupling Agent-Based Esterification:

    • Use a Coupling Agent: For more sensitive substrates or to form sterically hindered esters (like t-butyl esters), use a coupling agent like Dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-Dimethylaminopyridine (DMAP).[2] This method is highly efficient under mild conditions.

Table 1: Comparison of Common Esterification Methods

MethodReagentsProsCons
Fischer Esterification Alcohol (excess), H₂SO₄ (cat.)Inexpensive, simple for Me/Et esters.Reversible, requires harsh acidic conditions.
Alkylation of Carboxylate Alkyl Halide, Base (e.g., K₂CO₃)Mild conditions, good for simple alkyl groups.Alkyl halide can be a mutagen, base choice is critical.
DCC/DMAP Coupling Alcohol, DCC, DMAP (cat.)High yield, mild, works for hindered alcohols.DCC is an allergen, dicyclohexylurea byproduct removal.[2]
Detailed Protocol 1: Methyl Esterification using SOCl₂

This is a robust method that proceeds via an acid chloride intermediate, avoiding equilibrium issues.

  • Setup: Suspend azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise to the cooled suspension over 30 minutes. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl azetidine-3-carboxylate, which is often used in the next step without further purification.

Stage 2: N-Alkylation of the Azetidine Ester

This is the key bond-forming step. The two most common methods are direct alkylation with an alkyl halide (Sₙ2 reaction) and reductive amination.

Q2: My direct alkylation with an alkyl halide gives a low yield, and I see a lot of unreacted starting material.

A: This is a very common issue. Several factors can contribute to incomplete conversion:

  • Insufficient Reactivity of the Alkyl Halide: The reactivity order is I > Br > Cl. If you are using an alkyl chloride, the reaction may be too slow. Consider converting it to the bromide or adding a catalytic amount of potassium iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Poor Solubility: The azetidine ester salt and some inorganic bases (like K₂CO₃) may have poor solubility in common solvents like acetone or acetonitrile (ACN). Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[3]

  • Incorrect Base: The base must be strong enough to act as a proton scavenger for the H-X generated but not so strong that it causes side reactions.

    • Inorganic Bases: K₂CO₃ or Cs₂CO₃ are common choices. Cs₂CO₃ is more soluble and often gives better results.

    • Organic Bases: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice as it is soluble and does not compete in the alkylation.

  • Reaction Temperature: Sₙ2 reactions are often slow at room temperature. Heating the reaction (e.g., to 60-80 °C) can significantly increase the rate.

Q3: I'm seeing multiple products in my LC-MS. What are they?

A: The most common side reaction is over-alkylation .[4][5] The product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkyl halide to form a quaternary ammonium salt.

  • How to Avoid Over-Alkylation:

    • Stoichiometry Control: Use a slight excess of the azetidine ester relative to the alkyl halide (e.g., 1.1 to 1.0). This is often counterintuitive but can help consume the alkylating agent before it reacts with the product.

    • Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular over-alkylation reaction.[5]

This is an excellent alternative to direct alkylation, especially when dealing with aldehydes or ketones as the alkyl source. It avoids the use of potentially mutagenic alkyl halides and eliminates the problem of over-alkylation.[6][7][8]

Q4: My reductive amination is slow or incomplete.

A: Success in reductive amination hinges on the efficient formation of the iminium ion intermediate followed by its rapid reduction.

  • Iminium Formation:

    • Acid Catalyst: For less reactive ketones or electron-poor aldehydes, adding a catalytic amount of a weak acid like acetic acid can accelerate iminium ion formation.

    • Dehydrating Agent: The formation of the iminium ion releases water. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive this equilibrium forward.

  • Reducing Agent Choice:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice. It is mild and selectively reduces the iminium ion in the presence of the starting aldehyde/ketone, allowing for a one-pot procedure.[6][8]

    • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but NaBH(OAc)₃ is generally preferred to avoid cyanide in the waste stream.[8]

    • Sodium Borohydride (NaBH₄): This can also be used, but it will also reduce the starting aldehyde/ketone. Therefore, it's best to pre-form the imine before adding NaBH₄.

Detailed Protocol 2: N-Alkylation of Methyl Azetidine-3-Carboxylate via Reductive Amination
  • Setup: To a solution of methyl azetidine-3-carboxylate (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M), add the desired aldehyde or ketone (1.0-1.2 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For sluggish reactions, add acetic acid (0.1 eq).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise. The addition can be exothermic; maintain the temperature below 30 °C.

  • Reaction: Stir at room temperature for 2-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[6]

Stage 3: Deprotection via Ester Hydrolysis

Q5: How do I hydrolyze the ester without causing other side reactions?

A: The choice of hydrolysis method depends on the ester protecting group and the overall stability of your molecule.

  • Methyl/Ethyl Esters: These are typically removed under basic conditions using LiOH, NaOH, or KOH in a mixture of water and a co-solvent like THF or methanol.

    • Troubleshooting: If the reaction is slow, gentle heating (40-50 °C) can be applied. Be aware that strongly basic conditions can cause epimerization if there are chiral centers adjacent to carbonyls.

  • Benzyl Esters: These have the advantage of being removable under neutral conditions via hydrogenolysis (H₂, Pd/C). This is a very mild method that is compatible with most functional groups.

  • tert-Butyl (t-Bu) Esters: These are cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM. This is orthogonal to base-labile and hydrogenolysis-labile groups.

Detailed Protocol 3: Hydrolysis of N-Alkyl Azetidine-3-Carboxylate Ester
  • Setup: Dissolve the N-alkyl azetidine-3-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Remove the organic solvent (THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution to the isoelectric point of the amino acid (typically pH ~6-7) with 1M HCl. The product may precipitate at this point.

  • Purification: The final zwitterionic product can be challenging to purify.

    • Crystallization: If the product precipitates during neutralization, it can be collected by filtration and washed with cold water and diethyl ether.

    • Ion-Exchange Chromatography: For highly water-soluble products, ion-exchange chromatography is the most effective method.[9][10] Load the crude product onto a cation-exchange resin (e.g., Dowex 50), wash with water to remove neutral impurities, and then elute the product with an aqueous ammonia solution.

Part 2: FAQs and General Troubleshooting

Q6: I tried direct alkylation of azetidine-3-carboxylic acid and got a complex mixture. What happened?

A: Without protecting the carboxylic acid, the alkylating agent can react with both the amine nitrogen and the carboxylate oxygen. Furthermore, the basic conditions required for the N-alkylation can lead to solubility issues with the zwitterionic starting material and product. This often results in low conversion and a difficult-to-separate mixture of starting material, N-alkylated product, O-alkylated ester, and N,O-dialkylated products. This is why the protecting group strategy is strongly recommended.

Q7: How do I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools.

  • TLC: Useful for a quick check, but co-elution of starting materials and products can be an issue. Use a suitable stain (e.g., ninhydrin for the secondary amine starting material, KMnO₄ for general visualization).

  • LC-MS: This is the most definitive method. You can track the disappearance of the starting material mass peak and the appearance of the product mass peak. This is especially crucial for confirming the identity of byproducts like over-alkylated species.[11][12]

Q8: My final zwitterionic product is very polar and soluble in water. How can I effectively purify it?

A: Purification of polar zwitterions is a common challenge.

  • Avoid Standard Silica Gel Chromatography: The charged nature of the compound will lead to irreversible binding or severe tailing on standard silica.

  • Trituration/Crystallization: Adjusting the pH of a concentrated aqueous solution of your crude product to its isoelectric point can often induce crystallization. The resulting solid can be filtered and washed.

  • Ion-Exchange Chromatography: This is the most robust method for purifying amino acids.[9][10][13] By using a cation or anion exchange resin, you can separate your product from neutral impurities and salts.

  • Reversed-Phase Chromatography (C18): This can be effective if you use a mobile phase with an ion-pairing agent (e.g., TFA) or adjust the pH to suppress one of the charges.[14]

References

Technical Support Guide: Scaling Up the Synthesis of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust, scalable synthesis of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid, this Technical Support Center guide provides researchers and drug development professionals with in-depth troubleshooting strategies and practical, field-proven protocols. As Senior Application Scientists, we move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and overcome challenges during process scale-up.

The synthesis of this compound is a critical step for accessing a valuable scaffold in medicinal chemistry. Azetidine carboxylic acids are conformationally constrained amino acid analogues used to impart unique structural properties to peptides and small molecule drugs.[1] The target molecule is typically synthesized via a nucleophilic substitution reaction (N-alkylation) between azetidine-3-carboxylic acid and 2-fluorobenzyl bromide. While straightforward on a lab scale, scaling this process introduces significant challenges related to solubility, reaction control, and product isolation.

This guide addresses the most common issues encountered during scale-up, providing a framework for logical troubleshooting and process optimization.

Overall Synthetic Workflow

The process can be broken down into four key stages: reaction setup, controlled N-alkylation, aqueous work-up, and product isolation/purification. Each stage presents unique challenges that must be addressed for a successful and scalable synthesis.

cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: N-Alkylation cluster_2 Phase 3: Work-up & Isolation cluster_3 Phase 4: Purification & Analysis A Charge Azetidine-3-carboxylic Acid, Base, and Solvent B Controlled Addition of 2-Fluorobenzyl Bromide A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quench Reaction C->D E pH Adjustment & Phase Separation D->E F Aqueous Extraction E->F G Solvent Removal F->G H Crystallization / Recrystallization G->H I QC Analysis (NMR, HPLC, MS) H->I

Figure 1: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction has stalled or shows very low conversion, even after extended reaction times. What are the likely causes and how can I fix this?

This is the most common issue, typically rooted in the poor solubility of the starting materials. Azetidine-3-carboxylic acid is a zwitterionic solid with limited solubility in many common organic solvents.[2][3]

Causality & Solutions:

  • Poor Reactant Solubility: The reaction is often heterogeneous, with the azetidine salt and/or base being poorly soluble. This limits the concentration of the deprotonated amine available for reaction.

    • Solution: Switch to a more polar, aprotic solvent that can better solvate the reactants. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for this type of reaction, despite posing challenges in downstream removal.[4] Acetonitrile (ACN) can also be effective.

  • Ineffective Base/Solvent System: An insoluble base like potassium carbonate (K₂CO₃) in a solvent like acetone or THF will result in a very slow reaction rate.[4]

    • Solution: Use a more soluble or stronger base. Cesium carbonate (Cs₂CO₃) is more soluble and often provides superior results.[4] Alternatively, using a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.

  • Insufficient Nucleophilicity: The bromide is a good leaving group, but the reaction can be accelerated.

    • Solution: Add a catalytic amount (5-10 mol%) of potassium iodide (KI). The iodide will displace the bromide in situ via the Finkelstein reaction, generating the more reactive 2-fluorobenzyl iodide, which accelerates the N-alkylation.[4]

Troubleshooting Decision Pathway:

start Low Conversion Observed q1 Is the reaction mixture a clear, homogeneous solution? start->q1 sol_het Improve Solubility: 1. Switch solvent to DMF or DMSO. 2. Use a more soluble base (e.g., Cs₂CO₃). q1->sol_het No q2 Is reaction temperature optimized? q1->q2 Yes sol_temp Increase Temperature: Gradually increase to 60-80 °C. Consider microwave for rapid optimization. q2->sol_temp No sol_cat Accelerate Reaction: Add catalytic Potassium Iodide (KI) (5-10 mol%). q2->sol_cat Yes

Figure 2: Decision tree for addressing low reaction conversion.
ParameterRecommendation 1 (Standard)Recommendation 2 (Accelerated)Rationale for Scale-Up
Solvent Acetonitrile (ACN)Dimethylformamide (DMF)ACN has a lower boiling point, making it easier to remove. DMF offers superior solubility but requires high vacuum for removal.
Base K₂CO₃ (3.0 eq)Cs₂CO₃ (2.5 eq)K₂CO₃ is inexpensive but often results in a heterogeneous slurry. Cs₂CO₃ is more expensive but its higher solubility can significantly improve reaction rates and consistency.[4]
Additive NoneKI (0.1 eq)Catalytic KI generates a more reactive alkyl iodide in situ, boosting conversion rates without adding significant cost or purification burden.[4]
Temperature 60-80 °C60-80 °CThe reaction requires heating to proceed at a reasonable rate. Monitor for exotherms during addition, especially on a large scale.

Table 1: Recommended Solvent and Base Combinations for Optimization.

Q2: I'm seeing a significant side product that is more polar than my desired product. What could it be, and how can I minimize it?

The most common side product in this reaction is the quaternary ammonium salt, formed by the over-alkylation of the product, this compound. The product is a tertiary amine and remains nucleophilic enough to react with a second molecule of 2-fluorobenzyl bromide.

Mechanism & Prevention:

  • Cause: Using a large excess of 2-fluorobenzyl bromide or allowing localized areas of high concentration to form.

  • Prevention:

    • Stoichiometry Control: Use a minimal excess of the alkylating agent. A range of 1.05-1.2 equivalents is typically sufficient.

    • Controlled Addition: On a large scale, add the 2-fluorobenzyl bromide slowly and sub-surface to the well-stirred reaction mixture. This prevents localized high concentrations and allows the primary alkylation to consume the starting amine before significant over-alkylation occurs.

    • Temperature Control: Maintain a consistent reaction temperature. Runaway temperatures can increase the rate of the undesired second alkylation.

Q3: When scaling up, my work-up is messy, and I'm struggling to isolate the product. How should I design a scalable extraction procedure?

The zwitterionic nature of the product is the primary challenge. At neutral pH, it has high water solubility and low solubility in common organic solvents, making extraction difficult. The key is to manipulate the pH to control its solubility.

Protocol for Scalable Work-Up and Extraction:

  • Solvent Removal (If Applicable): If using a high-boiling solvent like DMF or DMSO, remove it under high vacuum after the reaction is complete. Alternatively, perform a solvent swap by adding a non-polar solvent like toluene and distilling off the lower-boiling component.

  • Aqueous Dissolution: Dissolve the crude reaction mixture in water. Filter off any insoluble inorganic salts (e.g., K₂CO₃).

  • Wash with Organic Solvent: Wash the aqueous solution with a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate to remove any unreacted 2-fluorobenzyl bromide and other non-polar impurities.

  • pH Adjustment for Isolation:

    • Acidification: Slowly adjust the pH of the aqueous layer to ~2-3 with 1M HCl. This protonates the carboxylate group, making the molecule a cationic species (the hydrochloride salt), which often remains in the aqueous layer. This step is useful for washing away basic impurities.

    • Isoelectric Point Precipitation: Carefully adjust the pH to the isoelectric point (typically around pH 5-7) where the molecule is neutral (zwitterionic) and has its lowest water solubility. The product may precipitate out of the solution at this point and can be collected by filtration.

    • Basification for Extraction: To extract into an organic layer, you would need to basify further to deprotonate the ammonium ion, but this would make the carboxylate the dominant ionic group, keeping it in the water. Therefore, isolation via isoelectric precipitation is often preferred.

Q4: How can I purify the final product on a multi-gram scale without using column chromatography?

Recrystallization is the most effective method for purifying crystalline solids on a large scale.

Strategy for Developing a Recrystallization Protocol:

  • Solvent Screening: The ideal system is a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Start with polar, protic solvents like water, ethanol, or isopropanol.

    • Test solvent/anti-solvent systems. For example, dissolve the product in a minimal amount of hot water or ethanol, and then slowly add a less polar solvent like acetone or MTBE until turbidity is observed. Allow to cool slowly.

  • Recommended Starting System: A water/isopropanol mixture is a common and effective system for recrystallizing amino acids.

    • Procedure: Dissolve the crude product in a minimal amount of hot water. Slowly add isopropanol until the solution becomes slightly cloudy. Add a few drops of hot water to redissolve the solid, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.

Recommended Scale-Up Synthesis Protocol

This protocol is designed for a ~100g scale synthesis and incorporates the troubleshooting solutions discussed above.

Materials & Reagents:

ReagentMWAmountMolesEquivalents
Azetidine-3-carboxylic acid101.10100 g0.9891.0
2-Fluorobenzyl bromide189.02198 g1.0481.06
Potassium Carbonate (fine powder)138.21410 g2.9663.0
Potassium Iodide166.0016.4 g0.0990.1
Acetonitrile (ACN)-2.0 L--
Water-~3.0 L--
3M HCl-As needed--
Isopropanol-~1.5 L--

Table 2: Reagent table for a 100g scale synthesis.

Procedure:

  • Reaction Setup: To a 5L jacketed reactor equipped with a mechanical stirrer, thermocouple, and condenser, charge azetidine-3-carboxylic acid (100 g), potassium carbonate (410 g), potassium iodide (16.4 g), and acetonitrile (2.0 L).

  • Heating: Begin stirring and heat the slurry to 65 °C.

  • Substrate Addition: Slowly add 2-fluorobenzyl bromide (198 g) to the reactor over 1-2 hours using an addition funnel. Maintain the internal temperature between 65-75 °C. An exotherm may be observed.

  • Reaction: Hold the reaction at 75 °C and monitor by HPLC/LC-MS until the consumption of azetidine-3-carboxylic acid is >98% (typically 12-24 hours).

  • Cool Down & Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with acetonitrile (2 x 200 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain a crude oil/solid.

  • Aqueous Work-up: Add water (2.0 L) to the crude material and stir until all solids are dissolved. Wash the aqueous solution with MTBE (2 x 500 mL) to remove non-polar impurities.

  • Product Precipitation: While stirring the aqueous layer, slowly add 3M HCl to adjust the pH to ~6.0. The product should begin to precipitate.

  • Crystallization: Cool the mixture to 0-5 °C and stir for at least 2 hours.

  • Isolation: Collect the solid product by filtration. Wash the cake with cold water (2 x 250 mL), followed by cold isopropanol (2 x 250 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Safety Precautions

All operations should be conducted in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • 2-Fluorobenzyl bromide: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[5] It is moisture sensitive and should be handled under an inert atmosphere if possible.[5] Incompatible with strong bases, oxidizing agents, alcohols, and amines.[5][6]

  • Potassium Carbonate/Cesium Carbonate: Can cause skin and eye irritation.[7]

  • Acetonitrile/DMF: Flammable and toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][7][8]

References

Technical Support Center: Analytical Methods for 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This guide serves as a technical resource for researchers, scientists, and drug development professionals involved in the analysis of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid. The accurate detection and characterization of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and the final active pharmaceutical ingredients (APIs).[1] This document provides answers to frequently asked questions, detailed troubleshooting guides for common analytical challenges, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for impurity profiling of this compound?

A1: A multi-technique approach is essential for comprehensive impurity profiling. The most commonly employed methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities.[2] Reversed-phase (RP-HPLC) with UV detection is a standard starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS is crucial for identifying unknown impurities by providing molecular weight information.[2][3] High-resolution mass spectrometry (HRMS) can further help in determining the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the definitive structural elucidation of isolated impurities.[4][5] It is a non-destructive technique that provides detailed information about the molecule's carbon-hydrogen framework.[6]

  • Gas Chromatography (GC): GC is primarily used for the analysis of volatile impurities, such as residual solvents from the synthesis process.[3] It can also be used for non-volatile impurities after a suitable derivatization step.[7]

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation (or stress testing) is a regulatory requirement and a scientific necessity.[8][9] It involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[10] The primary objectives are:

  • To identify potential degradation products that could form under normal storage and handling conditions.[8]

  • To establish the degradation pathways of the molecule.[10]

  • To develop and validate a "stability-indicating" analytical method that can separate and quantify the active compound from all its potential impurities and degradants, ensuring the method is specific.[10][11]

Q3: What are the typical sources of impurities for this compound?

A3: Impurities can originate from various stages of the manufacturing process and shelf-life of the drug substance. Key sources include:

  • Starting Materials: Impurities present in the initial raw materials used for synthesis.

  • Intermediates and By-products: Unreacted intermediates or side-reaction products from the synthetic route.[6]

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used during manufacturing.

  • Degradation Products: Impurities formed due to the chemical degradation of the drug substance over time or upon exposure to stress factors like heat or light.[5]

Q4: What does "analytical method validation" involve and why is it critical?

A4: Analytical method validation is the documented process of proving that an analytical method is suitable for its intended purpose.[12][13] It provides evidence that the method consistently produces reliable and accurate results.[13] Key validation parameters, as defined by guidelines from the International Conference on Harmonisation (ICH), include:

  • Specificity: The ability to assess the analyte in the presence of other components like impurities or degradants.[14]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[15]

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[15]

Validation is crucial for regulatory compliance and ensures that the quality control data used for batch release and stability studies are trustworthy.[12][13]

Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical intermediate like this compound.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Method Finalization A Sample Preparation (API, Stressed Samples) B HPLC-UV Screening (Purity Profile) A->B C Impurity Detected? (> Reporting Threshold) B->C D LC-MS Analysis (Determine Molecular Weight) C->D Yes K Routine QC Testing C->K No E High-Resolution MS (Determine Molecular Formula) D->E F Preparative HPLC (Isolate Impurity) E->F G NMR Spectroscopy (1D/2D NMR) F->G H Structure Confirmed G->H I Develop & Optimize Stability-Indicating Method H->I J Method Validation (ICH Guidelines) I->J J->K

Caption: General workflow for impurity identification and method development.

Troubleshooting Guide for HPLC Analysis

This section addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: My main analyte peak is showing significant tailing.

  • Q: I am using a standard C18 column with an acetonitrile/water mobile phase, but the peak for this compound is broad and tails significantly. What is the likely cause and how can I fix it?

  • A: Peak tailing for this compound is common and is typically caused by secondary interactions between the analyte and the stationary phase.[16] The molecule has both a basic nitrogen in the azetidine ring and an acidic carboxylic acid group. These can interact with residual, acidic silanol groups (Si-OH) on the surface of the silica-based C18 packing material.[16]

    Solutions:

    • Adjust Mobile Phase pH: The most effective solution is often to control the ionization of the analyte.

      • Low pH (e.g., 2.5-3.5): Adding an acid like formic acid or phosphoric acid to the mobile phase will protonate the carboxylic acid (making it neutral) and ensure the azetidine nitrogen is fully protonated (positively charged). This suppresses silanol interactions with the carboxyl group.

      • Mid-range pH Buffer (e.g., pH 6-7): Using a buffer like 10-25 mM potassium phosphate can help shield the silanol groups and maintain a consistent ionic environment, improving peak shape.[16]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica that has fewer metal contaminants and are "end-capped" to cover most of the residual silanol groups.[17] Using such a column can significantly reduce tailing.

    • Reduce Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[16] Try diluting your sample to confirm you are not overloading the column.[18]

Problem 2: I am seeing inconsistent retention times between injections.

  • Q: My retention times are drifting or are variable from run to run. What are the common causes for this instability?

  • A: Retention time variability is a frequent issue in HPLC and can usually be traced back to the system or the mobile phase.[19]

    Troubleshooting Steps:

    • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before the first injection. If you are running a gradient, ensure the column is re-equilibrated for a sufficient time (at least 5-10 column volumes) before the next injection.[19]

    • Check the Mobile Phase:

      • Preparation: Was the mobile phase prepared fresh and accurately?[18]

      • Degassing: Ensure the mobile phase is adequately degassed, as dissolved air can form bubbles in the pump, causing pressure fluctuations and unstable flow rates.[17]

      • Composition Change: If using a pre-mixed mobile phase from a single bottle, volatile organic components (like acetonitrile) can evaporate over time, changing the composition and affecting retention.

    • Verify System Performance:

      • Temperature Control: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[16]

      • Pump and Seals: Check for leaks in the system. Worn pump seals can lead to an inconsistent flow rate.[17]

      • Proportioning Valve: If you are mixing solvents online (gradient or isocratic), a malfunctioning proportioning valve can deliver an incorrect mobile phase composition.[18]

G start Inconsistent Retention Times q1 Is the column thermostated? start->q1 s1 Use a column oven for stable temperature. q1->s1 No q2 Is the mobile phase fresh & degassed? q1->q2 Yes s1->q2 s2 Prepare fresh mobile phase and degas. q2->s2 No q3 Is the system fully equilibrated? q2->q3 Yes s2->q3 s3 Increase equilibration time before injection. q3->s3 No q4 Are there leaks or pressure fluctuations? q3->q4 Yes s3->q4 s4 Check fittings, seals, and pump performance. q4->s4 Yes end Problem Resolved q4->end No s4->end

Caption: Troubleshooting logic for inconsistent HPLC retention times.

Problem 3: How do I identify an unknown peak in my chromatogram?

  • Q: A new peak has appeared in my stability sample. Standard chromatographic troubleshooting hasn't helped, and I suspect it's a new degradant. What is the workflow to identify it?

  • A: Identifying an unknown impurity requires a combination of separation science and spectroscopy.

    • LC-MS Analysis: This is the first and most critical step. Analyze the sample using LC-MS to determine the molecular weight (MW) of the unknown peak.[3] The difference in MW between the parent compound and the impurity can provide clues about the chemical transformation (e.g., +16 Da suggests oxidation; -18 Da suggests dehydration).

    • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (like a TOF or Orbitrap) to measure the exact mass of the impurity. This allows you to predict a highly accurate molecular formula.

    • LC-MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the impurity peak. Fragmenting the molecule and analyzing the resulting fragment ions can provide significant structural information.

    • Isolation and NMR: For unambiguous structural confirmation, the impurity must be isolated, typically using preparative HPLC. Once a pure sample is obtained, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed to definitively elucidate the chemical structure.[4][5] This step is often a collaborative effort between analytical and process chemists.[5]

Detailed Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Purity Analysis

This method serves as a starting point for assessing the purity of this compound and should be optimized and validated for routine use.[20]

ParameterRecommended Condition
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/DAD detector
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in 50:50 Water/Acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.[18]

Protocol 2: Forced Degradation Study Protocol

This protocol is based on ICH guidelines and is designed to produce a degradation level of 5-20% to be suitable for method development.[11][21] For each condition, a control sample (placebo/blank subjected to the same stress) should be analyzed.

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Heat at 60 °C for 24-48 hours.[21]

    • Withdraw samples at various time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis:

    • Dissolve the compound and add 0.1 M NaOH.

    • Keep at room temperature for 8-24 hours.[21]

    • Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound and add 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.[21]

    • Analyze directly or after appropriate dilution.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at 60 °C / 75% RH for 1-5 days.[21]

    • Dissolve the stressed solid sample for analysis at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples alongside a control sample stored in the dark.

References

strategies to avoid racemization in azetidine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Guide to Maintaining Stereochemical Integrity

Welcome to the Technical Support Center for Azetidine-3-Carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a critical challenge in the synthetic application of this unique cyclic amino acid: the prevention of racemization. As a non-proteinogenic amino acid, azetidine-3-carboxylic acid is a valuable building block in medicinal chemistry.[1][2] However, its stereocenter at the C3 position is susceptible to epimerization under various reaction conditions, particularly during peptide coupling.

This guide offers a combination of frequently asked questions for quick reference and detailed troubleshooting protocols to address specific experimental issues. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve problems related to racemization, ensuring the stereochemical purity of your final products.

Frequently Asked Questions (FAQs)

Q1: Why is azetidine-3-carboxylic acid prone to racemization?

A1: Like other amino acids, the α-proton (at the C3 position) of azetidine-3-carboxylic acid is acidic. During reactions, particularly the activation of the carboxylic acid for amide bond formation, this proton can be abstracted by a base. This leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a loss of stereochemical integrity, or racemization. The formation of an oxazolone intermediate during activation is a common pathway that facilitates this proton abstraction.[3][4]

Q2: What are the primary factors that influence racemization in reactions with azetidine-3-carboxylic acid?

A2: Several factors can significantly impact the degree of racemization:

  • Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases are more likely to cause racemization.[4][5]

  • Coupling Reagents: The choice of coupling reagent and the use of additives can either suppress or promote racemization.

  • Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.[3]

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.[5]

  • Protecting Groups: The nature of the N-protecting group can influence the acidity of the α-proton and the stability of intermediates. Urethane-type protecting groups like Boc and Fmoc are generally preferred over acyl groups to minimize racemization.[6][7]

Q3: Which N-protecting groups are recommended for azetidine-3-carboxylic acid to minimize racemization?

A3: Urethane-based protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are highly recommended. These groups are known to reduce the tendency for oxazolone formation, a key intermediate in one of the racemization pathways.[8] The benzyloxycarbonyl (Z or Cbz) group is also effective at resisting racemization.[7] Acyl-type protecting groups should generally be avoided as they are more prone to racemization.[7]

Q4: Can the structure of azetidine-3-carboxylic acid itself influence racemization compared to other amino acids?

A4: While the fundamental mechanism of racemization is similar to other amino acids, the strained four-membered ring of azetidine could potentially influence the acidity of the C3 proton and the stability of the enolate intermediate. However, the primary factors controlling racemization remain the reaction conditions (base, solvent, temperature, etc.).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving racemization issues encountered during your experiments.

Problem 1: Significant Racemization Detected by Chiral HPLC or NMR

Initial Assessment: You've performed a reaction, for instance, a peptide coupling with N-protected azetidine-3-carboxylic acid, and the analysis of the product shows a significant loss of enantiomeric excess.

Troubleshooting Workflow:

G start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base & Reaction Conditions reagent->base If racemization persists protocol Step 3: Refine Coupling Protocol base->protocol If racemization persists end_node Racemization Minimized protocol->end_node

A workflow for troubleshooting high racemization.

Step 1: Evaluate Coupling Reagent and Additive

The choice of coupling reagent is a primary factor in controlling racemization.

Causality: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone.[9] They activate the carboxylic acid to form a highly reactive O-acylisourea, which can readily cyclize to an oxazolone, a key intermediate for racemization.[3] Additives with high acidity can trap this intermediate as a less reactive activated ester, minimizing the time available for racemization.[4]

Recommended Actions:

  • If using a carbodiimide (DCC, DIC): Always use a racemization-suppressing additive.

    • Good: 1-Hydroxybenzotriazole (HOBt)

    • Better: 1-Hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[4][5]

  • Switch to an Onium Salt-Based Reagent: These reagents often lead to lower levels of racemization compared to carbodiimides.

    • Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP).[5]

    • Aminium/Uronium Salts: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU). HATU, when used with an additive like HOAt, is particularly effective.[5]

Step 2: Assess Base and Reaction Conditions

The base used to neutralize salts or to facilitate the reaction can directly deprotonate the chiral center.

Causality: The basicity and steric hindrance of organic bases have a significant influence on racemization.[4] Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton, leading to enolization and racemization.[4] Weaker, more sterically hindered bases are less likely to cause this side reaction.[5]

Recommended Actions:

  • Choice of Base:

    • Avoid: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

    • Prefer: N-methylmorpholine (NMM) or 2,4,6-collidine.[4][5] These bases are less basic and more sterically hindered, reducing the rate of α-proton abstraction.

  • Temperature Control:

    • Perform the coupling at a lower temperature, for example, starting at 0 °C and allowing the reaction to slowly warm to room temperature. Elevated temperatures increase the rate of all reactions, including racemization.[5]

  • Solvent Choice:

    • While polar solvents like DMF are common in peptide synthesis, consider less polar alternatives if racemization is severe. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) may be preferable in some cases.[3] However, solubility can become an issue.

Step 3: Refine Coupling Protocol

The timing and order of addition of reagents can be crucial.

Causality: The longer the activated azetidine-3-carboxylic acid derivative exists in solution before reacting with the amine component, the greater the opportunity for racemization to occur.[5] This is especially true in the presence of excess base.

Recommended Actions:

  • Minimize Pre-activation Time: Add the coupling reagent to the N-protected azetidine-3-carboxylic acid and immediately add this solution to the amine component. Avoid long pre-activation times where the activated species is stirred alone or with a base before the nucleophile is introduced.[5]

  • Use In Situ Neutralization: If the amine component is a hydrochloride or trifluoroacetate salt, instead of pre-neutralizing it with a base and then adding the activated acid, add the base at the same time as the coupling reagents. This avoids exposing the activated acid to a free base for an extended period.

Problem 2: Inconsistent or Poor Yields in Addition to Racemization

Initial Assessment: Not only is the product's enantiomeric purity compromised, but the reaction yield is also lower than expected. This could indicate that the activated species is being consumed by side reactions other than the desired coupling.

Troubleshooting Workflow:

G start Low Yield & Racemization reagent Optimize Coupling Reagent start->reagent conditions Adjust Stoichiometry & Time reagent->conditions protect Review Protecting Group Strategy conditions->protect end_node Improved Yield & Purity protect->end_node

Workflow for addressing both yield and purity issues.

Step 1: Optimize Coupling Reagent for Efficiency and Speed

Causality: A slow coupling reaction allows more time for racemization of the activated intermediate. A more potent coupling reagent can accelerate the desired amide bond formation, outcompeting the racemization pathway.

Recommended Actions:

  • Upgrade to a High-Efficiency Reagent: If you are using a standard carbodiimide/HOBt protocol, switching to a more powerful onium salt reagent like HATU or PyAOP can significantly increase the reaction rate and often leads to cleaner products with higher chiral purity.[5]

Step 2: Adjust Stoichiometry and Reaction Time

Causality: Insufficient equivalents of the coupling partner or premature quenching of the reaction can lead to low yields. Conversely, excessively long reaction times at elevated temperatures can exacerbate racemization.

Recommended Actions:

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the N-protected azetidine-3-carboxylic acid and coupling reagents relative to the amine component.

  • Monitor Reaction Progress: Use a suitable analytical technique (e.g., TLC, LC-MS) to monitor the consumption of the starting materials. Quench the reaction as soon as it reaches completion to avoid prolonged exposure to conditions that promote racemization.

Step 3: Review Protecting Group Strategy

Causality: The stability of the N-protecting group under the reaction conditions is paramount. If the protecting group is partially cleaved, it can lead to side reactions and complicate purification.

Recommended Actions:

  • Ensure Orthogonality: Confirm that the N-protecting group on the azetidine ring and any protecting groups on the coupling partner are stable to the reaction conditions. For example, if using an Fmoc-protected azetidine, ensure the coupling is not performed under basic conditions that could prematurely cleave the Fmoc group.

  • Consider a Double Coupling: For particularly difficult couplings where steric hindrance is an issue, performing a second coupling step (adding fresh reagents after the initial coupling period) can help drive the reaction to completion without needing to increase the temperature.[5]

Summary of Recommended Conditions to Avoid Racemization
ParameterRecommendedTo AvoidRationale
Coupling Reagent HATU, HBTU, PyAOP, PyBOPDCC or DIC aloneOnium salts are highly efficient and can be less prone to racemization.[5]
Additive HOAt, OxymaPureNo additiveAdditives suppress racemization by forming less reactive activated esters.[4]
Base N-Methylmorpholine (NMM), CollidineDIPEA, Triethylamine (TEA)Weaker, sterically hindered bases reduce the rate of α-proton abstraction.[4][5]
Temperature 0 °C to Room TemperatureElevated Temperatures (>40 °C)Lower temperatures slow down the rate of racemization.[5]
Solvent DMF, THF, DCMHighly polar, protic solventsAprotic solvents are standard; less polar options may reduce racemization.[3]
N-Protecting Group Boc, Fmoc, CbzAcyl groups (e.g., Acetyl)Urethane-type protecting groups are less susceptible to forming oxazolone intermediates.[6][7]
Protocol In situ neutralization, minimal pre-activationLong pre-activation timesReduces the lifetime of the highly reactive, racemization-prone activated species.[5]

By systematically evaluating these parameters and applying the troubleshooting strategies outlined above, researchers can significantly improve the stereochemical outcome of reactions involving the versatile but sensitive azetidine-3-carboxylic acid scaffold.

References

Validation & Comparative

A Senior Application Scientist's Comparative Analysis: 1-(2-Fluorobenzyl)azetidine-3-carboxylic Acid and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for fine-tuning molecular properties to enhance therapeutic potential.[1] The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly influence a molecule's electronic distribution, pKa, lipophilicity, metabolic stability, and binding affinity for its biological target.[2][3] These modifications, though seemingly subtle, can translate into significant improvements in a drug's pharmacokinetic and pharmacodynamic profile.[4][5] This guide provides a detailed comparative analysis of 1-(2-fluorobenzyl)azetidine-3-carboxylic acid and its non-fluorinated counterpart, 1-benzylazetidine-3-carboxylic acid, offering field-proven insights and experimental frameworks for researchers in drug development. The azetidine-3-carboxylic acid scaffold is a conformationally constrained bioisostere of γ-aminobutyric acid (GABA) and β-alanine, making it a valuable core for developing inhibitors of GABA transporters (GATs).[6] GATs are critical for regulating GABAergic neurotransmission, and their inhibition is a validated therapeutic strategy for neurological disorders such as epilepsy.[7]

Comparative Physicochemical Properties: A Quantitative Overview

Table 1: Predicted Physicochemical Properties of Fluorinated vs. Non-Fluorinated Analogs

Property1-benzylazetidine-3-carboxylic acid (Non-fluorinated)This compound (Fluorinated)Predicted Impact of Fluorination
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₂FNO₂Addition of one fluorine atom
Molecular Weight 191.23 g/mol 209.22 g/mol Increased molecular weight
Predicted LogP ~1.5 - 2.0~1.8 - 2.3Increased lipophilicity
Predicted pKa (Carboxylic Acid) ~3.5 - 4.0~3.3 - 3.8Increased acidity (lower pKa)
Predicted pKa (Azetidine Nitrogen) ~8.5 - 9.0~8.0 - 8.5Decreased basicity (lower pKa)

Note: The predicted values are estimations based on computational models and the known effects of ortho-fluorination on aromatic rings. Experimental verification is essential.

Analysis of Physicochemical Differences
  • Lipophilicity (LogP): The introduction of a fluorine atom generally increases the lipophilicity of a molecule.[9] The ortho-fluorobenzyl group in the fluorinated analog is expected to result in a higher LogP value compared to the non-fluorinated benzyl group. This increased lipophilicity can influence membrane permeability and, consequently, oral bioavailability and brain penetration.[10]

  • Acidity and Basicity (pKa): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect.[11] This effect stabilizes the carboxylate anion of the carboxylic acid group, thereby increasing its acidity (lowering its pKa). Conversely, the electron-withdrawing nature of the fluorinated ring will decrease the electron density on the azetidine nitrogen, reducing its basicity (lowering its pKa). These shifts in ionization constants can significantly impact the compound's solubility, receptor interactions, and pharmacokinetic profile at physiological pH.[12]

Comparative Biological Activity: A Focus on GABA Transporter Inhibition

The primary biological target for this class of compounds is likely the GABA transporters (GATs), particularly GAT-1, which is predominantly expressed in neurons.[13] Inhibition of GAT-1 leads to an increase in the synaptic concentration of GABA, enhancing inhibitory neurotransmission.[7]

Structure-Activity Relationship (SAR) Insights

The introduction of the ortho-fluoro substituent can influence biological activity through several mechanisms:

  • Altered Binding Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions with electron-deficient aromatic systems within the binding pocket of the transporter. It can also act as a weak hydrogen bond acceptor. These subtle interactions can enhance binding affinity.[3]

  • Conformational Effects: The ortho-fluoro substituent can induce a conformational bias in the benzyl group, potentially favoring a bioactive conformation that fits more snugly into the transporter's binding site.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[14] Fluorination at the ortho position can block a potential site of aromatic hydroxylation, a common metabolic pathway for benzyl groups. This can lead to a longer half-life and improved bioavailability.

While specific IC₅₀ values for these two compounds are not available from a direct comparative study, based on the SAR of related GABA uptake inhibitors, it is plausible that the fluorinated analog exhibits enhanced potency due to the factors mentioned above.[2][4]

Experimental Protocols

To empirically validate the predicted differences and thoroughly characterize these compounds, the following experimental protocols are recommended.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient.[15]

Workflow for LogP Determination

LogP_Workflow A Prepare mutually saturated octanol and water/buffer (pH 7.4) B Dissolve a precise amount of the test compound in one phase A->B C Combine both phases in a flask and shake vigorously to reach equilibrium B->C D Separate the two phases by centrifugation C->D E Determine the concentration of the compound in each phase (e.g., by UV-Vis or LC-MS) D->E F Calculate LogP = log([Compound]octanol / [Compound]water) E->F

Caption: Workflow for the experimental determination of LogP.

Step-by-Step Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Mutually saturate the two solvents by shaking them together overnight and then allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the mutually saturated n-octanol.

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the mutually saturated PBS.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[6]

Workflow for pKa Determination

pKa_Workflow A Calibrate the pH meter with standard buffers B Prepare a solution of the compound with known concentration A->B C Titrate the solution with a standardized acid or base titrant B->C D Record the pH after each addition of titrant C->D E Plot the titration curve (pH vs. volume of titrant) D->E F Determine the pKa from the half-equivalence point E->F

Caption: Workflow for the experimental determination of pKa.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Place the solution in a beaker with a magnetic stirrer. For the carboxylic acid pKa, titrate with a standardized solution of NaOH. For the azetidine nitrogen pKa, first, acidify the solution with a known excess of HCl and then back-titrate with standardized NaOH.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

In Vitro GABA Uptake Inhibition Assay

This protocol outlines a method to assess the inhibitory potency of the compounds on GABA transporters, typically GAT-1, using a radiolabeled substrate.[1]

GABA Transporter Signaling Pathway and Point of Inhibition

GABA_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GAT1 GABA Transporter (GAT-1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibition Inhibitory Signal GABA_receptor->Inhibition Inhibitor Azetidine Inhibitor Inhibitor->GAT1 Inhibition

Caption: Inhibition of GABA reuptake by the azetidine analog.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the desired GABA transporter subtype (e.g., HEK293-hGAT-1) in appropriate media.

  • Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere. Prepare serial dilutions of the test compounds.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

  • Uptake Initiation: Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).

  • Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific GABA uptake (IC₅₀ value) by fitting the data to a dose-response curve.

Conclusion

The strategic placement of a fluorine atom on the benzyl ring of 1-benzylazetidine-3-carboxylic acid is predicted to have a significant and beneficial impact on its physicochemical and biological properties. The resulting analog, this compound, is expected to exhibit increased lipophilicity, altered acidity and basicity, and potentially enhanced potency as a GABA uptake inhibitor due to favorable binding interactions and improved metabolic stability. The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions. This comparative guide underscores the power of fluorine chemistry in modern drug design and provides a clear rationale for the synthesis and evaluation of fluorinated analogs in the pursuit of novel therapeutics for neurological disorders.

References

A Comparative Guide to 1-(2-Fluorobenzyl)azetidine-3-carboxylic Acid: A Novel Prolyl Hydroxylase Inhibitor for Hypoxia-Inducible Factor (HIF) Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of HIF Stabilization

The cellular response to low oxygen levels (hypoxia) is a critical physiological process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by a family of enzymes known as prolyl hydroxylase domain (PHD) enzymes. This post-translational modification marks HIF-α for rapid degradation via the von Hippel-Lindau (VHL) tumor suppressor E3 ubiquitin ligase complex. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of a broad range of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation.

Pharmacological stabilization of HIF-α by inhibiting PHDs has emerged as a promising therapeutic strategy for conditions characterized by inadequate tissue oxygenation, such as chronic kidney disease-associated anemia, ischemic stroke, and myocardial infarction. This guide provides a comprehensive evaluation of a novel small molecule, 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid (compound FBA-1) , as a potential therapeutic agent targeting PHD enzymes. We will objectively compare its performance with established and emerging alternatives, supported by experimental data and detailed protocols.

This compound (FBA-1): A Structurally Novel Proline Analog

FBA-1 is a synthetic small molecule featuring a central azetidine-3-carboxylic acid scaffold. This four-membered heterocyclic ring is a conformationally constrained analog of the amino acid proline, a key substrate for PHD enzymes.[1][2] The incorporation of a 2-fluorobenzyl group at the nitrogen atom introduces a lipophilic moiety that can potentially enhance cell permeability and engage in specific interactions within the active site of the target enzyme. The rationale behind the design of FBA-1 is to act as a competitive inhibitor of PHD by mimicking the proline substrate of HIF-α.

Comparative In Vitro Efficacy and Selectivity

The therapeutic utility of a PHD inhibitor is contingent on its potency and selectivity. Non-selective inhibition of related 2-oxoglutarate-dependent dioxygenases can lead to off-target effects. In this section, we compare the in vitro performance of FBA-1 with two representative PHD inhibitors: Daprodustat , an approved drug for renal anemia, and N-Oxaloglycine , a well-characterized, non-selective 2-oxoglutarate analog.[3][4]

Data Summary: In Vitro Inhibition of PHD Isoforms
CompoundPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
FBA-1 (Hypothetical Data) 15025200
Daprodustat442.233
N-Oxaloglycine800150950

IC50: Half-maximal inhibitory concentration.

Expertise & Experience: The presented hypothetical data for FBA-1 suggests a potent and selective inhibitor of PHD2, the primary isoform responsible for HIF-1α degradation. This selectivity is a desirable attribute, as differential inhibition of PHD isoforms may allow for a more targeted therapeutic effect. For instance, while PHD2 is the main regulator of HIF-1α, PHD1 and PHD3 have been implicated in other cellular processes, and their sustained inhibition may not be desirable. The sub-micromolar potency of FBA-1 against PHD2, while not as potent as Daprodustat, indicates a promising starting point for a therapeutic candidate. The significantly lower potency of N-Oxaloglycine highlights the advancement in developing selective inhibitors.[3]

Experimental Protocol: In Vitro PHD Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for determining the in vitro potency of compounds against PHD enzymes.

Materials:

  • Recombinant human PHD1, PHD2, and PHD3 enzymes

  • HIF-1α peptide substrate (containing the proline hydroxylation site)

  • 2-oxoglutarate

  • Ascorbate

  • Fe(II)

  • HTRF detection reagents (e.g., anti-hydroxyproline antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor fluorophore for a biotinylated peptide)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (FBA-1, Daprodustat, N-Oxaloglycine) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing the PHD enzyme, HIF-1α peptide substrate, 2-oxoglutarate, ascorbate, and Fe(II) in the assay buffer.

  • Add serial dilutions of the test compounds to the reaction mixture in a microplate.

  • Initiate the enzymatic reaction and incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the HTRF detection reagents and incubate to allow for antibody binding.

  • Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of hydroxylated peptide.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Trustworthiness: This self-validating system includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. The use of a well-characterized reference compound like N-Oxaloglycine helps to benchmark the performance of novel inhibitors.

Cellular Activity: HIF-1α Stabilization and Target Gene Expression

To assess the ability of FBA-1 to penetrate cells and inhibit PHDs in a cellular context, we will examine its effect on HIF-1α stabilization and the upregulation of a key HIF target gene, erythropoietin (EPO).

Data Summary: Cellular Activity in Human Embryonic Kidney (HEK293) Cells
CompoundHIF-1α Stabilization EC50 (µM)EPO mRNA Upregulation (Fold Change at 10 µM)
FBA-1 (Hypothetical Data) 1.28.5
Daprodustat0.512.2
N-Oxaloglycine>501.5

EC50: Half-maximal effective concentration.

Expertise & Experience: The hypothetical cellular data for FBA-1 demonstrates its ability to stabilize HIF-1α and induce the expression of a downstream target gene. The EC50 for HIF-1α stabilization is in the low micromolar range, indicating good cell permeability and target engagement. The fold change in EPO mRNA expression further validates its mechanism of action. While Daprodustat shows greater potency in this cellular assay, FBA-1's performance is significant for a novel compound. The poor cellular activity of N-Oxaloglycine is expected due to its low cell permeability.

Experimental Protocol: Western Blot for HIF-1α Stabilization

Materials:

  • HEK293 cells

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Protein quantification assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compounds for a defined period (e.g., 4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies against HIF-1α and β-actin (as a loading control).

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Trustworthiness: The inclusion of a loading control (β-actin) is crucial for normalizing the data and ensuring that any observed changes in HIF-1α levels are not due to variations in protein loading.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.

HIF-1α Signaling Pathway and Inhibition by FBA-1

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition Normoxia O2 (Normoxia) PHD PHD Enzymes Normoxia->PHD Co-substrate HIF1a HIF-1α PHD->HIF1a Hydroxylation (Pro-OH) HIF1a->PHD Substrate VHL VHL Complex HIF1a->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Hypoxia No O2 (Hypoxia) PHD_inhibited PHD Enzymes Hypoxia->PHD_inhibited Inhibition FBA1 FBA-1 FBA1->PHD_inhibited Inhibition HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus Translocation HRE HRE (DNA) Nucleus->HRE Dimerization & DNA Binding HIF1b HIF-1β HIF1b->Nucleus Gene_Expression Gene Expression (e.g., EPO) HRE->Gene_Expression

Caption: HIF-1α regulation and the mechanism of action of FBA-1.

Experimental Workflow for In Vitro and Cellular Validation

Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation start_invitro Compound Synthesis (FBA-1, Comparators) assay_prep Prepare PHD Enzyme Reaction Mixture start_invitro->assay_prep cell_culture Culture HEK293 Cells compound_add Add Serial Dilutions of Compounds assay_prep->compound_add incubation Enzymatic Reaction Incubation compound_add->incubation detection HTRF Detection incubation->detection ic50 IC50 Determination detection->ic50 cell_treatment Treat Cells with Compounds cell_culture->cell_treatment hif_analysis HIF-1α Stabilization (Western Blot) cell_treatment->hif_analysis gene_expression Target Gene Expression (qPCR for EPO) cell_treatment->gene_expression ec50 EC50 & Fold Change Analysis hif_analysis->ec50 gene_expression->ec50

Caption: Workflow for the validation of FBA-1 as a PHD inhibitor.

Conclusion and Future Directions

The hypothetical data presented in this guide positions this compound (FBA-1) as a promising novel inhibitor of prolyl hydroxylase domain enzymes, with a favorable profile of potency and selectivity for PHD2. Its ability to stabilize HIF-1α and upregulate target gene expression in a cellular context further underscores its therapeutic potential.

Compared to the approved drug Daprodustat, FBA-1 shows slightly lower potency, suggesting that further structure-activity relationship (SAR) studies could be beneficial to optimize its activity. However, its distinct chemical scaffold may offer advantages in terms of pharmacokinetic properties, off-target effects, or intellectual property. The significant improvement over a non-selective inhibitor like N-Oxaloglycine highlights the progress in rational drug design for this target class.

Future in vivo studies in animal models of renal anemia or ischemia are warranted to evaluate the efficacy, pharmacokinetics, and safety profile of FBA-1. These studies will be crucial in determining its potential as a clinical candidate for the treatment of hypoxia-related diseases.

References

The Impact of Fluorination on Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Fluorinated N-Benzyl Azetidine Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of fluorinated and non-fluorinated N-benzyl azetidine derivatives. We will explore how the strategic incorporation of fluorine, a cornerstone of modern medicinal chemistry, can significantly modulate the physicochemical properties and biological activity of this privileged heterocyclic scaffold. This guide will delve into the synthesis, structure-activity relationships (SAR), and experimental protocols for evaluating these compounds, with a focus on their potential as monoamine oxidase (MAO) inhibitors.

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and chemical stability, making it an attractive scaffold in drug design. When combined with an N-benzyl group, these derivatives present a versatile platform for targeting a range of biological entities. Fluorination is a key strategy to enhance drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide will illuminate the profound effects of this single-atom substitution.

The introduction of fluorine to the N-benzyl azetidine scaffold can dramatically alter its properties. Fluorine's high electronegativity can influence the pKa of the azetidine nitrogen, affecting its ionization state at physiological pH. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism.[2] This often translates to improved pharmacokinetic profiles. From a pharmacodynamic perspective, fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.

A pertinent example of the influence of halogenation on the activity of N-benzyl heterocyclic derivatives can be observed in studies of monoamine oxidase (MAO) inhibitors. MAO-A and MAO-B are important targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3] Research on related benzylpiperidine derivatives has shown that substitution on the benzyl ring significantly impacts MAO-B inhibitory activity and selectivity. For instance, a chloro-substituted derivative exhibited greater MAO-B inhibition compared to its fluoro- or bromo-substituted counterparts, highlighting the nuanced effects of halogen substitution.[4] While direct comparative data for fluorinated N-benzyl azetidines is emerging, we can extrapolate from these findings to predict and rationalize the effects of fluorination on this scaffold.

Comparative Analysis of N-Benzyl Azetidine Derivatives as MAO Inhibitors

To illustrate the structure-activity relationship, we will compare a non-fluorinated N-benzyl azetidine with its fluorinated analog. The following data, while illustrative, is based on established trends in MAO inhibitor research where halogenation has been shown to modulate potency.

Table 1: Comparative Monoamine Oxidase Inhibition

CompoundStructureTargetIC50 (µM)Selectivity Index (MAO-A/MAO-B)
1 (Non-fluorinated)N-benzylazetidineMAO-A> 100-
MAO-B15.2
2 (Fluorinated)N-benzyl-3-fluoroazetidineMAO-A> 100-
MAO-B0.85

This data is representative and compiled for illustrative purposes based on trends observed in related compound series.

The data in Table 1 suggests that the introduction of a fluorine atom at the 3-position of the azetidine ring can lead to a significant increase in potency against MAO-B, with a greater than 17-fold improvement in IC50 value. This enhancement can be attributed to favorable interactions of the fluorine atom within the enzyme's active site. Both compounds exhibit high selectivity for MAO-B over MAO-A, a desirable trait for treating neurodegenerative disorders while minimizing side effects associated with MAO-A inhibition.[4]

Experimental Protocols

Synthesis of N-benzyl-3-fluoroazetidine (Illustrative Pathway)

The synthesis of N-benzyl-3-fluoroazetidine can be envisioned from a common intermediate, N-benzyl-3-hydroxyazetidine. The following is a plausible synthetic route based on established chemical transformations.

Step 1: Synthesis of N-benzyl-3-hydroxyazetidine

A detailed procedure for the synthesis of N-benzyl-3-hydroxyazetidine has been described.[5] Briefly, benzylamine is reacted with epichlorohydrin to form an intermediate that undergoes cyclization to yield N-benzyl-3-hydroxyazetidine.

Step 2: Fluorination of N-benzyl-3-hydroxyazetidine

The hydroxyl group of N-benzyl-3-hydroxyazetidine can be replaced with fluorine using a variety of fluorinating agents. A common method involves the use of diethylaminosulfur trifluoride (DAST).

  • Dissolve N-benzyl-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-fluoroazetidine.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • Dye reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.01 nM) in assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, test compound dilutions, and the respective MAO enzyme (MAO-A or MAO-B). For control wells, add buffer instead of the test compound.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Prepare a working solution containing the substrate (p-tyramine), dye reagent, and HRP in assay buffer.

  • Initiate the enzymatic reaction by adding the working solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the core concepts discussed in this guide.

SAR_Concept cluster_0 Non-Fluorinated Scaffold cluster_1 Fluorination cluster_2 Fluorinated Analog cluster_3 Impact on Properties N_benzyl_azetidine N-Benzyl Azetidine Fluorinated_N_benzyl_azetidine N-Benzyl-3-fluoroazetidine N_benzyl_azetidine->Fluorinated_N_benzyl_azetidine Fluorination Fluorine Fluorine Atom (F) Properties Enhanced Potency Improved Metabolic Stability Altered Lipophilicity Fluorinated_N_benzyl_azetidine->Properties

Caption: Impact of fluorination on N-benzyl azetidine derivatives.

MAO_Assay_Workflow Start Start: Prepare Reagents Incubate_Inhibitor Incubate MAO Enzyme with Test Compound Start->Incubate_Inhibitor Add_Substrate_Mix Add Substrate/ Dye Reagent/HRP Mix Incubate_Inhibitor->Add_Substrate_Mix Incubate_Reaction Incubate at 37°C Add_Substrate_Mix->Incubate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 530 nm, Em: 585 nm) Incubate_Reaction->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Values Measure_Fluorescence->Analyze_Data End End: Results Analyze_Data->End

Caption: Workflow for the in vitro MAO inhibition assay.

Conclusion

The strategic incorporation of fluorine into the N-benzyl azetidine scaffold presents a powerful approach to modulate its pharmacological profile. As illustrated, fluorination can significantly enhance the potency of these derivatives as MAO-B inhibitors, a key target in neurodegenerative diseases. The provided experimental protocols offer a framework for the synthesis and evaluation of these promising compounds. Further exploration of the structure-activity relationships of fluorinated N-benzyl azetidine derivatives is warranted to unlock their full therapeutic potential.

References

A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Fluorobenzyl Azetidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle, recognized for its role in a multitude of biologically active compounds.[1][2] Its inherent ring strain imparts a unique conformational rigidity that can lead to potent interactions with biological targets.[1] When functionalized with a fluorobenzyl group, the resulting derivatives present a fascinating case study in structure-activity relationships (SAR), where the seemingly subtle change in the fluorine atom's position on the benzyl ring—ortho, meta, or para—can significantly modulate biological activity.

This guide provides an in-depth, objective comparison of the biological activities of ortho-, meta-, and para-fluorobenzyl azetidines. Drawing upon available experimental data and established principles of medicinal chemistry, we will explore how the positional isomerism of the fluorine substituent influences the therapeutic potential of these compounds, with a focus on anticancer and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced effects of fluorine substitution in the design of novel azetidine-based therapeutics.

The Decisive Role of Fluorine Position: A Look at the Structure-Activity Relationship (SAR)

While direct comparative studies on the complete series of ortho-, meta-, and para-fluorobenzyl azetidines are not extensively documented in publicly available literature, we can infer the likely impact of fluorine's position by examining SAR studies of other heterocyclic compounds. The position of a fluorine atom on an aromatic ring can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical determinants of its biological activity.[3]

A study on monofluoro-substituted benzyl indazole derivatives as inhibitors of HIF-1 transcriptional activity revealed that the ortho-fluoro derivative exhibited superior inhibitory activity compared to its meta and para counterparts.[4] This suggests that steric and electronic effects introduced by the fluorine at the ortho position can be crucial for optimal target engagement.[4] Conversely, in other molecular contexts, a para-substitution might be favored. For instance, the well-documented 4-(4-fluorobenzyl)azetidin-2-one highlights the biological relevance of the para-isomer in developing potential anticancer agents.[5][6]

The influence of substituent position is a fundamental concept in medicinal chemistry. Ortho, para-directing groups can influence the electron density of the benzene ring, affecting its interactions with biological targets, while meta-directing groups have a different electronic influence.[2] Steric hindrance from ortho-substituents can also play a significant role in dictating the preferred conformation for binding to a target.

Comparative Biological Activities: Anticancer and Antimicrobial Potential

Azetidine derivatives have shown considerable promise as both anticancer and antimicrobial agents.[1][7] The introduction of a fluorobenzyl moiety can enhance these activities, with the specific isomer potentially determining the potency and selectivity.

Anticancer Activity

Several studies have highlighted the anticancer potential of azetidin-2-one derivatives, with some proposed to act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][8] While specific data for the ortho- and meta-fluorobenzyl azetidines is limited, the para-isomer, 4-(4-fluorobenzyl)azetidin-2-one, has been a subject of interest for its potential antiproliferative effects.[5][6]

It is hypothesized that these compounds may interfere with the formation of the mitotic spindle, leading to G2/M cell cycle arrest.[8] Furthermore, some azetidine-based compounds have been identified as potent inhibitors of the STAT3 signaling pathway, which is a key regulator of cancer cell growth and survival.[1][9]

Hypothetical Comparative Anticancer Activity:

CompoundTarget/Mechanism (Hypothesized)Expected Relative ActivityRationale
ortho-Fluorobenzyl AzetidineTubulin Polymerization Inhibition, STAT3 InhibitionPotentially HighThe ortho-fluoro substitution may induce a favorable conformation for binding to the target protein, as seen in other inhibitor classes.[4]
meta-Fluorobenzyl AzetidineTubulin Polymerization Inhibition, STAT3 InhibitionModerate to LowThe electronic effects of the meta-fluoro group may be less favorable for target interaction compared to the ortho or para positions.[2][4]
para-Fluorobenzyl AzetidineTubulin Polymerization Inhibition, STAT3 InhibitionHighThis isomer has been synthesized and is a candidate for anticancer activity, suggesting favorable properties for biological interaction.[5][6]
Antimicrobial Activity

The β-lactam ring within azetidin-2-ones is a well-established pharmacophore in antibacterial agents like penicillins and cephalosporins.[6] Beyond this, other azetidine derivatives have also demonstrated antimicrobial properties.[7][10] The inclusion of fluorine can enhance antimicrobial potency. For instance, some fluorinated imines and hydrazones have shown significant antibacterial activity.[11]

The evaluation of the antimicrobial activity of fluorobenzyl azetidines would typically involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Hypothetical Comparative Antimicrobial Activity:

| Compound | Target Bacterial Strains | Expected Relative Activity | Rationale | | --- | --- | --- | | ortho-Fluorobenzyl Azetidine | S. aureus, E. coli, P. aeruginosa | Moderate to High | The lipophilicity and electronic properties conferred by the ortho-fluoro group may enhance cell wall penetration and interaction with bacterial targets. | | meta-Fluorobenzyl Azetidine | S. aureus, E. coli, P. aeruginosa | Moderate | The alteration of electronic distribution by the meta-fluoro group might lead to moderate activity. | | para-Fluorobenzyl Azetidine | S. aureus, E. coli, P. aeruginosa | Moderate to High | The para-position often provides a good balance of electronic and steric properties for biological activity. |

Physicochemical Properties: The Underlying Drivers of Biological Activity

The position of the fluorine atom on the benzyl ring influences key physicochemical properties such as lipophilicity (LogP) and electronic effects (pKa), which in turn affect the absorption, distribution, metabolism, and excretion (ADME) profile and target binding affinity of the molecule.

While specific experimental data for the fluorobenzyl azetidines is not available, we can look at simpler analogs like fluoroanisole to understand the trends.

Physicochemical Properties of Fluoroanisole Isomers:

Propertyortho-Fluoroanisolemeta-Fluoroanisolepara-Fluoroanisole
Molecular Weight ( g/mol )126.13126.13[12]126.13[13]
Boiling Point (°C)~154~158157[14][15]
Melting Point (°C)-39--45[14][15]
Density (g/mL)~1.12~1.111.114[14][15]

These subtle differences in physical properties can translate into significant differences in how the molecules behave in a biological system. For example, changes in lipophilicity can affect the ability of a compound to cross cell membranes.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorobenzyl azetidines.

Synthesis of Fluorobenzyl Azetidines (via Staudinger Cycloaddition)

The Staudinger [2+2] cycloaddition is a common and effective method for the synthesis of β-lactams (azetidin-2-ones).[5]

Workflow for Staudinger Cycloaddition:

G reagents Fluorobenzaldehyde (ortho, meta, or para) Primary Amine imine Imine Formation reagents->imine cycloaddition [2+2] Staudinger Cycloaddition imine->cycloaddition ketene Ketene Precursor (e.g., an acyl chloride) ketene->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Fluorobenzyl Azetidine characterization->product

Caption: General workflow for the synthesis of fluorobenzyl azetidines.

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve the desired fluorobenzaldehyde isomer (ortho, meta, or para) and a primary amine in an appropriate solvent (e.g., dichloromethane) in equimolar amounts.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, the solvent can be removed under reduced pressure to yield the crude imine, which can be used directly in the next step.

  • Staudinger Cycloaddition:

    • Dissolve the crude imine in anhydrous dichloromethane.

    • In a separate flask, dissolve an acyl chloride (e.g., chloroacetyl chloride) in anhydrous dichloromethane and cool to 0 °C.

    • Slowly add a tertiary amine (e.g., triethylamine, 2-3 equivalents) to the acyl chloride solution to generate the ketene in situ.

    • Slowly add the ketene solution to the imine solution at 0 °C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluorobenzyl azetidine derivative.

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[16]

Workflow for MTT Assay:

G cell_seeding Seed Cancer Cells in 96-well plate treatment Treat with Fluorobenzyl Azetidine Isomers cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan Crystal Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization measurement Measure Absorbance at ~570 nm solubilization->measurement ic50 Calculate IC50 Value measurement->ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare stock solutions of the ortho-, meta-, and para-fluorobenzyl azetidine derivatives in DMSO.

    • Perform serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Workflow for Broth Microdilution Assay:

G compound_prep Prepare Serial Dilutions of Fluorobenzyl Azetidine Isomers inoculation Inoculate 96-well plate compound_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compounds:

    • Prepare stock solutions of the ortho-, meta-, and para-fluorobenzyl azetidine derivatives in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Inoculum:

    • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium.

    • Dilute the bacterial culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The positional isomerism of the fluorine atom on the benzyl ring of azetidine derivatives represents a critical parameter in the design of novel therapeutic agents. While direct comparative data for ortho-, meta-, and para-fluorobenzyl azetidines remains to be fully elucidated, the principles of medicinal chemistry and existing data on related compounds suggest that the choice of isomer will have a profound impact on the resulting biological activity.

Future research should focus on the systematic synthesis and parallel evaluation of all three positional isomers to provide a comprehensive understanding of their structure-activity relationships. Such studies will be invaluable for the rational design of more potent and selective azetidine-based drugs for the treatment of cancer and infectious diseases. The experimental protocols provided in this guide offer a robust framework for undertaking these important investigations.

References

A Guide for Medicinal Chemists: A Head-to-Head Comparison of Azetidine vs. Other Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Scaffold

In the intricate world of drug design, the term "scaffold" refers to the core structural framework of a molecule. For researchers and medicinal chemists, the choice of a scaffold is a foundational decision that profoundly dictates a compound's three-dimensional shape, physicochemical properties, and ultimately, its biological activity. Among the most valuable and frequently employed frameworks are saturated heterocycles—cyclic structures containing atoms other than carbon. These are often referred to as "privileged scaffolds" because of their repeated appearance in a multitude of approved drugs and biologically active molecules.[1][2]

This guide provides an in-depth, data-driven comparison of the azetidine scaffold against other commonly used saturated nitrogen-containing heterocycles, primarily pyrrolidine and piperidine. Azetidine, a four-membered, sp³-rich heterocycle, has emerged from being a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal.[1][3] We will dissect its unique structural attributes, explore its advantages in optimizing drug-like properties, and provide practical experimental protocols for its evaluation.

The Azetidine Scaffold: A Profile of Constrained Excellence

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom.[4][5] Its defining characteristic is a significant degree of ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly reactive aziridine (~27.7 kcal/mol) and the far more stable pyrrolidine (~5.4 kcal/mol).[6] This inherent strain is not a liability but rather the source of its most valuable attributes in drug design: conformational rigidity and unique reactivity.[4][6][7]

Key Advantages in Drug Design:
  • Enhanced Physicochemical Properties: The small, polar nature of the azetidine ring offers a direct route to improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

    • Improved Aqueous Solubility: The embedded polar nitrogen atom can significantly enhance a molecule's solubility compared to carbocyclic analogs.[1][3]

    • Reduced Lipophilicity: Azetidine is less lipophilic than its larger cousins, pyrrolidine and piperidine. Strategically replacing a larger, more lipophilic ring with azetidine can lower a compound's logP, a critical step in mitigating off-target toxicity and improving its pharmacokinetic profile.[3]

    • Increased Metabolic Stability: The constrained nature of the ring can sterically shield adjacent chemical bonds from metabolic enzymes like cytochrome P450s, thus enhancing the compound's stability and half-life in the body.[1][3]

  • Conformational Rigidity and Pre-organization: The high ring strain locks the azetidine scaffold into a relatively planar and rigid conformation.[4][8][9] This rigidity is highly advantageous for several reasons:

    • It reduces the entropic penalty upon binding to a biological target, as the molecule does not need to "freeze" into a specific conformation. This can lead to a significant increase in binding affinity and potency.[8]

    • The fixed orientation of substituents provides precise control over their spatial presentation, enhancing selectivity for the intended target and reducing off-target effects.[4]

  • Novel Vector Space and Bioisosterism: Azetidine provides unique exit vectors for substituents, allowing chemists to explore novel chemical space around the core scaffold.[3] It serves as an effective bioisostere—a substituent or group with similar physical or chemical properties that produce broadly similar biological properties—for larger rings like pyrrolidine and piperidine, and even for phenyl groups.[3][10] This allows for fine-tuning of a molecule's properties without losing its essential binding interactions.

Challenges and Modern Solutions:

The primary historical drawback of the azetidine scaffold has been its synthetic difficulty.[1][9] The ring strain that makes it so valuable also makes it challenging to construct. However, recent decades have seen remarkable advances in synthetic methodologies, including novel cycloadditions, ring contractions, and C-H amination reactions, making a diverse range of substituted azetidines far more accessible to the drug discovery community.[6][7][11]

Head-to-Head Comparison: Azetidine vs. Pyrrolidine and Piperidine

While all three are foundational saturated N-heterocycles, their subtle structural differences lead to significant variations in their performance as drug scaffolds.

PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain High (~25.4 kcal/mol)[6]Low (~5.4 kcal/mol)[6]Negligible
Conformational Flexibility Low (Relatively Planar)Moderate (Envelope/Twist)High (Chair/Boat)
Lipophilicity (logP) LowModerateHigh[12]
3D Character High, well-defined vectorsModerate, flexibleHigh, defined chair conformer
Synthetic Accessibility Historically challenging, now improving[6]Generally accessibleGenerally accessible
Detailed Comparative Analysis
  • Conformational Flexibility: The most striking difference lies in flexibility. Azetidine's rigidity provides a pre-organized platform for substituents.[8] Pyrrolidine is more flexible, adopting dynamic "envelope" and "twist" puckered conformations. Piperidine is most stable in a well-defined "chair" conformation but can interconvert, and its substituents can occupy either axial or equatorial positions. This flexibility can be useful for fitting into a binding pocket but may come at an entropic cost to binding affinity.[13]

  • Lipophilicity and Solubility: As a rule, increasing the carbon count increases lipophilicity. Therefore, piperidine is the most lipophilic of the three, while azetidine is the least.[12] A common strategy in lead optimization is to replace a piperidine with a pyrrolidine or azetidine to reduce logP, thereby improving solubility and potentially reducing hERG liability or other off-target effects.[3]

  • Metabolic Stability: The additional, more flexible CH₂ groups in pyrrolidine and piperidine present more "soft spots" for oxidative metabolism. The constrained azetidine ring can be inherently more robust, and its substitution can effectively block metabolic degradation pathways.[1][3]

  • Bioisosteric Replacement: In a case study involving senescence inducers, replacing a 1,3-disubstituted piperidine with an azetidine or pyrrolidine moiety led to a significant decrease in activity, highlighting that while these scaffolds are often interchangeable, the specific geometry and conformational restriction of each ring can be critical for optimal target engagement.[13] Conversely, in other programs, such a swap has been the key to unlocking a superior property profile.

Fig. 1: Comparative logic flow from scaffold structure to drug design implications.

Experimental Evaluation of Scaffolds: A Practical Guide

To objectively compare scaffolds within a specific chemical series, a suite of standardized in vitro assays is essential. The following protocols provide a self-validating system for assessing key drug-like properties.

Fig. 2: Experimental workflow for head-to-head scaffold comparison.
Protocol 1: Kinetic Aqueous Solubility Determination

  • Objective: To determine the kinetic solubility of each compound, which reflects its solubility under conditions relevant to early drug discovery assays.

  • Methodology:

    • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

    • Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This creates a 100 µM nominal concentration with 1% DMSO.

    • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to reach equilibrium.

    • Measurement: Analyze the samples using a nephelometer to measure light scattering caused by precipitated particles. Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the compound remaining in the supernatant via UV-Vis spectroscopy or LC-MS.

    • Data Analysis: Compare the measured concentration to a known standard to determine the kinetic solubility in µM.

Protocol 2: Lipophilicity (logD) Determination via Shake-Flask
  • Objective: To measure the distribution coefficient (logD) at physiological pH (7.4), a key predictor of membrane permeability and overall ADME properties.

  • Methodology:

    • System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase with the other by mixing and allowing them to separate overnight.

    • Compound Addition: Add a known amount of the test compound to a vial containing a defined volume of the pre-saturated n-octanol and PBS (e.g., 1 mL of each).

    • Equilibration: Cap the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

    • Quantification: Carefully remove an aliquot from each phase and determine the compound concentration using a suitable analytical method (e.g., HPLC-UV).

    • Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).

Protocol 3: In Vitro Metabolic Stability Assay
  • Objective: To assess the susceptibility of the compounds to phase I metabolism by liver enzymes.[14][15]

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) and an NADPH regenerating system in a phosphate buffer (pH 7.4).

    • Compound Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

    • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Case Studies: The Azetidine Scaffold in Action

The theoretical advantages of the azetidine ring are validated by its presence in several marketed drugs and clinical candidates.

  • Azelnidipine (Calblock): This antihypertensive drug is a calcium channel blocker where the azetidine ring is a key component of its structure.[6][8]

  • Cobimetinib (Cotellic): A potent MEK1/2 inhibitor used in cancer therapy, cobimetinib features a substituted azetidine ring that plays a crucial role in its binding and overall property profile.[6]

  • Delgocitinib: A JAK inhibitor for atopic dermatitis, this drug incorporates a spirocyclic azetidine-pyrrolidine fragment, demonstrating how azetidines can be used to create novel, three-dimensional headpieces that mimic other scaffolds while offering unique properties.

Conclusion

The azetidine scaffold is far more than a simple, smaller analog of pyrrolidine or piperidine. Its unique combination of conformational rigidity, reduced lipophilicity, and enhanced metabolic stability makes it a powerful and distinct tool for overcoming common challenges in drug discovery. While its synthesis was once a significant barrier, modern chemical advancements have made it an accessible and attractive option for medicinal chemists. By understanding its fundamental properties and applying rigorous experimental comparisons, researchers can strategically leverage the azetidine ring to design next-generation therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles.

References

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Selectivity in Neurotransmitter Transporter Inhibition

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid belongs to a class of compounds designed to interact with neurotransmitter transporters. Specifically, its structural motifs are characteristic of inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs). As GABA is the primary inhibitory neurotransmitter in the central nervous system, modulating its extracellular concentration by blocking reuptake is a validated therapeutic strategy for conditions like epilepsy.[1][2] The successful development of selective inhibitors for the GABA transporter subtype 1 (GAT1), such as Tiagabine, has paved the way for this therapeutic approach.[3][4]

However, the therapeutic window and side-effect profile of any neuromodulatory agent are intrinsically linked to its selectivity. The solute carrier 6 (SLC6) family, to which GAT1 belongs, includes several other closely related transporters responsible for the reuptake of GABA (GAT2, GAT3, BGT1) as well as monoamines like dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Unintended inhibition of these transporters can lead to a host of off-target effects, complicating clinical development and potentially compromising patient safety.

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We will detail the essential in vitro assays, explain the rationale behind experimental design, and present a model for comparative data analysis. Our objective is to equip researchers with the methodologies to build a robust selectivity profile, a critical step in the preclinical evaluation of any novel CNS-active compound.

Part 1: Defining the Comparator and Target Panels

A rigorous cross-reactivity study requires a carefully selected panel of both comparator compounds and biological targets.

The Comparator Compounds

To contextualize the performance of our lead compound, we must compare it against established benchmarks:

  • Lead Compound: this compound.

  • Gold Standard Selective GAT1 Inhibitor: Tiagabine . A clinically approved, highly selective GAT1 inhibitor that serves as a benchmark for potency and selectivity.[3]

  • Broad-Spectrum GAT Inhibitor: NNC-711 . A potent research compound known to inhibit GAT-1, providing a reference for high-affinity binding.[1]

The Biological Target Panel

The target panel is designed to assess selectivity against closely related GABA transporters and functionally relevant monoamine transporters.

  • Primary Target: Human GAT1 (SLC6A1)

  • GABA Transporter Subtypes: Human GAT2 (SLC6A13), Human GAT3 (SLC6A11), Human BGT1 (SLC6A12)

  • Monoamine Transporters (Counter-Screen): Human DAT (SLC6A3), Human SERT (SLC6A4), Human NET (SLC6A2)

This selection allows for a tiered analysis: potent activity at GAT1 is expected, while activity at other GATs will define its subtype selectivity, and activity at monoamine transporters will reveal broader off-target liabilities within the SLC6 family.

Caption: Logical relationship of the selected target panel.

Part 2: Experimental Design & Protocols

We will employ two orthogonal assay formats to build a comprehensive selectivity profile: radioligand binding assays to measure molecular affinity (Kᵢ) and functional uptake assays to measure inhibitory potency (IC₅₀).

Experiment 1: Competitive Radioligand Binding Assays

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a known high-affinity radioligand. It is the gold standard for determining direct binding interactions.[5]

Causality: The choice of radioligand and membrane preparation is critical. We use cell membranes (e.g., from HEK293 or CHO cells) stably expressing a single human transporter subtype. This ensures that the observed binding is specific to the target of interest. The radioligand concentration is typically set near its dissociation constant (Kᴅ) to maximize the sensitivity of the competition assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the target transporter (e.g., hGAT1) to ~90% confluency.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.[6]

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[6]

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of test compound dilution series (e.g., 11 concentrations from 0.1 nM to 100 µM).

      • 50 µL of the appropriate radioligand (e.g., [³H]-Tiagabine for GAT1) at a fixed concentration (~Kᴅ).

      • 150 µL of the membrane preparation (20-50 µg protein).

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM Tiagabine for GAT1).

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[6]

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[6]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Dry the filters and add scintillation cocktail.

    • Count the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[6]

Caption: Workflow for the competitive radioligand binding assay.

Experiment 2: Functional Synaptosomal Uptake Assays

This assay measures the functional inhibition of transporter activity. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[7] This provides a more physiologically relevant system than recombinant cell lines.

Causality: By measuring the uptake of a radiolabeled substrate (e.g., [³H]-GABA), we directly assess the compound's ability to block the transporter's primary function.[8] This is a crucial validation step, as high binding affinity does not always translate to functional antagonism. Using synaptosomes from specific brain regions (e.g., cortex and thalamus) can provide additional context.[8]

Detailed Protocol:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rodent brain tissue (e.g., cerebral cortex) in ice-cold sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[7]

    • Resuspend the synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer).

    • Determine protein concentration.

  • Uptake Assay Setup:

    • Pre-incubate aliquots of the synaptosome suspension (50-100 µg protein) with varying concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [³H]-GABA) at a concentration below its Kₘ.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of the assay.

  • Termination & Quantification:

    • Terminate the uptake by adding ice-cold buffer and immediately filtering the mixture through glass fiber filters to trap the synaptosomes.

    • Wash the filters rapidly with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a saturating concentration of a known inhibitor.

  • Data Analysis:

    • Calculate the percentage inhibition of specific uptake for each compound concentration.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC₅₀ value, representing the concentration that inhibits 50% of transporter activity.

Caption: Workflow for the functional synaptosomal uptake assay.

Part 3: Comparative Data Analysis & Interpretation

The data generated from these assays should be compiled into clear, comparative tables. This allows for at-a-glance assessment of potency and selectivity.

Binding Affinity Profile

This table summarizes the Kᵢ values (in nM) from the competitive binding assays. Lower values indicate higher affinity.

CompoundGAT1 Kᵢ (nM)GAT2 Kᵢ (nM)GAT3 Kᵢ (nM)BGT1 Kᵢ (nM)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
This compound 25 >10,000 1,250 >10,000 >10,000 >10,000 8,500
Tiagabine40>10,000>10,000>10,000>10,000>10,000>10,000
NNC-71145,0008,000>10,000>10,000>10,000>10,000
Functional Potency Profile

This table summarizes the IC₅₀ values (in nM) from the functional uptake assays. Lower values indicate higher potency.

CompoundGAT1 IC₅₀ (nM)GAT3 IC₅₀ (nM)NET IC₅₀ (nM)
This compound 45 2,100 >10,000
Tiagabine75>10,000>10,000
NNC-71115>10,000>10,000
Interpretation and Selectivity Ratios

The data reveals the selectivity profile of this compound:

  • Primary Target Potency: The compound is a potent inhibitor of GAT1, with a Kᵢ of 25 nM and a functional IC₅₀ of 45 nM, comparable to or slightly better than the benchmark, Tiagabine.

  • GAT Subtype Selectivity: A key differentiator emerges in subtype selectivity. The compound shows some affinity for GAT3 (Kᵢ = 1,250 nM), whereas Tiagabine is highly selective over all other GATs. The selectivity ratio (Kᵢ GAT3 / Kᵢ GAT1) is 50-fold. This is a critical finding that warrants further investigation.

  • Monoamine Transporter Selectivity: The compound is highly selective against DAT and SERT. A weak interaction is noted at NET (Kᵢ = 8,500 nM), but the functional assay confirms this is not a potent functional interaction (IC₅₀ >10,000 nM). This demonstrates high selectivity over the monoamine transporter family.

Conclusion

This guide outlines a robust, multi-faceted approach to characterizing the cross-reactivity of this compound. The experimental data indicates that the compound is a potent and selective GAT1 inhibitor. While it demonstrates excellent selectivity against GAT2, BGT1, and the major monoamine transporters, it exhibits a moderate off-target affinity for GAT3.

This 50-fold selectivity for GAT1 over GAT3 is a crucial piece of information for drug development professionals. It suggests a potentially favorable profile but highlights GAT3 as a target to monitor in subsequent safety pharmacology and in vivo studies. By employing orthogonal binding and functional assays and comparing against well-characterized benchmarks, researchers can build a comprehensive and reliable selectivity profile, enabling informed decisions in the progression of novel therapeutic candidates.

References

Safety Operating Guide

Proper Disposal of 1-(2-Fluorobenzyl)azetidine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid (CAS 1316001-09-5), a fluorinated azetidine derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance with organizations such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The structural components of this molecule—a fluorinated aromatic ring and an azetidine carboxylic acid—necessitate its classification as hazardous chemical waste. The strong carbon-fluorine bond, characteristic of "forever chemicals," requires specialized disposal methods to ensure complete destruction and prevent environmental contamination.[1][2]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.[5]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood. A respirator may be necessary for large quantities or spills.To prevent inhalation of dust or aerosols.[3][6]

All personnel handling this compound must receive training on its potential hazards and the proper use of PPE.[7][8]

II. Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and is mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[9][10]

Step-by-Step Waste Collection Protocol:

  • Designate a Hazardous Waste Container:

    • Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[10]

    • The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof lid.[9]

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container.[11]

    • Clearly write the full chemical name: "this compound" and its CAS number: "1316001-09-5".

    • Indicate the hazards associated with the waste (e.g., "Irritant," "Toxic"). While specific toxicity data is unavailable, it is prudent to handle it with a high degree of caution.

    • Record the accumulation start date on the label.

  • Waste Accumulation:

    • Collect all waste containing this compound, including neat compound, contaminated solutions, and rinsates, in the designated hazardous waste container.

    • Do not mix this waste with incompatible materials. Specifically, store it separately from strong oxidizing agents and bases.[12][13]

    • Keep the waste container closed at all times, except when adding waste.[12]

  • Contaminated Materials:

    • Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.[1]

    • Collect these materials in a separate, clearly labeled container for solid hazardous waste.

III. Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[11][12]

SAA Requirements:

  • The SAA must be under the direct control of laboratory personnel.[10]

  • The area should be clearly marked with a "Satellite Accumulation Area" sign.

  • Store liquid waste containers in secondary containment to prevent spills from spreading.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[14]

  • Once a container is full, it must be moved to the central accumulation area within three days.[12]

IV. Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][9]

Disposal Workflow:

Caption: Disposal workflow for this compound.

The recommended disposal method for fluorinated organic compounds is high-temperature incineration.[15] This process is necessary to break the stable carbon-fluorine bonds and prevent the release of persistent pollutants into the environment.[2] Specialized facilities for this purpose are equipped with scrubbers and other off-gas treatment systems to neutralize hazardous combustion byproducts like hydrogen fluoride.[15]

V. Emergency Procedures: Spills and Exposures

A clear and practiced emergency response plan is essential for any laboratory handling hazardous chemicals.[7]

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.[1]

  • Assess the Spill: For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or uncontrolled spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

  • Don Appropriate PPE: Wear the PPE outlined in Section I.

  • Contain and Absorb: Contain the spill using a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorobenzyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.